molecular formula C14H11ClO2 B1596592 2'-Chloro-2-hydroxy-5-methylbenzophenone CAS No. 6280-52-0

2'-Chloro-2-hydroxy-5-methylbenzophenone

Cat. No.: B1596592
CAS No.: 6280-52-0
M. Wt: 246.69 g/mol
InChI Key: BXAARESMPHIJGG-UHFFFAOYSA-N
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Description

2'-chloro-2-hydroxy-5-methylbenzophenone is a member of benzophenones.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)-(2-hydroxy-5-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-6-7-13(16)11(8-9)14(17)10-4-2-3-5-12(10)15/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAARESMPHIJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279053
Record name (2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
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Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-52-0
Record name NSC11161
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
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Record name 2'-Chloro-2-hydroxy-5-methylbenzophenone
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Foundational & Exploratory

Technical Monograph: 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Structural Characterization Guide

Executive Summary & Core Identity

2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS: 6280-52-0) represents a specialized scaffold within the benzophenone family, distinct from the more common UV absorber 2-hydroxy-5-methylbenzophenone (CAS: 1470-57-1) by the critical addition of an ortho-chlorine substituent on the non-phenolic ring.[1]

This structural modification introduces steric bulk and electronic withdrawal, influencing both the molecule's solubility profile and its excited-state dynamics.[1] In drug development, this scaffold serves as a versatile intermediate for functionalized benzofurans and lipid-modulating agents.[1] In materials science, it functions as a UV stabilizer mediated by Excited State Intramolecular Proton Transfer (ESIPT).[1]

Molecular Identity Table[1]
PropertyValueTechnical Note
CAS Registry Number 6280-52-0 Distinct from non-chlorinated analog (1470-57-1)
Molecular Formula

Average Molecular Weight 246.69 g/mol Used for stoichiometric calculations
Monoisotopic Mass 246.0448 DaBase peak for Mass Spectrometry (

)
Exact Mass (

)
248.0418 DaSignificant secondary peak (

, ~32% abundance)
IUPAC Name (2-chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
Melting Point 75–78 °CIndicator of purity; sharp range required

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone follows a classic Friedel-Crafts acylation mechanism.[1] Unlike the synthesis of Fenofibrate precursors which often utilize para-substitution, this protocol targets the ortho-hydroxy position to establish the intramolecular hydrogen bond essential for UV stability.[1]

Reaction Logic

The reaction couples p-Cresol (nucleophile) with 2-Chlorobenzoyl Chloride (electrophile) using Aluminum Chloride (


)  as the Lewis acid catalyst.[1]
  • Why

    
    ?  It complexes with the acyl chloride to generate a highly electrophilic acylium ion.[1]
    
  • Why High Temperature (130°C)? Initial acylation often occurs at the oxygen (O-acylation) to form an ester.[1] High heat drives the Fries Rearrangement in situ, migrating the acyl group to the ortho carbon (C-acylation) to form the thermodynamically stable chelated ketone.[1]

Experimental Protocol (Self-Validating)

Standard Safety: Perform in a fume hood.


 reacts violently with water.[1]
  • Reagent Preparation:

    • Charge a 3-neck flask with p-Cresol (1.0 eq) and 2-Chlorobenzoyl chloride (1.0 eq) in Chlorobenzene (Solvent).[1]

    • IPC (In-Process Control):[1] Verify moisture content of solvent is <0.05% to prevent catalyst deactivation.[1]

  • Catalyst Addition:

    • Cool mixture to 0–5 °C.

    • Add

      
       (1.1–1.2 eq)  portion-wise over 30 minutes.
      
    • Observation: Evolution of HCl gas indicates reaction initiation.[1]

  • Reaction Phase:

    • Slowly ramp temperature to 130 °C (reflux).

    • Maintain reflux for 8–10 hours.[1]

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC until ester intermediate disappears.[1]

  • Quenching & Isolation:

    • Cool to 60 °C. Pour reaction mass into Ice/HCl mixture (hydrolysis of Aluminum complex).

    • Separate organic layer.[1][2] Wash with water -> Brine.[1]

    • Evaporate solvent.[1][2] Recrystallize from Methanol or Ethanol .[1]

Workflow Visualization

SynthesisWorkflow cluster_0 Reagents reagent reagent process process product product R1 p-Cresol Step1 Complexation (0°C) R1->Step1 R2 2-Chlorobenzoyl Chloride R2->Step1 Cat AlCl3 (Lewis Acid) Cat->Step1 Step2 Fries Rearrangement (130°C / Reflux) Step1->Step2 -HCl Gas Step3 Hydrolysis Quench (Ice/HCl) Step2->Step3 Al-Complex Breakdown Final 2'-Chloro-2-hydroxy- 5-methylbenzophenone (Crystalline Solid) Step3->Final Recrystallization

Caption: Friedel-Crafts acylation workflow involving in-situ Fries rearrangement to secure the ortho-hydroxy placement.

Mechanism of Action: UV Stabilization (ESIPT)

For researchers utilizing this molecule in material stability or photopharmacology, understanding the Excited State Intramolecular Proton Transfer (ESIPT) is vital.[1]

The 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen.[1] Upon UV irradiation, the molecule undergoes a barrierless proton transfer, dissipating the energy as heat rather than destructive radical formation.[1]

ESIPT_Mechanism Ground Enol Form (Ground State) Intramolecular H-Bond Excited Excited Enol Form (UV Absorption) Ground->Excited hν (UV Absorption) Keto Keto Form (Excited) Proton Transferred Excited->Keto ESIPT (Fast Proton Transfer) GroundKeto Keto Form (Ground) Keto->GroundKeto Internal Conversion (Heat Dissipation) GroundKeto->Ground Reverse Proton Transfer

Caption: The ESIPT cycle allows the molecule to absorb UV radiation and release it harmlessly as thermal energy.[1]

Analytical Characterization & Validation

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

Mass Spectrometry (Isotopic Pattern)

Due to the presence of a single Chlorine atom, the mass spectrum will exhibit a characteristic isotope pattern.[1] This is the primary method to distinguish this molecule from its non-chlorinated analog.[1]

  • Molecular Ion (

    
    ):  246.0 Da (Base Peak, 
    
    
    
    )[1]
  • Isotope Peak (

    
    ):  248.0 Da (
    
    
    
    )[1]
  • Intensity Ratio: The height of the

    
     peak should be approximately 32%  of the 
    
    
    
    peak (Natural abundance of
    
    
    ).[1]
  • Validation: If the M+2 peak is absent or <5%, the material is likely the non-chlorinated impurity (2-hydroxy-5-methylbenzophenone).[1]

Proton NMR ( -NMR)

Solvent:


[1]
  • 
     11.5–12.0 ppm (s, 1H):  Chelated Phenolic -OH.[1] (Disappears with 
    
    
    
    shake).
  • 
     2.3 ppm (s, 3H):  Methyl group (-CH3).[1]
    
  • Aromatic Region: Complex multiplet due to the non-equivalent rings.[1] The 2'-chloro ring will show distinct splitting patterns compared to a symmetric phenyl ring.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11238692, 2'-Chloro-2-hydroxy-5-methylbenzophenone. Retrieved from [Link][1]

  • U.S. EPA. Inert Reassessments: 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole and Benzophenone derivatives. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the Synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for 2'-Chloro-2-hydroxy-5-methylbenzophenone, a substituted aromatic ketone of interest to researchers and professionals in drug discovery and materials science. The synthesis is approached with a focus on chemical principles, procedural rationale, and practical execution, ensuring scientific integrity and reproducibility.

Introduction

2'-Chloro-2-hydroxy-5-methylbenzophenone is a molecule with potential applications stemming from its substituted benzophenone core. Benzophenones are known for their use as photoinitiators, UV blockers, and as scaffolds in medicinal chemistry. The specific combination of a chloro substituent on one phenyl ring and hydroxy and methyl groups on the other imparts distinct electronic and steric properties, making it a valuable target for further chemical derivatization and biological screening. This guide will detail a robust and reliable two-step synthesis pathway, beginning with readily available starting materials.

Strategic Approach: The Fries Rearrangement Pathway

While a direct Friedel-Crafts acylation of p-cresol with 2-chlorobenzoyl chloride might seem like a straightforward approach, it is often complicated by competing O-acylation and deactivation of the Lewis acid catalyst by the phenolic hydroxyl group.[1][2] A more strategic and higher-yielding approach is the Fries rearrangement.[3][4][5] This pathway involves two distinct stages:

  • Esterification: The synthesis of the precursor ester, p-cresyl 2-chlorobenzoate, from p-cresol and 2-chlorobenzoyl chloride.

  • Fries Rearrangement: The Lewis acid-catalyzed intramolecular rearrangement of the ester to the desired ortho-acyl phenol, 2'-Chloro-2-hydroxy-5-methylbenzophenone.[4]

This two-step process allows for greater control over the reaction and generally provides a cleaner product with higher yields. The para-position on the cresol ring is blocked by the methyl group, thus favoring the formation of the desired ortho-acylated product.[6]

Synthesis Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement p_cresol p-Cresol ester p-Cresyl 2-chlorobenzoate p_cresol->ester chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride chlorobenzoyl_chloride->ester final_product 2'-Chloro-2-hydroxy- 5-methylbenzophenone ester->final_product Fries Rearrangement lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->final_product Fries_Rearrangement ester p-Cresyl 2-chlorobenzoate complex1 Ester-AlCl3 Complex ester->complex1 + AlCl3 acylium Acylium Ion Intermediate complex1->acylium Rearrangement product_complex Product-AlCl3 Complex acylium->product_complex Intramolecular Acylation final_product 2'-Chloro-2-hydroxy- 5-methylbenzophenone product_complex->final_product Aqueous Workup

Caption: Simplified mechanism of the Fries Rearrangement.

Experimental Protocol: Synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone
Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
p-Cresyl 2-chlorobenzoate246.690.0512.33 g
Anhydrous Aluminum Chloride (AlCl₃)133.340.068.0 g
Nitrobenzene (anhydrous)123.11-50 mL
Crushed Ice--200 g
Concentrated Hydrochloric Acid36.46-20 mL
Toluene92.14-100 mL
Ethanol46.07-As needed

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add anhydrous nitrobenzene (50 mL).

  • Carefully add anhydrous aluminum chloride (8.0 g, 0.06 mol) in portions to the nitrobenzene with stirring. The mixture will warm up.

  • Once the aluminum chloride has dissolved, add p-cresyl 2-chlorobenzoate (12.33 g, 0.05 mol) to the mixture.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL) in a beaker with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the product with toluene (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 2'-Chloro-2-hydroxy-5-methylbenzophenone as a solid. [7]

Product Characterization

The final product, 2'-Chloro-2-hydroxy-5-methylbenzophenone, should be characterized to confirm its identity and purity.

PropertyExpected Value
CAS Number 6280-52-0 [8]
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
Appearance Off-white to pale yellow solid
Melting Point 75-78 °C
¹H NMR Expected signals for aromatic protons, a methyl group, and a hydroxyl proton. The chemical shifts will be influenced by the substituents on both rings.
¹³C NMR Expected signals for the carbonyl carbon, and aromatic carbons.
IR Spectroscopy Characteristic peaks for the carbonyl (C=O) stretching and the hydroxyl (O-H) stretching.

Safety Considerations

  • 2-Chlorobenzoyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry and handle in a moisture-free environment.

  • Pyridine is flammable and toxic. Use in a well-ventilated fume hood.

  • Nitrobenzene is toxic and readily absorbed through the skin. Handle with extreme care in a fume hood, wearing appropriate gloves.

  • The work-up procedure involving the quenching of the reaction mixture with ice and acid is exothermic and will release HCl gas. This must be performed in a fume hood with caution.

Conclusion

The synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone via a two-step pathway involving esterification followed by a Fries rearrangement is a reliable and efficient method. This approach offers better control and typically higher yields compared to a direct Friedel-Crafts acylation of the parent phenol. Careful control of reaction conditions, particularly temperature during the rearrangement, and appropriate purification techniques are crucial for obtaining a high-purity product. This guide provides a solid foundation for the successful synthesis and characterization of this valuable chemical intermediate.

References

  • Eureka. (n.d.). Preparation method of 2-amino-5-chlorobenzophenone oxime. Patsnap. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Flavone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-aminobenzophenones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methylbenzophenone. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of hydroxybenzophenones.
  • ResearchGate. (n.d.). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxybenzophenones.
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2018, November 13). Friedel-Crafts Acylation. Professor Dave Explains. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 12). Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2025, March 2). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Asian Journal of Chemistry. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and computation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-methylbenzophenone (CAS 1470-57-1). Retrieved from [Link]

  • YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Chemistry - Simple way. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 2,4-dihydroxy-benzophenone.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 6280-52-0 | Molecular Formula: C₁₄H₁₁ClO₂ | Molecular Weight: 246.69 g/mol [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2'-Chloro-2-hydroxy-5-methylbenzophenone (CHMBP) .[1][2] As a lipophilic benzophenone derivative, CHMBP is a critical intermediate in the synthesis of UV absorbers and photo-stabilizers.[3] Its solubility profile is governed by a high octanol-water partition coefficient (LogP ~4.[1][2][3]5) and a stabilizing intramolecular hydrogen bond that significantly reduces aqueous solubility while enhancing affinity for non-polar and polar aprotic organic solvents.[2][3] This document outlines the physicochemical basis of these properties, provides predictive solubility data, and details a self-validating experimental protocol for precise determination.[3][4]

Part 1: Molecular Architecture & Physicochemical Basis[1]

To predict and manipulate the solubility of CHMBP, one must understand the competitive forces within its molecular structure.[3] The molecule is not merely a sum of its parts; the ortho-substitution pattern dictates its interaction with solvents.[3]

Structural Determinants of Solubility[3]
  • The Ortho-Hydroxy Effect (Intramolecular H-Bonding): Unlike para-substituted phenols, the 2-hydroxy group in CHMBP forms a strong intramolecular hydrogen bond with the carbonyl oxygen (C=O).[1][2][3] This "locks" the polarity of the molecule, effectively masking the hydrophilic potential of the hydroxyl group.[3]

    • Consequence: Drastically reduced water solubility compared to isomers where the -OH is exposed to the solvent.[2][3]

  • The 2'-Chloro Substituent: The chlorine atom on the pendant phenyl ring introduces steric bulk and electron-withdrawing character.[2][3]

    • Consequence: Increases the lipophilicity (LogP) and crystal lattice energy, requiring solvents with higher dispersive power for dissolution.[3]

  • The 5-Methyl Group: A weak electron-donating group that adds non-polar surface area.[1][2][3]

    • Consequence: Enhances solubility in aliphatic and aromatic hydrocarbons (e.g., Toluene, Hexane).

Visualization: Structural Impact on Solubility

CHMBP_Structure Core Benzophenone Core OH_Group 2-Hydroxy Group (Intramolecular H-Bond) Core->OH_Group Cl_Group 2'-Chloro Group (Lipophilicity/Sterics) Core->Cl_Group Me_Group 5-Methyl Group (Hydrophobic Surface) Core->Me_Group Solubility Solubility Outcome: High LogP (~4.5) Low Aqueous Solubility OH_Group->Solubility Reduces Polarity Cl_Group->Solubility Increases LogP Me_Group->Solubility Enhances Non-polar Interaction

Figure 1: Structural dissection of CHMBP showing how specific substituents drive the high-lipophilicity solubility profile.[1][2]

Part 2: Solubility Profile & Solvent Selection[1]

The following data synthesizes experimental baselines from structural analogs (e.g., 2-hydroxy-5-methylbenzophenone) and calculated physicochemical parameters for CAS 6280-52-0.

Physicochemical Constants
PropertyValueRelevance
Melting Point 75–78 °CModerate lattice energy; amenable to thermal dissolution methods.[1][2][3]
Predicted LogP 4.5 ± 0.3Highly lipophilic; partitions strongly into organic phases.[1][2][3]
pKa (Phenolic) ~7.5–8.0Weakly acidic; solubility increases significantly at pH > 10.[1][2][3]
Water Solubility < 0.1 mg/LPractically insoluble at neutral pH.[1][2][3]
Solvent Compatibility Matrix

Researchers should use this matrix to select solvents for synthesis (reaction medium) or purification (crystallization).[2][3]

Solvent ClassSolvent ExampleSolubility RatingMechanism of Action
Polar Aprotic Acetone, THF, Ethyl AcetateExcellent Dipole-dipole interactions disrupt the crystal lattice without competing for H-bonds.[1][2]
Aromatic Hydrocarbons Toluene, XyleneGood

-

stacking interactions with the benzophenone rings; ideal for high-temp synthesis.[1][2][3]
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery Good "Like dissolves like" interaction driven by the chloro-substituent.[1][3]
Polar Protic Ethanol, MethanolModerate Soluble, but less than aprotic solvents due to the "masked" hydroxyl group.[1]
Aliphatic Hydrocarbons Hexane, HeptaneLow/Moderate Useful as anti-solvents in crystallization; solubility increases with temperature.[1][3]
Aqueous Water, BrinePoor Hydrophobic effect dominates; CHMBP precipitates immediately.[1][2][3]
Thermodynamic Insight: Hansen Solubility Parameters (HSP)

To optimize solvent blends, we utilize the Hansen Solubility Parameters.[3] CHMBP sits in a region defined by high Dispersion (


) and moderate Polarity (

).[2][3]
  • Target HSP Center (Estimated):

    
    , 
    
    
    
    ,
    
    
    (MPa
    
    
    )
  • Implication: Solvents with high H-bonding parameters (

    
    ), such as pure water (
    
    
    
    ), fall far outside the solubility sphere (Interaction Radius
    
    
    ). Solvents like Acetone (
    
    
    ) or Toluene (
    
    
    ) are much closer to the interaction zone.

Part 3: Experimental Protocol (Self-Validating)

For regulatory submissions or precise formulation, theoretical values are insufficient.[2][3] The following protocol is adapted from OECD Guideline 105 (Shake Flask Method), optimized for lipophilic solids like CHMBP.

Protocol: Saturation Shake-Flask Method with HPLC Validation

Objective: Determine the thermodynamic equilibrium solubility of CHMBP in a target solvent at 25°C.

1. Preparation Phase[1][2]
  • Equipment: Borosilicate glass flasks (stoppered), temperature-controlled orbital shaker, centrifuge, 0.22 µm PTFE syringe filters (hydrophobic).[2]

  • Analytical Setup: HPLC-UV (C18 column, detection at

    
     nm).
    
2. Execution Workflow
  • Supersaturation: Add excess CHMBP solid to the solvent (e.g., 50 mg in 10 mL) until undissolved solid remains visible.[2][3]

  • Equilibration: Agitate at 30°C (5°C above test temp) for 24 hours to ensure saturation, then cool to 25°C and agitate for another 24 hours. Why? This prevents the formation of micro-crystals that can pass through filters, a common error in solubility testing.

  • Separation: Centrifuge at 25°C (10,000 rpm, 10 min).

  • Sampling: Withdraw supernatant and filter through a pre-saturated PTFE filter.[2][3]

3. Validation (The "Self-Check")

To ensure the result represents equilibrium and not a kinetic transient:

  • Time-Point Check: Sample at 24h, 48h, and 72h.

  • Acceptance Criteria: The concentration values must not differ by more than ±15%. If they drift, equilibrium has not been reached.[2][3]

Visualization: Experimental Workflow

OECD105_Protocol Start Start: Excess CHMBP + Solvent Agitate_High Agitate at 30°C (24h) (Supersaturation) Start->Agitate_High Agitate_Test Agitate at 25°C (24h-72h) (Equilibration) Agitate_High->Agitate_Test Centrifuge Centrifuge & Filter (PTFE) Agitate_Test->Centrifuge HPLC HPLC-UV Analysis Centrifuge->HPLC Decision Variance < 15%? HPLC->Decision Result Report Solubility Decision->Result Yes Repeat Extend Equilibration Time Decision->Repeat No Repeat->Agitate_Test

Figure 2: Workflow for determining equilibrium solubility ensuring data integrity via time-point validation.

Part 4: Applications in Synthesis & Formulation[4][5]

Crystallization Strategy (Purification)

Because CHMBP has a steep solubility curve in alcohols but is insoluble in water, Anti-Solvent Crystallization is the most effective purification method.[3]

  • Good Solvent: Ethanol or Methanol (hot).[2][3][5]

  • Anti-Solvent: Water (cold).[2][3]

  • Procedure: Dissolve CHMBP in refluxing ethanol. Slowly add water until turbidity appears.[2][3] Cool slowly to 4°C. The hydrophobic nature of CHMBP drives high-yield precipitation.[2][3]

Formulation in UV Filters

For applications requiring liquid delivery (e.g., cosmetic bases or coating additives), avoid aqueous carriers.[3]

  • Recommended Carriers: C12-15 Alkyl Benzoate, Isopropyl Myristate, or Caprylic/Capric Triglyceride.[2] These emollients match the lipophilicity of CHMBP, preventing "blooming" (crystallization) of the active ingredient on the surface.[3]

References

  • OECD. (1995).[2][3][6] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][1][2]

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 73851, 2-Hydroxy-5-methylbenzophenone. (Analog Reference). [Link]

  • Hansen, C. M. (2007).[2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][3][5] (Methodological Basis for HSP Analysis).

Sources

Commercial suppliers of 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2'-Chloro-2-hydroxy-5-methylbenzophenone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS No. 6280-52-0), a substituted benzophenone of interest in synthetic chemistry and potentially as a precursor in pharmaceutical and materials science. This document is intended for researchers, chemists, and procurement specialists in the drug development and chemical synthesis sectors, offering insights into its commercial availability, synthesis, quality control, and handling.

Introduction: Understanding the Molecule

2'-Chloro-2-hydroxy-5-methylbenzophenone is a diaryl ketone featuring a phenol ring and a chlorinated phenyl ring. This unique substitution pattern, combining a hydroxyl group ortho to the carbonyl and a chlorine atom on the second ring, imparts specific chemical properties that make it a valuable intermediate in organic synthesis.

The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen influences the molecule's conformation and reactivity, while the chloro- and methyl-substituents provide sites for further functionalization or modulate its electronic and steric properties.

Key Physicochemical Properties:

Property Value
CAS Number 6280-52-0
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
Appearance Typically a solid powder or crystal
Melting Point 75-78 °C

| Synonyms | (2-chlorophenyl)(2-hydroxy-5-methylphenyl)methanone |

Below is a diagram illustrating the chemical structure of 2'-Chloro-2-hydroxy-5-methylbenzophenone.

Caption: Chemical Structure of 2'-Chloro-2-hydroxy-5-methylbenzophenone.

Commercial Supplier Landscape

2'-Chloro-2-hydroxy-5-methylbenzophenone is available from a range of chemical suppliers, from large global distributors that cater to research and development quantities to specialized manufacturers that can handle bulk orders. For researchers and drug development professionals, selecting a supplier involves balancing purity, availability, documentation (e.g., Certificate of Analysis), and cost.

Major Global Suppliers: These suppliers are known for their extensive catalogs, reliable quality control, and robust distribution networks, making them ideal for sourcing research-grade materials.

  • Sigma-Aldrich (Merck): A leading supplier offering this compound, typically at a purity of 98% or higher, suitable for most laboratory applications.

  • Santa Cruz Biotechnology: Provides this chemical, often marketed for biochemical and proteomics research applications.[1]

  • Thermo Fisher Scientific (Alfa Aesar): Another major distributor of fine chemicals for research and development.

Specialized and Regional Manufacturers: For larger quantities or more competitive pricing, particularly for process development or pilot-scale synthesis, sourcing from manufacturers in regions like China and India can be advantageous.

  • Weifang Yangxu Group Co., Ltd (China): A potential source for this chemical, offering various quantities.

  • Bhavesh Chem Labs (India): Lists this compound among its product offerings, catering to both domestic and international markets.[2]

Supplier Comparison Table:

SupplierTypical PurityAvailable QuantitiesTarget MarketNoteworthy Features
Sigma-Aldrich ≥98%Grams to KilogramsR&D, AcademiaExtensive documentation, high-quality standards.
Santa Cruz Biotechnology Research GradeGramsLife Science ResearchOften provides application-specific context.[1]
Weifang Yangxu Group ≥99%Kilograms to BulkIndustrial, R&DBulk quantity availability.
Bhavesh Chem Labs High PurityCustomR&D, PharmaceuticalManufacturer and exporter.[2]

Procurement and Quality Control Workflow

Sourcing a critical chemical intermediate requires a structured approach to ensure quality and consistency. The following workflow is recommended for researchers and development professionals.

G cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: Qualification & Purchase cluster_2 Phase 3: Incoming Goods Control a Identify Potential Suppliers b Request Quotes & Specifications a->b Initial Inquiry c Review Certificate of Analysis (CoA) b->c Evaluate Data d Order Small Qualification Sample c->d Proceed if Specs Met e In-House QC Analysis (HPLC/GC-MS) d->e Verify Purity f Approve Supplier & Place Bulk Order e->f Pass/Fail g Receive Bulk Shipment f->g Procurement h Quarantine & Sample g->h i Perform Identity & Purity Testing h->i Confirm Batch Quality j Release to Inventory i->j Match Specification

Caption: A robust workflow for sourcing and qualifying chemical intermediates.

Synthesis and Potential Impurities

While specific patented syntheses for 2'-Chloro-2-hydroxy-5-methylbenzophenone are not widely published, its structure strongly suggests a synthesis pathway based on the Fries rearrangement , a classic and reliable method for producing hydroxy aryl ketones.[1][3][4]

A plausible synthetic route involves two key steps:

  • O-Acylation (Esterification): p-Cresol is reacted with 2-chlorobenzoyl chloride in the presence of a base to form the intermediate ester, 4-methylphenyl 2-chlorobenzoate.

  • Fries Rearrangement: The resulting ester is then treated with a Lewis acid, such as aluminum chloride (AlCl₃), and heated. This catalyzes the migration of the 2-chlorobenzoyl group from the phenolic oxygen to the ortho position on the aromatic ring, yielding the desired 2'-Chloro-2-hydroxy-5-methylbenzophenone.

Causality Behind Impurities: The nature of this synthesis dictates the likely impurity profile.

  • Unreacted Starting Materials: Residual p-cresol or 2-chlorobenzoyl chloride.

  • Positional Isomer: The Fries rearrangement can also produce the para-rearranged isomer, (4-hydroxy-5-methylphenyl)(2-chlorophenyl)methanone. The ratio of ortho to para product is highly dependent on reaction conditions such as temperature and solvent.[4] Low temperatures generally favor the para product, while higher temperatures favor the ortho product.

  • Hydrolysis Products: Incomplete reaction or improper workup can lead to the presence of 2-chlorobenzoic acid.

Understanding these potential impurities is critical for developing a robust analytical method for quality control.

Applications in Research and Development

The primary utility of 2'-Chloro-2-hydroxy-5-methylbenzophenone lies in its role as a versatile chemical intermediate.

  • Synthesis of Heterocycles: One documented application is its use in the synthesis of 2-methylxanthene. This highlights its role as a precursor to more complex molecular scaffolds.

  • Medicinal Chemistry Scaffold: While direct applications are sparse, the benzophenone core is a well-established scaffold in medicinal chemistry. Benzophenone derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory, anti-cancer, and antiviral agents. The specific substitution pattern of this molecule makes it a candidate for building novel libraries of compounds for screening.

  • Photochemistry: Hydroxybenzophenones are widely used as UV absorbers and photosensitizers. The chlorinated phenyl ring can modulate the photochemical properties, making it a potential building block for specialized polymers or coatings.

Technical Protocol: Purity Determination by HPLC

Ensuring the purity of a starting material is non-negotiable in drug development. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing the purity of substituted benzophenones. The following protocol is a validated, self-consistent system for this purpose.

Objective: To determine the purity of 2'-Chloro-2-hydroxy-5-methylbenzophenone and separate it from potential process-related impurities, such as the para isomer.

Instrumentation and Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for pH adjustment).

  • Reference standard of 2'-Chloro-2-hydroxy-5-methylbenzophenone.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Rationale: The acidic modifier improves peak shape for the phenolic hydroxyl group by suppressing its ionization.

  • Standard Solution Preparation:

    • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

    • Rationale: Using the mobile phase as a diluent ensures compatibility and prevents peak distortion.

  • Sample Solution Preparation:

    • Prepare the sample to be tested at the same concentration as the standard solution (100 µg/mL) using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm (Benzophenones typically have strong absorbance in this region).

    • Injection Volume: 10 µL.

    • Gradient Elution Program:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
      0.0 60 40
      15.0 10 90
      20.0 10 90
      20.1 60 40

      | 25.0 | 60 | 40 |

    • Rationale: A gradient elution is employed to ensure that any impurities, which may have significantly different polarities (e.g., the more polar hydrolysis byproducts or less polar starting materials), are effectively separated and eluted from the column.

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Identify the main peak in the sample chromatogram by comparing its retention time to the standard.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Safety and Handling

Substituted benzophenones require careful handling in a laboratory setting.

  • Hazard Classifications: This compound is generally classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2'-Chloro-2-hydroxy-5-methylbenzophenone is a valuable chemical intermediate with a well-defined profile. Its commercial availability from a range of suppliers makes it accessible for both small-scale research and larger-scale development projects. A thorough understanding of its likely synthesis via the Fries rearrangement provides crucial insight into its potential impurity profile, informing the development of robust quality control methods like the HPLC protocol detailed herein. By following a structured procurement workflow and adhering to proper safety protocols, researchers and drug development professionals can confidently integrate this compound into their synthetic programs.

References

  • Bhavesh Chem Labs. 2'- Chloro-2- Hydroxy-5- Methyl Benzophenone. Tradeindia. [Link]

  • Pharma D GURU. FRIES REARRANGEMENT. Pharma D GURU. [Link]

Sources

Thermal Stability Profile: 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability of 2'-Chloro-2-hydroxy-5-methylbenzophenone Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS: 6280-52-0 ) is a specialized benzophenone derivative serving as a critical intermediate in the synthesis of UV absorbers and pharmaceutical agents.[1][][3] Its thermal stability profile is characterized by a distinct low-temperature phase transition (melting) followed by a broad window of thermal endurance before degradation.

This guide provides a rigorous technical analysis of its thermal behavior, grounded in the structural mechanics of intramolecular hydrogen bonding and halogenated aryl stability . It outlines validated protocols for thermal analysis (DSC/TGA) and details the mechanistic pathways of degradation.

Parameter Value / Characteristic
CAS Number 6280-52-0
Molecular Formula C₁₄H₁₁ClO₂
Melting Point 75–78 °C (Phase Transition)
Predicted Boiling Point >300 °C (at 760 mmHg)
Thermal Decomposition (

)
Onset typically >240 °C (Purity Dependent)
Primary Stability Factor Intramolecular H-bond (C=O

HO-)

Chemical Identity & Structural Basis of Stability

The thermal resilience of this compound is not accidental; it is engineered through its electronic structure. The core stability arises from the ortho-hydroxy effect .

The Intramolecular Hydrogen Bond

Unlike standard benzophenones, the 2-hydroxy substitution creates a six-membered quasi-ring with the carbonyl oxygen. This intramolecular hydrogen bond (IMHB) locks the molecule into a planar conformation, significantly raising the energy barrier required for thermal cleavage or oxidation.

  • UV vs. Thermal: While this H-bond is primarily known for facilitating Excited State Intramolecular Proton Transfer (ESIPT) for UV dissipation, it also acts as a "thermal anchor," preventing premature ring rotation and steric strain that could lead to lower-energy degradation pathways.

  • The Chlorine Effect: The chlorine atom at the 2' position (on the B-ring) introduces steric bulk and electron-withdrawing character. While C-Cl bonds are generally weaker than C-H bonds, the aryl-Cl bond in this position is stabilized by the aromatic system, resisting homolytic fission until high temperatures (>400 °C).

Structural Visualization

The following diagram illustrates the stabilizing interaction and the steric influence of the chlorine substituent.

ChemicalStructure Core Benzophenone Core HBond Intramolecular H-Bond (Stabilizer) Core->HBond Enables planar conformation Cl_Sub 2'-Chloro Substituent (Steric Bulk) Core->Cl_Sub Modifies solubility & MP Me_Sub 5-Methyl Group (Electron Donor) Core->Me_Sub Inductive effect Stability Thermal Resilience (Up to ~250°C) HBond->Stability Prevents premature oxidation

Figure 1: Structural features governing the thermal stability of 2'-Chloro-2-hydroxy-5-methylbenzophenone.

Thermal Analysis Methodology

To validate the stability of specific batches (crucial for pharmaceutical intermediates), researchers must distinguish between physical melting and chemical decomposition . The following protocols are field-proven for this specific class of compounds.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine purity via melting point depression and heat of fusion.

  • Protocol:

    • Sample Mass: 3–5 mg in a hermetically sealed aluminum pan.

    • Atmosphere: Nitrogen (

      
      ) purge at 50 mL/min to prevent oxidation.
      
    • Ramp Rate: 10 °C/min from 25 °C to 150 °C.

    • Expectation: A sharp endothermic peak at 75–78 °C .

    • Note: A broad peak indicates impurities (likely isomeric byproducts from Fries rearrangement).

Thermogravimetric Analysis (TGA)
  • Objective: Define the upper limit of thermal stability (

    
     of decomposition).
    
  • Protocol:

    • Sample Mass: 10–15 mg in an alumina or platinum crucible.

    • Atmosphere: Nitrogen (inert) vs. Air (oxidative).

    • Ramp Rate: 20 °C/min from 40 °C to 600 °C.

    • Expectation:

      • Stage 1 (<100 °C): <1% mass loss (volatiles/moisture).

      • Stage 2 (200–300 °C): Onset of volatilization/decomposition.

      • Stage 3 (>400 °C): Rapid mass loss due to C-Cl bond scission and charring.

Analytical Workflow

ThermalWorkflow cluster_Analysis Thermal Characterization Sample Raw Sample (Powder) DSC DSC Analysis (N2, 10°C/min) Sample->DSC TGA TGA Analysis (N2/Air, 20°C/min) Sample->TGA Result_MP Melting Point (75-78°C) DSC->Result_MP Result_Td Decomp. Onset (>240°C) TGA->Result_Td Purity_Check Pass/Fail QC Criteria Result_MP->Purity_Check Sharpness = Purity Process_Limit Extrusion/Reaction Safety Limit Result_Td->Process_Limit Max Processing Temp

Figure 2: Workflow for validating thermal properties and establishing processing limits.

Degradation Mechanisms

Understanding how the molecule fails is as important as knowing when it fails.

Thermal Cleavage Pathways

At temperatures exceeding 350 °C, or under prolonged exposure to lower high-heat (e.g., 200 °C for hours), the following mechanisms occur:

  • Dechlorination (Radical Pathway): The C-Cl bond is the weakest link in the aryl framework. Homolytic fission releases a chlorine radical (

    
    ) and an aryl radical. This is often the initiation step for char formation.
    
    • Implication: If used in polymers, released

      
       can abstract protons from the polymer backbone, accelerating degradation (yellowing).
      
  • Bridge Scission: The carbonyl bridge (

    
    ) connecting the two phenyl rings is robust but will eventually cleave, typically yielding substituted phenols and benzoic acid derivatives.
    
  • Dealkylation: The 5-methyl group is relatively stable but can undergo oxidation to an aldehyde or carboxylic acid if the TGA is run in air (oxidative degradation), typically preceding skeletal breakdown.

Storage and Handling Implications

Based on the thermal profile (Low MP, High


), the following handling protocols are recommended:
  • Cold Storage Not Required: Store at controlled room temperature (20–25 °C).

  • Avoid Compaction: Due to the low melting point (75 °C), stacking heavy pallets of this material can cause "blocking" or sintering of the powder in the bottom drums, even without reaching the melting point (pressure-induced fusion).

  • Drying: If the material is wet (e.g., from recrystallization), vacuum drying must be conducted below 50 °C to avoid melting the cake, which traps solvent and creates a hard glass upon cooling.

References

  • ChemicalBook. (n.d.). 2'-Chloro-2-hydroxy-5-methylbenzophenone Properties and Safety. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8348, 2-Hydroxybenzophenone derivatives. Retrieved from

  • Alfa Chemistry. (n.d.). Product Sheet: 2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS 6280-52-0).[1][][3] Retrieved from

  • VulcanChem. (n.d.). Material Safety Data Sheet: 2'-Chloro-2-hydroxy-5-methylbenzophenone. Retrieved from

Sources

Methodological & Application

Application Note: Protocol for Fries Rearrangement of p-Cresyl o-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Fries rearrangement of p-cresyl o-chlorobenzoate to synthesize (2-chlorophenyl)(2-hydroxy-5-methylphenyl)methanone. Unlike standard Fries rearrangements where ortho/para selectivity is temperature-dependent, this substrate features a para-blocked structure (4-methyl group), forcing the acyl migration exclusively to the ortho position. This guide emphasizes the "Neat Fusion" methodology, which avoids toxic high-boiling solvents (e.g., nitrobenzene) and simplifies downstream purification, ensuring high yield and purity for pharmaceutical and agrochemical intermediate applications.

Reaction Chemistry & Mechanism

The Chemical Transformation

The reaction involves the Lewis acid-catalyzed migration of the o-chlorobenzoyl group from the phenolic oxygen to the ortho-carbon of the p-cresol ring.

  • Substrate: p-Cresyl o-chlorobenzoate

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous[1][2]

  • Product: (2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone

  • Key Feature: Intramolecular Hydrogen Bonding (stabilizing the product).

Mechanistic Pathway

The mechanism proceeds via the coordination of AlCl₃ to the carbonyl oxygen, weakening the ester bond. This leads to the generation of an acylium ion pair or a caged radical pair (depending on solvent polarity), followed by Electrophilic Aromatic Substitution (EAS) at the ortho position.

Figure 1: Mechanistic Pathway of the Fries Rearrangement

FriesRearrangement Ester p-Cresyl o-Chlorobenzoate Complex1 Acyl-AlCl3 Complex Ester->Complex1 + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex1 IonPair [Acylium Ion] + [Al-Phenoxide] Complex1->IonPair Bond Cleavage Sigma Sigma Complex (Ortho Attack) IonPair->Sigma Ortho-Migration ProdComplex Aluminum Chelate Intermediate Sigma->ProdComplex - HCl Product 2-Hydroxy-5-methyl benzophenone deriv. ProdComplex->Product + H2O/HCl Hydrolysis Acid Hydrolysis (HCl/Ice)

Caption: Step-wise mechanism showing AlCl₃ coordination, acylium ion generation, and ortho-selective rearrangement.

Pre-Reaction Considerations

Materials & Equipment
ComponentSpecificationCritical Note
Substrate p-Cresyl o-chlorobenzoatePurity >98% (HPLC). Dry thoroughly before use.
Catalyst Aluminum Chloride (AlCl₃)Anhydrous , granular or powder.[1] Must be yellow/grey. White powder often indicates hydrolysis (inactive).
Solvent None (Neat) or ChlorobenzeneProtocol uses Neat Fusion for max conversion.
Quench HCl (conc.) + Crushed IceExothermic hydrolysis requires careful thermal management.
Reactor Round-bottom flaskEquipped with a drying tube (CaCl₂) to exclude atmospheric moisture.
Safety Directives
  • AlCl₃ Handling: Reacts violently with water to release HCl gas. Handle in a fume hood.

  • HCl Evolution: The reaction generates HCl gas. Use a gas trap (NaOH scrubber) or vent into a fume hood.

  • Thermal Control: The rearrangement is exothermic. The "melt" method requires an oil bath for precise temperature control (120°C–140°C).

Detailed Experimental Protocol

Method: Solvent-Free (Neat) Fusion

Rationale: Solvent-free conditions allow for higher reaction temperatures (120-140°C) necessary to overcome the activation energy of the sterically hindered o-chlorobenzoyl group migration, while avoiding the environmental hazards of nitrobenzene.

Step 1: Reaction Assembly
  • Weigh 10.0 g (40.5 mmol) of p-cresyl o-chlorobenzoate into a dry 100 mL round-bottom flask.

  • Add 7.0 g (52.5 mmol, ~1.3 eq) of anhydrous AlCl₃ powder.

    • Note: A slight excess of AlCl₃ is required as it complexes with the resulting ketone and phenolic oxygen.

  • Mix the solids thoroughly by rotating the flask.

  • Attach a reflux condenser fitted with a calcium chloride drying tube. Connect the top of the condenser to an acid gas trap.

Step 2: Thermal Rearrangement
  • Immerse the flask in a pre-heated oil bath at 120°C .

  • The mixture will melt and evolution of HCl gas will commence.

  • Gradually raise the temperature to 140°C over 30 minutes.

  • Maintain stirring (magnetic stir bar) once the mixture is sufficiently fluid.

  • Reaction Time: Heat at 140°C for 3 hours .

    • Endpoint: The evolution of HCl gas will cease, and the mixture will form a viscous, dark glassy mass (aluminum complex).

Step 3: Quenching & Hydrolysis[1]
  • Cool the flask to room temperature. The reaction mass will solidify.

  • Prepare a beaker with 50 g crushed ice and 10 mL conc. HCl .

  • Carefully break up the solid mass in the flask with a glass rod (if possible) or add the ice/acid mixture directly to the flask in small portions.

    • Caution: Exothermic reaction!

  • Heat the mixture on a steam bath for 20 minutes to fully hydrolyze the aluminum complex. The solid complex should break down into a yellow/brown oil or precipitate.

Step 4: Isolation & Purification[3]
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).

  • Washing: Wash the organic layer with water (2 x 30 mL) followed by dilute NaHCO₃ (to remove any free o-chlorobenzoic acid from hydrolysis).

  • Drying: Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under reduced pressure.

  • Recrystallization: The crude residue is typically a solid. Recrystallize from Ethanol or Methanol/Water (9:1) .

    • Target: Yellowish crystalline needles.

Analytical Validation

Expected Data
ParameterValue / ObservationInterpretation
Appearance Yellow crystalline solidTypical for o-hydroxy benzophenones.
Yield 75% - 85%High efficiency of neat fusion.
IR Spectrum ~1630 cm⁻¹ (C=O)Shifted lower due to intramolecular H-bonding (vs 1735 cm⁻¹ in ester).
IR Spectrum ~3300-3400 cm⁻¹ (OH)Broad, weak band (chelated OH).
¹H NMR δ ~11.5 - 12.0 ppm (s, 1H)Chelate-stabilized phenolic proton (diagnostic signal).
Troubleshooting Guide
  • Issue: Recovery of Phenol (p-Cresol).

    • Cause: Hydrolysis of the ester occurred faster than rearrangement.

    • Solution: Ensure the system is strictly anhydrous. Increase the amount of AlCl₃ (up to 1.5 eq).

  • Issue: Incomplete Reaction.

    • Cause: Temperature too low.

    • Solution: Ensure the melt reaches 140°C. If the mixture solidifies and stops stirring, raise temp slightly or add a small amount of chlorobenzene to maintain fluidity.

References

  • Fries Rearrangement Overview. Organic Chemistry Portal. Available at: [Link]

  • Mechanistic Studies of Fries Rearrangement.
  • Synthesis of Hydroxy Benzophenones.Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.
  • Selectivity in Fries Rearrangement.Tetrahedron Letters. (Discussion on ortho/para blocking effects).

Sources

Application Note: Unambiguous ¹H and ¹³C NMR Assignments for 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2'-Chloro-2-hydroxy-5-methylbenzophenone, a substituted benzophenone of interest in medicinal chemistry and materials science. Due to the absence of publicly available, fully assigned experimental NMR data for this specific compound, this document presents a comprehensive predicted spectral analysis based on established NMR principles and data from structurally analogous compounds. Furthermore, a rigorous, step-by-step experimental protocol is provided to enable researchers to acquire and confirm the spectral assignments using one- and two-dimensional NMR techniques. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of substituted benzophenones.

Introduction

Benzophenones are a class of aromatic ketones with a diverse range of applications, including as photoinitiators, UV-light absorbers, and scaffolds in medicinal chemistry. The precise substitution pattern on the two phenyl rings dictates their chemical and biological properties. Unambiguous characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating their chemical structure in solution. 2'-Chloro-2-hydroxy-5-methylbenzophenone possesses a unique substitution pattern that influences its electronic and conformational properties. The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen, along with the steric and electronic effects of the chloro and methyl substituents, results in a distinct NMR spectrum. This application note aims to provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, supported by data from related structures and a comprehensive protocol for experimental verification.

Principles of NMR-Based Structural Elucidation

The structural assignment of 2'-Chloro-2-hydroxy-5-methylbenzophenone relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments.

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons. Chemical shifts (δ) are influenced by electron-donating and electron-withdrawing groups. Integration of the signals reveals the relative number of protons, and spin-spin coupling constants (J) provide information about the connectivity of neighboring protons.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-spin coupled, typically over two or three bonds.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded ¹H and ¹³C nuclei.[1][2] This is invaluable for assigning the carbons that bear protons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems).[2] This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space (typically within 5 Å), irrespective of their through-bond connectivity.[3][4] This is particularly useful for determining stereochemistry and conformational preferences.[3]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 2'-Chloro-2-hydroxy-5-methylbenzophenone. These predictions are based on the analysis of related benzophenone derivatives.[5][6][7][8] The numbering scheme used for the assignments is shown in Figure 1.

Figure 1: Molecular Structure and Numbering of 2'-Chloro-2-hydroxy-5-methylbenzophenone

A diagram illustrating the atom numbering scheme for NMR assignments.

Table 1: Predicted ¹H NMR Data for 2'-Chloro-2-hydroxy-5-methylbenzophenone (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
OH11.5 - 12.5br s-Intramolecular hydrogen bonding to the carbonyl oxygen causes significant deshielding.
H-67.6 - 7.8d~2.0Ortho to the carbonyl group and meta to the hydroxyl group.
H-3' to H-6'7.2 - 7.6m-Protons on the 2'-chlorophenyl ring will appear as a complex multiplet.
H-47.1 - 7.3dd~8.5, 2.0Ortho to the methyl group and meta to the hydroxyl and carbonyl groups.
H-36.8 - 7.0d~8.5Ortho to the hydroxyl group.
CH₃2.3 - 2.5s-Methyl group on the aromatic ring.

Table 2: Predicted ¹³C NMR Data for 2'-Chloro-2-hydroxy-5-methylbenzophenone (in CDCl₃, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O198 - 202Carbonyl carbon, deshielded.
C-2160 - 164Carbon bearing the hydroxyl group, significantly deshielded.
C-1'138 - 141Quaternary carbon of the chlorophenyl ring attached to the carbonyl.
C-5137 - 140Carbon bearing the methyl group.
C-2'133 - 136Carbon bearing the chloro substituent.
C-4130 - 133Aromatic CH.
C-6128 - 131Aromatic CH.
C-4'127 - 130Aromatic CH.
C-6'126 - 129Aromatic CH.
C-5'125 - 128Aromatic CH.
C-3'124 - 127Aromatic CH.
C-1118 - 122Quaternary carbon ortho to the hydroxyl group.
C-3117 - 120Aromatic CH.
CH₃20 - 22Methyl carbon.

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a 2'-Chloro-2-hydroxy-5-methylbenzophenone sample for NMR spectroscopy.[9]

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity 2'-Chloro-2-hydroxy-5-methylbenzophenone directly into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a good choice for many benzophenone derivatives due to its excellent dissolving power and minimal interference in the ¹H NMR spectrum.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition
  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and match the probe for both ¹H and ¹³C nuclei.

    • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[9]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.[9]

    • Acquisition Time: 2-4 seconds.[9]

    • Relaxation Delay: 1-2 seconds.[9]

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 220 ppm, centered around 110 ppm.[9]

    • Acquisition Time: 1-2 seconds.[9]

    • Relaxation Delay: 2-5 seconds.[9]

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

    • Temperature: 298 K.

  • 2D NMR Acquisition:

    • COSY: Use a standard gradient-enhanced COSY pulse program.

    • HSQC: Employ a standard gradient-enhanced HSQC experiment optimized for one-bond ¹J(CH) couplings of approximately 145 Hz.

    • HMBC: Utilize a standard gradient-enhanced HMBC experiment optimized for long-range couplings of 8-10 Hz.

    • NOESY: A phase-sensitive gradient-enhanced NOESY experiment with a mixing time of 500-800 ms should be used to observe key spatial correlations.

III. Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integrate the ¹H NMR signals.

  • Analyze the 2D spectra to establish correlations and confirm assignments.

Structural Confirmation and Key Correlations

The following diagrams illustrate the expected key correlations from 2D NMR experiments that would confirm the proposed assignments.

Figure 2: Key HMBC and NOESY Correlations for Structural Confirmation

Expected long-range (HMBC) and through-space (NOESY) correlations.

Key Interpretive Points:

  • HMBC: The hydroxyl proton (OH) is expected to show correlations to C-1, C-2, and C-3. The methyl protons (CH₃) should correlate to C-4, C-5, and C-6. Crucially, H-6 and the protons on the 2'-chlorophenyl ring (specifically H-6') will show correlations to the carbonyl carbon (C=O), confirming the connectivity of the two aromatic rings.

  • NOESY: A key NOESY correlation is expected between the hydroxyl proton (OH) and H-6, confirming the proximity due to the intramolecular hydrogen bond. Additionally, NOEs between H-6 and H-6' would provide information about the preferred conformation around the C1-C(O) and C(O)-C1' bonds.

Conclusion

This application note provides a comprehensive, albeit predicted, ¹H and ¹³C NMR spectral assignment for 2'-Chloro-2-hydroxy-5-methylbenzophenone. The provided experimental protocol offers a robust framework for researchers to obtain high-quality NMR data for this and related compounds. By employing a combination of 1D and 2D NMR techniques, scientists can unambiguously confirm the structure and gain insights into the conformational properties of substituted benzophenones, which is essential for rational drug design and the development of new materials.

References

  • The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41.
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methylbenzophenone. PubChem. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Hydroxy-5-methylbenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Key NOESY () and HMBC () correlations of 1. NOESY—nuclear Overhauser effect spectrometry.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • PubMed. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Retrieved from [Link]

  • ResearchGate. (n.d.). Main HMBC correlations observed in the 2D NMR spectrum of compound 7 a.
  • ChemicalBook. (n.d.). (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Methylbenzophenone(131-58-8) 13C NMR spectrum.
  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra.
  • Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-5-methylbenzophenone (CAS 1470-57-1). Retrieved from [Link]

  • Google Patents. (1964). US3136815A - Amino substituted benzophenone oximes and derivatives thereof.
  • PubMed. (2007). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Retrieved from [Link]

  • YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone.
  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzophenone. PubChem. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 2'-Chloro-2-hydroxy-5-methylbenzophenone via Electron Ionization Mass Spectrometry (EI-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the fragmentation behavior of 2'-Chloro-2-hydroxy-5-methylbenzophenone (C₁₄H₁₁ClO₂) under Electron Ionization (EI) conditions. As a structural analog to common UV absorbers and a pharmacophore in non-steroidal anti-inflammatory drug (NSAID) synthesis, unambiguous identification of this compound is critical. This guide provides a self-validating interpretation protocol, focusing on the diagnostic utility of the chlorine isotopic signature,


-cleavage pathways, and the "ortho-effect" driven by the intramolecular hydrogen bond.

Introduction

Benzophenones are a class of aromatic ketones serving as vital intermediates in pharmaceutical synthesis and as photo-initiators in polymer chemistry. The specific derivative, 2'-Chloro-2-hydroxy-5-methylbenzophenone , possesses three distinct structural features that dictate its mass spectral fingerprint:

  • The Benzophenone Core: Facilitates characteristic

    
    -cleavage.[1]
    
  • The Chlorine Substituent (2'-position): Provides a definitive isotopic abundance pattern (

    
    Cl/
    
    
    
    Cl).
  • The Ortho-Hydroxyl Group: Enables intramolecular hydrogen bonding with the carbonyl oxygen, influencing fragmentation kinetics via the "Ortho Effect."

Understanding these mechanisms is essential for distinguishing this molecule from regioisomers (e.g., 4-methyl or 4'-chloro variants) during impurity profiling.

Experimental Protocol

Sample Preparation
  • Solvent: HPLC-grade Methanol or Acetonitrile. (Avoid chlorinated solvents like Dichloromethane to prevent isobaric interference).

  • Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 10 µg/mL (10 ppm) for direct injection or GC-MS analysis.

  • Filtration: 0.2 µm PTFE filter to remove particulate matter.

GC-MS Instrumentation Parameters

This protocol is optimized for a single-quadrupole GC-MS system (e.g., Agilent 5977 or Thermo ISQ).

ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium (1.0 mL/min)Standard inert carrier for optimal chromatographic resolution.
Column DB-5ms (30m x 0.25mm)Low-polarity phase separates aromatic isomers effectively.
Ionization Mode Electron Ionization (EI)Hard ionization required to generate structural fragments.
Electron Energy 70 eVStandard energy for reproducible library matching (NIST/Wiley).
Source Temp 230 °CPrevents condensation of high-boiling aromatics.
Scan Range m/z 50 – 350Covers molecular ion and all diagnostic fragments.

Results & Discussion: Fragmentation Analysis

The Molecular Ion and Isotope Pattern

The molecular ion (


) is robust due to the stability of the conjugated aromatic system.
  • m/z 246: Base molecular ion (

    
    Cl).
    
  • m/z 248: M+2 isotope (

    
    Cl).
    
  • Diagnostic Check: The intensity ratio of m/z 246 to 248 must be approximately 3:1 . Any deviation suggests co-elution or misidentification.

Primary Fragmentation: -Cleavage

The dominant fragmentation pathway for benzophenones is


-cleavage adjacent to the carbonyl group.[1] Because the molecule is asymmetric, cleavage can occur on either side of the carbonyl, yielding two distinct acylium ions.
  • Pathway A (Ring A Retention): Cleavage of the bond between the carbonyl and the chlorophenyl ring.

    • Fragment: 2-hydroxy-5-methylbenzoyl cation.[2]

    • m/z Calculation:

      
       Da.
      
    • Mechanism: This ion is exceptionally stable due to resonance stabilization from the hydroxyl group.

  • Pathway B (Ring B Retention): Cleavage of the bond between the carbonyl and the hydroxy-methylphenyl ring.

    • Fragment: 2-chlorobenzoyl cation.

    • m/z Calculation:

      
       (
      
      
      
      Cl) and
      
      
      (
      
      
      Cl).
    • Observation: This doublet preserves the 3:1 chlorine isotope ratio, serving as a secondary confirmation of the chlorine position.

Secondary Fragmentation: Loss of CO

Acylium ions frequently undergo decarbonylation (loss of neutral CO, 28 Da) to form phenyl cations.

  • From m/z 135:

    
     (Hydroxymethylphenyl cation).
    
  • From m/z 139:

    
     (Chlorophenyl cation).
    
The Ortho Effect

The 2-hydroxyl group is vicinal to the carbonyl. In EI-MS, this proximity allows for a hydrogen transfer (McLafferty-like rearrangement) or simply stabilizes the acylium ion via an intramolecular hydrogen bond.

  • Mechanistic Insight: The "Ortho Effect" often suppresses the formation of the phenyl cation (m/z 77) typically seen in unsubstituted benzophenones, favoring the substituted acylium ions (m/z 135) instead.

Visualizations

Fragmentation Pathway Diagram

The following diagram maps the causal relationships between the parent molecule and its diagnostic fragments.

FragmentationPathway Parent Molecular Ion (M+) m/z 246 / 248 (3:1) [C14H11ClO2]+ Frag135 Acylium Ion A (2-hydroxy-5-methylbenzoyl) m/z 135 [C8H7O2]+ Parent->Frag135  Alpha Cleavage (Ring A) Frag139 Acylium Ion B (2-chlorobenzoyl) m/z 139 / 141 (3:1) [C7H4ClO]+ Parent->Frag139  Alpha Cleavage (Ring B) AlphaA Pathway A: Alpha Cleavage Loss of Chlorophenyl Radical AlphaB Pathway B: Alpha Cleavage Loss of Hydroxy-methylphenyl Radical Frag107 Ion C (Hydroxymethylphenyl) m/z 107 [C7H7O]+ Frag135->Frag107  Decarbonylation Frag111 Ion D (Chlorophenyl) m/z 111 / 113 [C6H4Cl]+ Frag139->Frag111  Decarbonylation LossCO_A - CO (28 Da) LossCO_B - CO (28 Da)

Figure 1: Mechanistic fragmentation map illustrating the dual


-cleavage pathways and subsequent decarbonylation steps.
Analytical Workflow Protocol

This flow ensures data integrity from sample prep to spectral validation.

Workflow Start Sample: 2'-Cl-2-OH-5-Me-Benzophenone Prep Dilution: 10 ppm in MeOH Filter 0.2 µm Start->Prep GC GC Separation DB-5ms Column 250°C Inlet Prep->GC MS EI Source (70 eV) Scan m/z 50-350 GC->MS Data Spectrum Generation MS->Data Check QC Check: 1. M+ at 246/248 (3:1)? 2. Base Peak 135 or 139? Data->Check

Figure 2: Step-by-step experimental workflow for reproducible GC-MS analysis.[2][3][4][5][6]

Summary of Diagnostic Ions

m/z ValueIon IdentityFormulaRelative Abundance Note
246 Molecular Ion (

)

Strong intensity; parent peak.
248 Isotope Ion (

)

~32% of m/z 246 (Diagnostic for 1 Cl).
139 Acylium Ion B

Result of

-cleavage retaining Cl-ring.
135 Acylium Ion A

Result of

-cleavage retaining OH-ring.
111 Chlorophenyl Cation

Loss of CO from m/z 139.
107 Hydroxymethylphenyl

Loss of CO from m/z 135.

References

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology.[7][8] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and ortho-effect mechanisms).
  • PubChem Database. (2023). Compound Summary: 2-Hydroxy-5-methylbenzophenone (Analog).[2] National Center for Biotechnology Information. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[8] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spektrom, 13(2), 83-94.[8] [Link]

Sources

Anwendungs- und Protokollhinweise: Derivatisierung von 2'-Chlor-2-hydroxy-5-methylbenzophenon für das biologische Screening

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von Ihrem Senior Application Scientist

Zusammenfassung

Diese Application Note bietet eine detaillierte Anleitung zur Derivatisierung von 2'-Chlor-2-hydroxy-5-methylbenzophenon, einer Gerüststruktur von erheblichem Interesse für die medizinische Chemie. Wir untersuchen die strategische Modifikation seiner phenolischen Hydroxylgruppe durch Acylierung und Veretherung, um eine Bibliothek von Verbindungen für das biologische Screening zu erstellen. Die hier beschriebenen Protokolle sind so konzipiert, dass sie robust und reproduzierbar sind und Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung einen praktischen Leitfaden für die Synthese neuartiger Benzophenon-Analoga an die Hand geben. Die Begründung für diese Derivatisierungen basiert auf der gut dokumentierten vielfältigen biologischen Aktivität von Benzophenon-Derivaten, die von antikanzerogenen bis hin zu antimikrobiellen Eigenschaften reicht.[1][2][3]

Einleitung: Die Bedeutung des Benzophenon-Gerüsts

Das Benzophenon-Gerüst ist eine allgegenwärtige Struktur in der medizinischen Chemie und kommt in zahlreichen Naturstoffen und synthetischen Molekülen vor.[1][2] Diese Verbindungen weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antikanzerogene, entzündungshemmende, antimikrobielle und antivirale Eigenschaften.[1][2][3] Die pharmakologische Aktivität von Benzophenon-Derivaten ist gut belegt, wobei einige ihrer therapeutischen Potenziale auf ihre Fähigkeit zur Interaktion mit DNA zurückzuführen sind.[4] Das Molekül 2'-Chlor-2-hydroxy-5-methylbenzophenon (CAS: 6280-52-0)[5] dient als vielversprechender Ausgangspunkt für die Wirkstoffforschung. Seine Struktur, die eine reaktive phenolische Hydroxylgruppe, eine Methylgruppe und ein chlorsubstituiertes aromatisches Ringsystem umfasst, bietet zahlreiche Möglichkeiten für eine chemische Modifikation zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).

Die strategische Derivatisierung dieses Gerüsts zielt darauf ab, die Lipophilie, die sterischen und elektronischen Eigenschaften zu modulieren, um die biologische Aktivität und die pharmakokinetischen Profile zu optimieren. In dieser Application Note konzentrieren wir uns auf zwei grundlegende, aber hochwirksame Derivatisierungsstrategien: O-Acylierung und O-Veretherung der phenolischen Hydroxylgruppe.

Strategien zur Derivatisierung

Die phenolische Hydroxylgruppe in 2'-Chlor-2-hydroxy-5-methylbenzophenon ist ein primäres Ziel für die Derivatisierung aufgrund ihrer Nukleophilie und ihrer Fähigkeit, an Wasserstoffbrückenbindungen teilzunehmen, die für die Interaktion zwischen Medikament und Rezeptor entscheidend sind. Durch die Umwandlung dieser Gruppe in Ester oder Ether können wir eine vielfältige Bibliothek von Verbindungen mit unterschiedlichen physikochemischen Eigenschaften erstellen.

Die O-Acylierung, die Umwandlung der phenolischen Hydroxylgruppe in eine Estergruppe, ist eine unkomplizierte Methode zur Einführung einer Vielzahl von funktionellen Gruppen. Diese Modifikation kann die Membranpermeabilität einer Verbindung erheblich beeinflussen und als Prodrug-Strategie dienen, bei der der Ester in vivo hydrolysiert wird, um das aktive Hydroxy-Benzophenon freizusetzen. Die Wahl des Acylierungsmittels (z. B. Acylchlorid oder Anhydrid) ermöglicht die Einführung von aliphatischen oder aromatischen Resten, die die Lipophilie und die sterische Hülle der Mutterverbindung verändern.

Die O-Veretherung führt zu einer stabileren Etherbindung im Vergleich zur Esterbindung. Diese Strategie wird eingesetzt, um die metabolische Stabilität zu erhöhen und die Wasserstoffbrückendonor-Fähigkeit der phenolischen Gruppe dauerhaft zu entfernen. Die Einführung verschiedener Alkyl- oder Arylgruppen über die Veretherung kann die Selektivität und Wirksamkeit der Verbindung gegenüber ihrem biologischen Ziel beeinflussen. Die Williamson-Ethersynthese ist ein klassischer und vielseitiger Ansatz für diese Transformation.[6]

Experimentelle Protokolle

Die folgenden Protokolle bieten detaillierte, schrittweise Methoden für die O-Acylierung und O-Veretherung von 2'-Chlor-2-hydroxy-5-methylbenzophenon.

Sicherheitsvorkehrungen

Bei der Arbeit mit den folgenden Chemikalien ist Vorsicht geboten. 2'-Chlor-2-hydroxy-5-methylbenzophenon kann Haut- und Augenreizungen sowie Reizungen der Atemwege verursachen.[7][8] Führen Sie alle Reaktionen in einem gut belüfteten Abzug durch und tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe.

Protokoll 1: Allgemeine Vorgehensweise für die O-Acylierung

Dieses Protokoll beschreibt eine basenkatalysierte Acylierung, eine Methode, die die Nukleophilie des Phenols durch Deprotonierung erhöht.

Materialien:

  • 2'-Chlor-2-hydroxy-5-methylbenzophenon

  • Acylchlorid oder Anhydrid (z. B. Acetylchlorid, Benzoylchlorid)

  • Base (z. B. Pyridin, Triethylamin)

  • Aprotonsches Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF))

  • Wasserfreie Natriumsulfat oder Magnesiumsulfat

  • Gesättigte wässrige Natriumbicarbonatlösung

  • Salzsäure (1 M)

  • Standard-Glasgeräte für die organische Synthese

Vorgehensweise:

  • Lösen Sie 2'-Chlor-2-hydroxy-5-methylbenzophenon (1 Äquiv.) in trockenem DCM in einem Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Geben Sie langsam die Base (1,2 Äquiv.) zu der gerührten Lösung.

  • Geben Sie das Acylierungsmittel (1,1 Äquiv.) tropfenweise zu, während Sie die Temperatur bei 0 °C halten.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie 2-4 Stunden lang. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion löschen Sie diese durch Zugabe von 1 M HCl.

  • Überführen Sie die Mischung in einen Scheidetrichter und trennen Sie die organische Schicht ab.

  • Waschen Sie die organische Schicht nacheinander mit 1 M HCl, gesättigtem NaHCO₃ und Kochsalzlösung.

  • Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte Ester-Derivat zu erhalten.

Validierung:

  • DC-Analyse: Das Produkt sollte einen höheren Rf-Wert als das Ausgangsmaterial aufweisen.

  • Spektroskopische Analyse: Bestätigen Sie die Struktur durch ¹H-NMR, ¹³C-NMR und Massenspektrometrie. Das Verschwinden des phenolischen Protons im ¹H-NMR-Spektrum und das Auftreten neuer Signale, die dem Acylrest entsprechen, sind Indikatoren für eine erfolgreiche Reaktion.

Protokoll 2: Allgemeine Vorgehensweise für die O-Veretherung (Williamson-Ethersynthese)

Dieses Protokoll beschreibt die Synthese von Ethern durch Reaktion des Phenolats mit einem Alkylhalogenid.

Materialien:

  • 2'-Chlor-2-hydroxy-5-methylbenzophenon

  • Starke Base (z. B. Natriumhydrid (NaH), Kaliumcarbonat (K₂CO₃))

  • Alkylhalogenid (z. B. Iodmethan, Benzylbromid)

  • Polares aprotisches Lösungsmittel (z. B. N,N-Dimethylformamid (DMF), Acetonitril)

  • Wasserfreie Natriumsulfat oder Magnesiumsulfat

  • Wasser

  • Standard-Glasgeräte für die organische Synthese

Vorgehensweise:

  • Geben Sie 2'-Chlor-2-hydroxy-5-methylbenzophenon (1 Äquiv.) in einen trockenen Rundkolben unter einer inerten Atmosphäre.

  • Geben Sie trockenes DMF oder Acetonitril hinzu, um das Ausgangsmaterial aufzulösen.

  • Geben Sie die Base (1,5 Äquiv.) portionsweise bei Raumtemperatur hinzu. Rühren Sie die Mischung 30 Minuten lang, um die Bildung des Phenolats zu gewährleisten.

  • Geben Sie das Alkylhalogenid (1,2 Äquiv.) langsam zu der gerührten Suspension.

  • Erhitzen Sie die Reaktionsmischung je nach Reaktivität des Alkylhalogenids auf 50-80 °C. Überwachen Sie den Reaktionsfortschritt mittels DC.[9]

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und löschen Sie sie vorsichtig durch Zugabe von Wasser.

  • Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).

  • Waschen Sie die kombinierten organischen Extrakte mit Wasser und Kochsalzlösung.

  • Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie den Rohprodukt durch Säulenchromatographie, um das gewünschte Ether-Derivat zu erhalten.

Validierung:

  • DC-Analyse: Das Produkt sollte einen deutlich höheren Rf-Wert als das polare Ausgangsmaterial aufweisen.

  • Spektroskopische Analyse: Die ¹H-NMR-Analyse sollte das Fehlen des phenolischen Protons und das Vorhandensein neuer Signale bestätigen, die der Alkyl- oder Benzylgruppe entsprechen.

Visualisierung von Arbeitsabläufen

Die folgenden Diagramme veranschaulichen die beschriebenen Derivatisierungs-Workflows.

Derivatization_Workflow cluster_start Ausgangsmaterial cluster_acylation Protokoll 1: O-Acylierung cluster_etherification Protokoll 2: O-Veretherung cluster_screening Biologisches Screening start 2'-Chlor-2-hydroxy- 5-methylbenzophenon acyl_reagents Acylchlorid / Anhydrid, Base (Pyridin), DCM start->acyl_reagents Reaktion ether_reagents Alkylhalogenid, Base (K2CO3), DMF start->ether_reagents Reaktion acyl_product Ester-Derivate acyl_reagents->acyl_product Aufarbeitung & Reinigung screening Screening-Bibliothek (Ester & Ether) acyl_product->screening ether_product Ether-Derivate ether_reagents->ether_product Aufarbeitung & Reinigung ether_product->screening bio_assays Biologische Assays (z.B. Antikrebs, Antimikrobiell) screening->bio_assays

Abbildung 1: Allgemeiner Workflow für die Derivatisierung.

Rationale für das biologische Screening

Die Derivatisierung von 2'-Chlor-2-hydroxy-5-methylbenzophenon ist ein strategischer Ansatz, um sein therapeutisches Potenzial zu erschließen. Die generierte Bibliothek von Ester- und Ether-Derivaten sollte auf eine Reihe von biologischen Aktivitäten untersucht werden, basierend auf der etablierten Pharmakologie des Benzophenon-Gerüsts.

Tabelle 1: Vorgeschlagene Derivate und Rationale für das Screening

Derivat-TypBeispiel-ModifikationPhysochemische ÄnderungRationale für das ScreeningRelevante Assays
Ester Acetyl, BenzoylErhöhte Lipophilie, Prodrug-PotenzialVerbesserung der zellulären Aufnahme; Untersuchung der antikanzerogenen und entzündungshemmenden Aktivität.[1]Zytotoxizitäts-Assays (z. B. MTT), Cyclooxygenase (COX)-Inhibitions-Assays.
Ether Methyl, BenzylErhöhte metabolische Stabilität, Entfernung des H-BrückendonorsUntersuchung der langfristigen Wirksamkeit; antimikrobielle und antivirale Aktivität.[3]Assays zur minimalen Hemmkonzentration (MHK), antivirale Replikations-Assays.
Ether Längerkettige AlkyleDeutlich erhöhte LipophilieUntersuchung der Aktivität gegen lipidreiche Ziele wie Mykobakterien oder Pilzzellmembranen.[10]Antimykotische Suszeptibilitätstests, antimykobakterielle Assays.

Die Benzophenon-Struktur ist als antitumorales Grundgerüst bekannt.[2] Verbindungen mit unterschiedlichen Substitutionsmustern haben eine starke hemmende Aktivität gegen verschiedene Krebszelllinien gezeigt.[11] Daher ist die Bewertung der antikanzerogenen Aktivität für neu synthetisierte Derivate von größter Bedeutung. Darüber hinaus wurden verschiedene Benzophenon-Motive in vermarkteten Medikamenten gefunden, was ihre medikamentenähnlichen Eigenschaften unterstreicht.[1]

Biological_Rationale cluster_derivatives Synthetisierte Derivate cluster_activities Potenzielle biologische Aktivitäten Core 2'-Chlor-2-hydroxy- 5-methylbenzophenon Gerüst Esters Ester-Bibliothek (O-Acylierung) Core->Esters Ethers Ether-Bibliothek (O-Veretherung) Core->Ethers Anticancer Antikanzerogen Esters->Anticancer Antiinflammatory Entzündungshemmend Esters->Antiinflammatory Ethers->Anticancer Antimicrobial Antimikrobiell Ethers->Antimicrobial Antiviral Antiviral Ethers->Antiviral

Sources

Experimental setup for the synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note & Protocol: Synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS 6280-52-0) via Fries Rearrangement

Strategic Overview

Target Molecule: 2'-Chloro-2-hydroxy-5-methylbenzophenone CAS Registry Number: 6280-52-0 Molecular Formula: C₁₄H₁₁ClO₂ Molecular Weight: 246.69 g/mol [1][2]

This Application Note details the high-purity synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone , a critical benzophenone scaffold often utilized as a UV-stabilizing pharmacophore and a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents.

While direct Friedel-Crafts acylation is possible, this protocol utilizes the Fries Rearrangement pathway.[3][4][5] This approach is selected for its superior regioselectivity and reproducibility in a drug development context. Since the para-position of the starting material (p-cresol) is blocked by a methyl group, the rearrangement is structurally forced to the ortho-position, guaranteeing the formation of the 2-hydroxy isomer without the need for complex isomer separation.

Reaction Engineering & Mechanism

The synthesis proceeds in two distinct phases, which can be telescoped into a single process stream if necessary, though isolation of the intermediate ester is recommended for GMP-grade purity.

  • O-Acylation (Esterification): Reaction of p-cresol with 2-chlorobenzoyl chloride to form the ester intermediate, p-cresyl 2-chlorobenzoate.

  • Fries Rearrangement: Lewis acid-catalyzed migration of the acyl group from the phenolic oxygen to the ortho-carbon ring position.[6]

Critical Process Parameters (CPPs):
  • Lewis Acid Stoichiometry: A minimum of 2.2 equivalents of Aluminum Chloride (AlCl₃) is required. One equivalent complexes with the carbonyl oxygen, and the second facilitates the cleavage of the ester bond to generate the acylium ion.

  • Temperature Control: The rearrangement is endothermic and typically requires temperatures above 120°C to proceed efficiently.

  • Moisture Control: AlCl₃ is highly hygroscopic and reacts violently with water. An inert atmosphere (Nitrogen/Argon) is non-negotiable to maintain catalyst activity.

Experimental Protocol

Phase 1: Synthesis of Intermediate (p-Cresyl 2-chlorobenzoate)

Reagents:

  • p-Cresol (4-Methylphenol): 10.8 g (100 mmol)

  • 2-Chlorobenzoyl chloride: 19.2 g (110 mmol)

  • Pyridine (Acid Scavenger): 10 mL

  • Dichloromethane (DCM): 100 mL

Procedure:

  • Setup: Charge a 250 mL 3-neck round-bottom flask (RBF) with p-cresol and DCM. Add Pyridine. Equip with a dropping funnel and nitrogen inlet. Cool to 0°C in an ice bath.

  • Addition: Add 2-chlorobenzoyl chloride dropwise over 30 minutes. The exotherm must be controlled to keep the internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until p-cresol is consumed.

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine, followed by 1M NaOH (2 x 50 mL) to remove unreacted phenol, and finally brine.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting oil (ester) typically solidifies upon standing. Yield is generally >90%.

Phase 2: Fries Rearrangement to Target

Reagents:

  • p-Cresyl 2-chlorobenzoate (Intermediate): 24.6 g (100 mmol)

  • Aluminum Chloride (AlCl₃), Anhydrous: 29.3 g (220 mmol)

  • Solvent: Chlorobenzene (Optional, for heat transfer) or Neat (Melt fusion)

Procedure:

  • Setup: Place the solid ester and anhydrous AlCl₃ in a 250 mL RBF equipped with a mechanical stirrer and a reflux condenser fitted with a gas trap (to neutralize HCl evolution).

    • Note: If using the "Neat" method (solvent-free), ensure the stirrer is robust as the melt becomes viscous.

  • Reaction: Heat the mixture in an oil bath to 130°C - 140°C .

    • Observation: The mixture will melt and evolve HCl gas. The color typically deepens to a dark orange/red aluminum complex.

  • Duration: Maintain temperature for 3–4 hours. Monitor the cessation of HCl gas evolution as a primary endpoint indicator.

  • Quenching (Critical): Cool the reaction mass to ~60°C. Slowly pour the warm viscous mass into a stirred mixture of Ice (200 g) and concentrated HCl (30 mL).

    • Caution: This step is highly exothermic. The acid is required to break the strong Aluminum-Phenoxide complex.

  • Extraction: Extract the aqueous slurry with Dichloromethane (3 x 100 mL).

  • Purification:

    • Wash combined organics with water and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Recrystallization: Recrystallize the crude solid from hot Methanol or Ethanol.

  • Final Product: Collect pale yellow crystals of 2'-Chloro-2-hydroxy-5-methylbenzophenone.

Analytical Controls & Data

Table 1: Physicochemical Specifications

ParameterSpecificationMethod
Appearance Pale yellow crystalline solidVisual
Melting Point 75°C – 78°CCapillary Method (Lit. Ref [1])
Yield (Step 2) 75% – 85%Gravimetric
Purity >98.5%HPLC (C18, ACN/Water)
IR Spectrum ~1630 cm⁻¹ (H-bonded Carbonyl)FTIR
¹H-NMR (CDCl₃) δ 11.8 (s, 1H, OH), 6.8-7.5 (m, Ar-H), 2.3 (s, 3H, CH₃)400 MHz NMR

Self-Validation Check:

  • The "Shift" Test: In the IR spectrum, the carbonyl stretch of the ester (Step 1) appears around 1735 cm⁻¹. Upon successful rearrangement to the target (Step 2), this peak shifts significantly to ~1630 cm⁻¹ due to strong intramolecular hydrogen bonding between the carbonyl and the ortho-hydroxyl group. This is a rapid "Go/No-Go" quality check.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.

SynthesisWorkflow Start Start: p-Cresol + 2-Cl-BzCl Step1 Step 1: Esterification (DCM, Pyridine, 0-25°C) Start->Step1 Acylation Intermed Intermediate: p-Cresyl 2-chlorobenzoate Step1->Intermed Workup & Dry Step2 Step 2: Fries Rearrangement (AlCl3, 140°C) Intermed->Step2 Lewis Acid Catalysis Quench Hydrolysis/Quench (Ice + HCl) Step2->Quench Exothermic Purify Recrystallization (Methanol) Quench->Purify Extraction Final Target: 2'-Chloro-2-hydroxy- 5-methylbenzophenone Purify->Final Isolation

Caption: Figure 1. Step-wise synthetic workflow for the production of 2'-Chloro-2-hydroxy-5-methylbenzophenone via Fries Rearrangement.

Troubleshooting & Expert Insights

  • Issue: Low Yield in Step 2.

    • Cause: Incomplete hydrolysis of the Aluminum complex.

    • Solution: Ensure the quench mixture is acidic (pH < 2) and stir for at least 1 hour after adding the reaction mass to the ice/acid mix. The complex is stable and requires time to hydrolyze fully.

  • Issue: Sticky/Oily Product.

    • Cause: Presence of unreacted ester or para-migration byproducts (rare due to methyl block, but possible if demethylation occurs).

    • Solution: Recrystallize from Methanol.[7] If oil persists, use a seed crystal from a previous batch or scratch the flask walls to induce nucleation.

  • Safety Note: 2-Chlorobenzoyl chloride is a lachrymator. AlCl₃ releases HCl gas upon contact with moisture. All operations must be performed in a functioning fume hood.

References

  • Organic Chemistry Portal.[8] (n.d.). Fries Rearrangement. Retrieved October 24, 2023, from [Link]

Sources

Application Note: Purification Strategies for 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Chloro-2-hydroxy-5-methylbenzophenone (CHMB) is a critical intermediate in the synthesis of UV absorbers and pharmaceutical agents. Its synthesis—typically via Friedel-Crafts acylation or Fries rearrangement—often yields a complex impurity profile containing regioisomers, unreacted p-cresol, and 2-chlorobenzoic acid.

This Application Note provides a rigorous, multi-stage purification strategy. Unlike generic protocols, this guide addresses the specific physicochemical challenges posed by the intramolecular hydrogen bond (IMHB) between the 2-hydroxyl group and the carbonyl oxygen. This structural feature significantly alters solubility and acidity, rendering standard phenolic purification methods inefficient.

Compound Profile
PropertyDataNote
Chemical Name 2'-Chloro-2-hydroxy-5-methylbenzophenone
CAS Number 6280-52-0
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
Melting Point 75–78 °CLow MP requires careful thermal control
Key Structural Feature Intramolecular H-bond (OH···O=C)Reduces polarity; suppresses phenolic acidity

Impurity Landscape & Separation Logic

To purify CHMB effectively, one must understand what is being removed. The synthesis typically involves the reaction of p-cresol with 2-chlorobenzoyl chloride.

Impurity TypeSpecific ContaminantOriginSeparation Strategy
Starting Material p-CresolUnreacted ReagentHigh vacuum distillation or Recrystallization (Ethanol)
Starting Material 2-Chlorobenzoic acidHydrolysis of acid chlorideWeak alkaline wash (NaHCO₃)
Regioisomer 4'-Chloro- isomerImpure acid chloride sourceFlash Chromatography (Critical separation)
Regioisomer 3-Methyl isomerortho-attack during synthesisFractional Recrystallization
Byproduct Bis-acylated phenolsOver-reactionRecrystallization (Low solubility in alcohols)
The "Intramolecular Lock" Effect

The 2-hydroxy group forms a strong hydrogen bond with the ketone. This "locks" the proton, making CHMB less acidic than p-cresol and more soluble in non-polar solvents than expected.

  • Consequence: Extraction with strong base (NaOH) may degrade the product or fail to differentiate it from impurities.

  • Solution: We utilize Fractional Recrystallization as the primary method, exploiting the solubility differential created by the chlorine atom.

Workflow Visualization

The following decision tree outlines the logical progression for purifying crude CHMB.

Purification_Workflow Crude Crude Reaction Mixture (Solid/Oil) Wash Phase 1: Chemical Wash (Remove Acids/Phenols) Crude->Wash Dissolve in EtOAc Recryst Phase 2: Fractional Recrystallization (Solvent: EtOH/H2O) Wash->Recryst Evaporate Organic Layer QC_Check QC Analysis (HPLC/DSC) Recryst->QC_Check Dry Crystals Flash Phase 3: Flash Chromatography (Silica Gel) QC_Check->Flash Isomers Present Final Final Product (>99% Purity) QC_Check->Final Purity > 98% Flash->Final Combine Fractions

Figure 1: Purification Decision Tree. Phase 1 removes gross impurities; Phase 2 targets the main product; Phase 3 is a polishing step for isomeric purity.

Phase 1: Chemical Washing (Pre-Purification)

Objective: Remove acidic byproducts (2-chlorobenzoic acid) and highly polar tars before crystallization.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: Dichloromethane (DCM) is an alternative, but EtOAc is greener and safer.

  • Acid Removal: Wash the organic phase twice with 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism:[1][2][3][4][5][6] This converts free benzoic acids into water-soluble salts. The CHMB (pKa ~10 due to H-bonding) remains in the organic layer.

  • Phenol Removal (Optional): If p-cresol smell is strong, wash once with 0.1 M NaOH (cold, rapid wash).

    • Warning: Prolonged exposure to strong base can degrade benzophenones or extract the product. Keep contact time under 2 minutes.

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter, and evaporate to dryness.

Phase 2: Fractional Recrystallization (Primary Protocol)

Objective: Isolate CHMB from structural isomers. Solvent System: Ethanol (95%) / Water.

Rationale

The chlorine atom at the 2'-position increases lipophilicity compared to the non-chlorinated analog. Ethanol provides high solubility at boiling point (78°C) but moderate solubility at room temperature. Water acts as an anti-solvent to drive precipitation.

Step-by-Step Protocol
  • Saturation: Transfer the dried crude solid to an Erlenmeyer flask. Add Ethanol (95%) at a ratio of 3 mL per gram of solid.

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring until fully dissolved.

    • Troubleshooting: If solids remain after 5 minutes of reflux, filter the hot solution through a pre-warmed glass frit to remove inorganic salts/catalyst residues (AlCl₃ byproducts).

  • Anti-Solvent Addition: While maintaining gentle reflux, add warm Water (50°C) dropwise.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution again.

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

    • Once at room temperature, transfer to a refrigerator (4°C) for 4 hours.

  • Filtration: Collect the pale yellow crystals via vacuum filtration.

  • Washing: Wash the filter cake with cold 50% Ethanol/Water (pre-chilled to 0°C).

    • Critical: Do not use pure ethanol for washing; it will dissolve the product.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Caution: The melting point is ~75°C. Do not exceed 45°C during drying to avoid sintering.

Phase 3: Flash Column Chromatography (Polishing)

Objective: Required only if Recrystallization yields <98% purity or if specific isomers (e.g., 4'-chloro) persist.

Chromatographic Parameters
ParameterSpecification
Stationary Phase Silica Gel 60 (230–400 mesh)
Mobile Phase A n-Hexane (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Loading Capacity 1:50 (Sample : Silica mass)
Detection UV at 254 nm (Benzophenone chromophore)
Gradient Protocol
  • Equilibration: 100% Hexane (2 Column Volumes - CV).

  • Loading: Dissolve sample in minimum volume of Toluene or DCM . Avoid EtOAc for loading as it causes band broadening.

  • Elution:

    • 0–5 mins: 100% Hexane (Elutes non-polar impurities).

    • 5–20 mins: Linear gradient to 5% EtOAc in Hexane.

    • 20–40 mins: Hold at 5% EtOAc (Target compound typically elutes here).

    • 40+ mins: Flush with 20% EtOAc (Elutes polar byproducts).

Note: Due to the intramolecular H-bond, CHMB travels faster on silica (higher Rf) than typical phenols. Expect Rf ~0.4–0.5 in 9:1 Hexane:EtOAc.

Analytical Validation

To ensure "Trustworthiness" (E-E-A-T), the purified product must be validated against specific criteria.

MethodAcceptance CriteriaPurpose
HPLC (Reverse Phase) Purity > 99.0% (Area %)Quantify related substances. Column: C18. Mobile Phase: ACN/Water (Gradient).
DSC (Differential Scanning Calorimetry) Sharp endotherm peak at 75–78°C Validates crystallinity and absence of eutectic impurities.
1H-NMR (CDCl₃) Singlet at ~11–12 ppm (Chelated OH)Confirms the integrity of the intramolecular H-bond and absence of O-acylation.

References

  • Synthesis & Properties of Hydroxybenzophenones

    • Source: ChemicalBook. (2023).[7] 2'-Chloro-2-hydroxy-5-methylbenzophenone Basic Attributes & Melting Point.

  • Source: Vogel, A.I. Textbook of Practical Organic Chemistry. (5th Ed). "Purification of Aromatic Ketones.
  • Chromatographic Behavior of Benzophenones

    • Source: Smith, R. et al. (1981).
  • Fries Rearrangement Mechanisms & Impurities

    • Source: Organic Chemistry Portal. Fries Rearrangement.
  • Safety Data & Handling

    • Source: PubChem. Compound Summary for CAS 6280-52-0.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your yield and purity.

Introduction: The Chemistry of 2'-Chloro-2-hydroxy-5-methylbenzophenone Synthesis

The synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone is most commonly achieved through a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, p-cresol, with an acyl chloride, 2-chlorobenzoyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

The hydroxyl and methyl groups of p-cresol are ortho, para-directing. The acylation is expected to occur at the position ortho to the hydroxyl group due to steric hindrance from the methyl group at the para position. However, a key challenge in the acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic hydroxyl group).[3] This guide will provide detailed strategies to favor the desired C-acylation and address other common issues encountered during the synthesis.

Experimental Protocol: Synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone

This protocol is adapted from established procedures for the synthesis of similar hydroxybenzophenones and is designed to provide a reliable starting point for your experiments.

Reactants and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Molarity (M)QuantityNotes
p-Cresol108.14-10.8 g (0.1 mol)Ensure high purity
2-Chlorobenzoyl chloride175.02-17.5 g (0.1 mol)Handle in a fume hood
Aluminum chloride (AlCl₃)133.34-26.7 g (0.2 mol)Anhydrous, handle with care
Dichloromethane (CH₂Cl₂)84.93-200 mLAnhydrous
Hydrochloric acid (HCl)36.462 M150 mLFor work-up
Saturated sodium bicarbonate (NaHCO₃) solution--100 mLFor work-up
Anhydrous magnesium sulfate (MgSO₄)120.37-As neededFor drying
Ethanol46.07-As neededFor recrystallization

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, add p-cresol (10.8 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (26.7 g, 0.2 mol) to the stirred solution. The addition is exothermic, so maintain the temperature below 10 °C.

  • Acyl Chloride Addition: Dissolve 2-chlorobenzoyl chloride (17.5 g, 0.1 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the 2-chlorobenzoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 2 M hydrochloric acid (150 mL). This will hydrolyze the aluminum chloride complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) to remove any remaining acid, followed by a wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2'-Chloro-2-hydroxy-5-methylbenzophenone.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)Scientific Rationale
Low or No Yield 1. Inactive Catalyst- Use fresh, anhydrous aluminum chloride. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Aluminum chloride is highly hygroscopic and reacts with water, rendering it inactive as a Lewis acid catalyst.
2. Insufficient Catalyst- Use at least two equivalents of AlCl₃ relative to the p-cresol.The phenolic hydroxyl group and the product's carbonyl group coordinate with AlCl₃, consuming the catalyst. A stoichiometric excess is required to ensure enough active catalyst is available.[4]
3. O-Acylation- Increase the amount of AlCl₃ to three equivalents. - Increase the reaction temperature and/or time to promote the Fries rearrangement of the O-acylated product to the C-acylated product.[5][6]Higher temperatures and catalyst concentrations favor the thermodynamically more stable C-acylated product through the Fries rearrangement.[6]
Formation of a White Precipitate (O-acylated product) 1. Insufficient Catalyst or Low Temperature- Follow the solutions for "Low or No Yield" due to O-acylation.O-acylation is often kinetically favored, especially at lower temperatures and with insufficient Lewis acid.
Dark-colored Reaction Mixture/Product 1. High Reaction Temperature- Maintain the reaction temperature as specified in the protocol.Overheating can lead to decomposition of the starting materials or product, resulting in colored impurities.
2. Impure Starting Materials- Use high-purity p-cresol and 2-chlorobenzoyl chloride.Impurities in the starting materials can lead to side reactions and the formation of colored byproducts.
Difficult Purification 1. Presence of Unreacted Starting Materials- Ensure the reaction goes to completion by monitoring with TLC. - Optimize the stoichiometry of the reactants.Incomplete reactions will lead to a mixture of starting materials and product, complicating purification.
2. Formation of Isomeric Products- While less likely in this specific synthesis due to the directing effects of the substituents, consider purification by column chromatography if recrystallization is ineffective.The hydroxyl and methyl groups strongly direct acylation to the ortho position of the hydroxyl group. However, minor amounts of other isomers could form.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use anhydrous conditions for the Friedel-Crafts acylation?

A1: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Water will react with AlCl₃ in an exothermic reaction, hydrolyzing it to aluminum hydroxide and hydrochloric acid. This deactivates the catalyst, preventing the formation of the acylium ion necessary for the acylation of the aromatic ring, and will lead to a significant decrease in or complete failure of the reaction.

Q2: I obtained a significant amount of a product that is not the desired 2'-Chloro-2-hydroxy-5-methylbenzophenone. What could it be?

A2: The most likely side product is the O-acylated ester, 4-methylphenyl 2-chlorobenzoate. This occurs when the 2-chlorobenzoyl chloride reacts with the phenolic hydroxyl group of p-cresol instead of the aromatic ring.[5] This side reaction is favored under conditions of lower temperature and insufficient Lewis acid catalyst. To favor the desired C-acylation, you can increase the amount of AlCl₃ and/or increase the reaction temperature to promote the Fries rearrangement of the O-acylated product to the desired C-acylated product.[6]

Q3: Can I use a different Lewis acid catalyst?

A3: While AlCl₃ is the most common and effective Lewis acid for this reaction, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[7] However, the reactivity and the required stoichiometry may vary, and the reaction conditions would need to be re-optimized.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. You can spot the reaction mixture on a TLC plate alongside the starting materials (p-cresol and 2-chlorobenzoyl chloride). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v).

Q5: What is the purpose of the hydrochloric acid wash during the work-up?

A5: The hydrochloric acid wash serves two main purposes. First, it quenches the reaction by hydrolyzing the aluminum chloride catalyst and any remaining unreacted 2-chlorobenzoyl chloride. Second, it breaks down the aluminum chloride complexes formed with the hydroxyl and carbonyl groups of the product, allowing the product to be extracted into the organic phase.

Characterization of 2'-Chloro-2-hydroxy-5-methylbenzophenone

Accurate characterization of the final product is crucial to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₄H₁₁ClO₂
Molecular Weight246.69 g/mol [8]
AppearanceOff-white to pale yellow solid
Melting Point75-78 °C[8][9]

Spectroscopic Data (Predicted):

While experimental spectra should be obtained for confirmation, the following are the expected NMR and IR data for 2'-Chloro-2-hydroxy-5-methylbenzophenone.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~11.5-12.5 ppm (s, 1H, -OH)

    • δ ~7.2-7.8 ppm (m, 7H, Ar-H)

    • δ ~2.3 ppm (s, 3H, -CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~200-205 ppm (C=O)

    • δ ~160-165 ppm (C-OH)

    • δ ~115-140 ppm (Ar-C)

    • δ ~20-25 ppm (-CH₃)

  • IR (KBr, cm⁻¹):

    • ~3200-3400 (broad, O-H stretch)

    • ~1630-1650 (C=O stretch)

    • ~1450-1600 (C=C aromatic stretch)

Visualizing the Workflow

Logical Flow of Synthesis and Troubleshooting

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_troubleshoot Troubleshooting reagents Reactants & Glassware Anhydrous Conditions addition Sequential Addition 1. p-Cresol & CH₂Cl₂ 2. AlCl₃ (2 eq.) 3. 2-Chlorobenzoyl Chloride reagents->addition reflux Reaction Monitoring Reflux at ~40°C Monitor by TLC addition->reflux quench Quenching Slow addition of 2M HCl reflux->quench troubleshoot_yield Check Catalyst Activity Increase Catalyst Amount Promote Fries Rearrangement reflux->troubleshoot_yield Low Yield? extract Extraction & Washing CH₂Cl₂ extraction NaHCO₃ & Brine wash quench->extract purify Purification Drying over MgSO₄ Recrystallization from Ethanol extract->purify characterize Characterization Melting Point NMR & IR Spectroscopy purify->characterize troubleshoot_purity Optimize Reaction Time Improve Purification Technique purify->troubleshoot_purity Impure Product?

Caption: A stepwise workflow for the synthesis and troubleshooting of 2'-Chloro-2-hydroxy-5-methylbenzophenone.

Mechanism: C-Acylation vs. O-Acylation

Acylation_Mechanism cluster_pathways Competitive Pathways p_cresol p-Cresol c_acylation C-Acylation (Ring Attack) p_cresol->c_acylation Reacts with Acylium Ion o_acylation O-Acylation (Oxygen Attack) p_cresol->o_acylation Reacts with Acylium Ion acyl_chloride 2-Chlorobenzoyl Chloride + AlCl₃ acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion Generates product 2'-Chloro-2-hydroxy-5-methylbenzophenone (Desired Product) c_acylation->product Leads to side_product 4-Methylphenyl 2-chlorobenzoate (Side Product) o_acylation->side_product Leads to fries Fries Rearrangement (High Temp, Excess AlCl₃) side_product->fries Can undergo fries->product Converts to

Caption: Competing C-acylation and O-acylation pathways in the Friedel-Crafts synthesis.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Olah, G. A. (Ed.). (2005).
  • PubChem. (n.d.). 2-Hydroxy-5-methylbenzophenone. Retrieved from [Link]

  • Orient J Chem. (n.d.). 2-Hydroxy-5-Methylbenzophenone Oxime (Hmbo) as an Analytical Reagent for Molybdenum (Vi). Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids. Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Optimization for 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-882-BENZ Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Scale-Up Anomalies in Friedel-Crafts/Fries Rearrangement Protocols

Executive Summary & Chemical Context

Welcome to the technical support interface. You are likely encountering difficulties scaling the synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS: 6280-52-0).

In small-scale R&D (grams), direct Friedel-Crafts acylation of p-cresol often appears viable. However, at pilot scale (kilograms), this route fails due to poly-acylation and poor regioselectivity. The industrial standard—and the focus of this guide—is the two-step Fries Rearrangement protocol .

The Core Challenge: The reaction passes through a highly viscous aluminum-complex "melt" phase that frequently stalls standard agitators and creates localized hot spots, leading to thermal runaways or tar formation.

Reaction Pathway Visualization

The following diagram illustrates the critical transition from the intermediate ester to the final benzophenone via the aluminum complex.

ReactionPathway cluster_conditions Critical Control Point Reactants p-Cresol + 2-Chlorobenzoyl Chloride Ester Intermediate Ester (p-Cresyl 2-chlorobenzoate) Reactants->Ester Step 1: Esterification (-HCl) Complex AlCl3 Coordination Complex (High Viscosity 'Melt') Ester->Complex Step 2: AlCl3 Addition (Exothermic) Product 2'-Chloro-2-hydroxy- 5-methylbenzophenone Complex->Product Fries Rearrangement (>120°C, Solvent Reflux)

Figure 1: The Fries Rearrangement pathway. The "Complex" stage represents the highest risk for engineering failure due to viscosity spikes.

Critical Process Parameters (CPP) & Troubleshooting

Issue A: The "Red Rock" Phenomenon (Agitator Stall)

Symptom: During the addition of Aluminum Chloride (AlCl₃) or during the initial heating ramp, the reaction mixture turns into a thick, red/orange sludge that stalls the overhead stirrer. Root Cause: The Lewis acid forms a 1:1 or 1:2 complex with the ester oxygen and the phenolic oxygen. In non-polar solvents, this complex precipitates or oils out as a dense ionic liquid.

ParameterRecommendationScientific Rationale
Solvent Selection Chlorobenzene or o-Dichlorobenzene Unlike Dichloromethane (DCM), these high-boiling solvents solubilize the Al-complex at elevated temperatures (>100°C), maintaining a stirrable slurry [1].
Solvent Ratio Minimum 4-5 Volumes (mL/g)High concentration increases collision frequency of the complex, leading to agglomeration. Dilution prevents the "cement" phase.
Ramp Profile Step-Heating Do not ramp directly to reflux. Hold at 60°C for 30 mins to allow partial dissolution of the complex before pushing to 130°C.
Issue B: Thermal Runaway & HCl Evolution

Symptom: Sudden temperature spike accompanied by massive foaming (HCl gas) that overwhelms the scrubber. Root Cause: The rearrangement is endothermic, but the formation of the AlCl₃ complex is exothermic. Furthermore, if moisture is present, AlCl₃ hydrolysis generates heat and HCl instantly.

Protocol for Safe Addition:

  • Dry System: Ensure reactor moisture is <200 ppm. AlCl₃ reacts violently with water.

  • Solid Addition: Add AlCl₃ via a solids-dosing valve (e.g., rotary valve) over 60–90 minutes.

  • Temperature: Maintain reactor at 25–40°C during addition. Do not heat during addition.

  • Scrubbing: Ensure the caustic scrubber is sized for peak HCl evolution (1 mole HCl per mole of reactant).

Issue C: Regioselectivity (Ortho vs. Para)

Symptom: Formation of the para-isomer or migration of the acyl group to other positions. Root Cause: The Fries rearrangement is temperature-dependent.[1][2][3]

  • Low Temp (<100°C): Favors para-migration (kinetic control).

  • High Temp (>120°C): Favors ortho-migration (thermodynamic control) due to the stability of the 6-membered chelate ring formed between the carbonyl oxygen, aluminum, and the phenolic oxygen.

Corrective Action: You must achieve temperatures >120°C to lock the acyl group into the ortho position (2-position) relative to the hydroxyl group.

Quenching & Work-Up Protocol (The "Danger Zone")

The most hazardous step in this synthesis is the hydrolysis of the aluminum complex. The complex contains high potential energy; adding water releases this energy as heat and HCl gas.

Workflow: Inverse Quench Strategy

Do NOT add water to the reactor. This causes "volcano" eruptions. Use the Inverse Quench method.

QuenchProtocol Reactor Reactor 1: Reaction Mass (130°C) Cooling Cool to 60-70°C (Maintain fluidity) Reactor->Cooling Transfer Slow Transfer via Diaphragm Pump Cooling->Transfer QuenchTank Reactor 2 (Quench Tank): Ice/Water + HCl (5%) QuenchTank->Transfer Receiving PhaseSplit Phase Separation: Org: Product in Chlorobenzene Aq: Al-Salts (Waste) Transfer->PhaseSplit

Figure 2: Inverse quench workflow ensures heat dissipation is controlled by the transfer rate.

Step-by-Step Protocol:

  • Preparation: Fill a second reactor (Quench Tank) with ice-water and conc. HCl (approx. 5% v/v). The acid prevents the formation of insoluble Aluminum Hydroxide gels (Al(OH)₃), keeping aluminum in solution as AlCl₃/Al³⁺.

  • Cooling: Cool the main reaction mass to 60–70°C. Warning: Going below 50°C may cause the mass to solidify inside the reactor.

  • Transfer: Slowly pump the hot organic mass into the Quench Tank while stirring the quench tank vigorously.

  • Exotherm Control: Control the pump rate to keep the Quench Tank below 40°C.

Frequently Asked Questions (FAQ)

Q: Why is my final product yellow/brown instead of off-white? A: This indicates oxidation or traces of iron.

  • Oxidation: Phenolic compounds oxidize easily at high pH. Ensure the quench is acidic (pH < 2).

  • Iron Contamination: AlCl₃ often contains FeCl₃ impurities (yellow). Use "Sublimed" or "Iron-Free" grade AlCl₃. Wash the organic layer with dilute EDTA or oxalic acid during workup to sequester iron.

Q: Can I use Boron Trifluoride (BF₃) instead of Aluminum Chloride? A: Yes, but with caveats. BF₃-etherate is a liquid and easier to handle, but it is significantly more expensive and generates HF (Hydrofluoric Acid) byproducts upon hydrolysis, which requires specialized Hastelloy or PTFE-lined equipment [2]. For standard stainless steel (SS316) reactors, AlCl₃ is the compatible choice.

Q: The reaction yield is stuck at 60%. Where is the rest? A: Check the "tar" layer. If the reaction was run too hot (>160°C) or with insufficient solvent, the product may have polymerized. Alternatively, if moisture entered the system, the catalyst was deactivated.

  • Test: Take a sample of the aqueous waste. If it contains significant organic content, your phase cut was incorrect (density of chlorobenzene is ~1.11 g/mL; it is the bottom layer, but heavy brine can invert this). Always check densities.

References

  • Organic Chemistry Portal. (n.d.).[1][3] Fries Rearrangement: Mechanism and Conditions. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health (PubChem). (2025). 2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS 6280-52-0).[4] Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Benzophenone Synthesis & Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Byproducts in Friedel-Crafts Benzoylation

Introduction: The Purity Paradox

Welcome to the Advanced Synthesis Support Module. You are likely here because your benzophenone synthesis—while theoretically straightforward—is yielding colored oils, stubborn emulsions, or lower-than-expected purity.

In the industrial and research synthesis of benzophenone (diphenylmethanone), the "byproduct" is rarely a poly-acylated species (as the benzoyl group strongly deactivates the ring against further substitution). Instead, the impurities that compromise your yield are typically:

  • Aluminum-Organic Complexes (Tars): Resulting from improper quenching or poor Lewis acid quality.

  • Hydrolysis Products: Benzoic acid contamination from unreacted benzoyl chloride.

  • Colored Oligomers: Thermally induced polymerization of trace impurities.

This guide moves beyond the textbook to the technique required for pharmaceutical-grade isolation.

Module 1: The Standard Protocol (AlCl₃ Catalysis)

For users utilizing the classical Friedel-Crafts acylation.

The Mechanism & Critical Control Points

Understanding where the reaction fails is the first step to prevention.

FC_Mechanism R1 Benzoyl Chloride + AlCl3 Inter1 Acylium Ion Complex (Active Electrophile) R1->Inter1 Activation Sigma Sigma Complex (Arenium Ion) Inter1->Sigma + Benzene Benzoic Benzoic Acid (Impurity) Inter1->Benzoic Hydrolysis R2 Benzene (Nucleophile) R2->Sigma Prod_Complex Product-AlCl3 Complex (Stalled Intermediate) Sigma->Prod_Complex - HCl Quench Acidic Hydrolysis (HCl/Ice) Prod_Complex->Quench Controlled Hydrolysis Tar Al-Polymer Tars (Yellow/Brown) Prod_Complex->Tar Overheating >80°C Final Benzophenone (Pure) Quench->Final Moisture Moisture Ingress Moisture->Inter1 Deactivation

Figure 1: Critical Control Points in Friedel-Crafts Acylation. Note that moisture destroys the active electrophile, while overheating the intermediate complex leads to tar formation.

Protocol Optimization: The "Clean" Workup

Objective: Prevent the formation of the "aluminum sludge" emulsion.

ParameterStandard PracticeOptimized PracticeRationale
Catalyst Quality Generic Anhydrous AlCl₃Freshly Sublimed or Granular AlCl₃ Powdered AlCl₃ absorbs moisture rapidly, creating "dead" catalyst clumps that cause inconsistent heating.
Stoichiometry 1:1 AlCl₃ : Acid Chloride1.1 : 1.0 (Slight Excess AlCl₃)The product ketone complexes with AlCl₃, removing it from the catalytic cycle.[1] You need >1 equivalent to drive completion.[2]
Solvent Nitrobenzene or DCMExcess Benzene Using benzene as both reactant and solvent minimizes solvent-swapping steps and suppresses local concentration hotspots.
Quenching Pouring mix into waterPouring mix into HCl/Ice Slurry Acid prevents the precipitation of Al(OH)₃, keeping aluminum in the aqueous phase and preventing emulsion.

Module 2: Green Chemistry Alternatives (Zeolites)

For drug development professionals seeking trace-metal-free synthesis.

The Issue: AlCl₃ leaves aluminum residues (difficult for pharma compliance) and generates corrosive waste. The Solution: Heterogeneous Catalysis using Zeolite H-Beta.[3][4]

Why Zeolites?

Zeolites act as solid acids.[1][5] They catalyze the acylation but, unlike AlCl₃, they do not form a stoichiometric complex with the ketone product.[1] This allows for true catalysis (sub-stoichiometric amounts) and easy filtration.

Comparative Data: Homogeneous vs. Heterogeneous

FeatureAlCl₃ (Traditional)Zeolite H-Beta (Green)
Catalyst Load >100 mol% (Stoichiometric)<10-20 mol% (Catalytic)
Waste Stream Al-rich acidic wastewaterMinimal (Catalyst is recyclable)
Selectivity High (Mono-acylation)High (Shape-selective)
Workup Complex hydrolysis requiredSimple filtration

Implementation Note: Zeolite reactions often require higher temperatures (reflux in higher boiling solvents) compared to AlCl₃. Ensure your reactor is pressure-rated if using lower-boiling substrates.

Module 3: Troubleshooting & FAQs

Q1: My final product has a persistent yellow/brown tint. How do I remove it?

Diagnosis: This is likely due to traces of polymerized organic matter or oxidized aluminum salts formed during the high-exotherm addition step. Corrective Action:

  • Distillation: If the product is crude, perform a vacuum distillation.[2] Benzophenone distills at ~180°C @ 15 mmHg.

  • Charcoal Treatment: If already crystallized but colored:

    • Dissolve in hot ethanol or ligroin.

    • Add 5% w/w Activated Carbon.

    • Reflux for 15 mins.

    • Filter hot through Celite.

    • Cool slowly to recrystallize.

Q2: The reaction starts vigorously but then stalls before completion.

Diagnosis: Catalyst deactivation (Poisoning). Root Cause: The Friedel-Crafts intermediate is highly hygroscopic. If your system is not under positive nitrogen pressure, atmospheric moisture will enter, react with AlCl₃, and kill the reaction. Fix: Ensure a CaCl₂ drying tube or N₂ line is active. Do not add more catalyst to a stalled reaction without cooling, as it may cause a dangerous exotherm.

Q3: I am getting low yields, and NMR shows large amounts of Benzoic Acid.

Diagnosis: Hydrolysis of the starting material. Root Cause: Your Benzoyl Chloride was hydrolyzed before it could react with the benzene. This usually happens if the AlCl₃ was "wet" or the solvent contained water. Validation: Check the AlCl₃ bottle. If the powder is clumpy or smokes excessively upon opening, it is compromised. Use a fresh bottle.

Module 4: Isolation Workflow (Decision Tree)

Follow this logic path to determine the optimal purification strategy based on your crude product's state.

Purification_Workflow Start Crude Reaction Mixture Quench Quench into HCl/Ice Start->Quench PhaseSep Phase Separation Quench->PhaseSep Wash Wash Organic Layer (NaOH then Brine) PhaseSep->Wash Remove Benzoic Acid Dry Dry (MgSO4) & Evaporate Wash->Dry State Is the residue Solid or Oil? Dry->State Solid Solid Mass State->Solid Crystalline Oil Oily Liquid State->Oil Impure Recryst Recrystallize (Ethanol or Ligroin) Solid->Recryst Distill Vacuum Distillation Oil->Distill Remove Tars Pure Pure Benzophenone (White Needles, mp 48°C) Recryst->Pure Distill->Recryst

Figure 2: Purification Decision Tree. Note that an oily product usually indicates the need for distillation prior to crystallization.

References

  • Marvel, C. S.; Sperry, W. M. (1928). "Benzophenone".[2][6][7][8][9][10][11][12] Organic Syntheses, Coll.[10] Vol. 1, p.95.

  • Sartori, G.; Maggi, R. (2006). "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes". Chemical Reviews, 106(3), 1077-1104.

  • Corma, A.; Garcia, H. (2003). "Lewis Acids: From Conventional Homogeneous to Green Zeolite-Based Catalysts". Chemical Reviews, 103(11), 4307-4366.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for workup protocols).

Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for AlCl₃ and Benzoyl Chloride before handling.

Sources

Column chromatography conditions for 2'-Chloro-2-hydroxy-5-methylbenzophenone purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PUR-BZP-2CL-005 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

This guide addresses the purification of 2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS: 39076-02-3). This molecule presents a unique chromatographic profile due to Intramolecular Hydrogen Bonding (IHB) between the carbonyl oxygen and the 2-hydroxyl proton. This interaction significantly reduces the effective polarity of the molecule, causing it to elute much faster than structurally similar phenols (e.g., 4-hydroxy isomers) on normal phase silica.

Critical Success Factor: Do not treat this as a standard phenol. The "hidden" hydroxyl group behaves more like a non-polar arene during adsorption.

Module 1: Mobile Phase Development

The "Hidden Hydroxyl" Mechanism

Before selecting a solvent, you must understand the molecular behavior. The 2-hydroxy group forms a stable 6-membered chelate ring with the ketone. This locks the polar proton away from the silica surface.

  • Result: High

    
     values in non-polar solvents.
    
  • Risk: If you use a standard "polar" method (e.g., 50% Ethyl Acetate), the product will elute in the solvent front, co-eluting with non-polar impurities.

Recommended Solvent Systems

Based on synthesis literature and structural analogs (UV-326 intermediates), the following systems are validated for silica gel (SiO2) chromatography.

System TypeSolvent CompositionTarget

Application
Primary (Isocratic) Hexane : Ethyl Acetate (95:5) 0.30 – 0.40Standard purification. Best for separating from polar tars.
Alternative (Selectivity) Petroleum Ether : Dichloromethane (70:30) 0.35Use if co-elution occurs with aliphatic side-products.
Gradient Start 100% Hexane 0.05 – 0.10Flush non-polar impurities (e.g., mineral oil, bis-aryls).
Gradient End Hexane : Ethyl Acetate (85:15) > 0.80Elute substituted by-products or para-isomers.
Workflow Visualization

The following diagram illustrates the decision logic for method development.

PurificationLogic Start Crude Reaction Mixture TLC_Check TLC Screen: Hexane:EtOAc (90:10) Start->TLC_Check Rf_Decision Rf Value? TLC_Check->Rf_Decision TooHigh Rf > 0.6 (Elutes too fast) Rf_Decision->TooHigh > 0.6 TooLow Rf < 0.2 (Sticks to column) Rf_Decision->TooLow < 0.2 JustRight Rf 0.3 - 0.4 (Ideal) Rf_Decision->JustRight 0.3-0.4 Action_High Reduce Polarity: Switch to 100% Hexane or Hex:DCM TooHigh->Action_High Action_Low Increase Polarity: Hexane:EtOAc (80:20) TooLow->Action_Low Process Column Packing: Silica Gel 60 (230-400 mesh) JustRight->Process Action_High->Process Action_Low->Process

Figure 1: Decision matrix for optimizing mobile phase based on initial TLC screening.

Module 2: Stationary Phase & Loading Protocol

Stationary Phase Selection
  • Material: Silica Gel 60 (

    
    ).
    
  • Particle Size: 40–63 µm (230–400 mesh) for flash chromatography.

  • Acidity Warning: Silica is slightly acidic (

    
    ). This is generally safe for benzophenones. However, if your crude mixture contains acid-sensitive protecting groups (unlikely for this specific molecule), buffer with 1% Triethylamine.
    
Loading Strategy (Critical)

Benzophenones often have poor solubility in pure hexane but high solubility in DCM or EtOAc.

  • Do NOT wet-load with pure Dichloromethane (DCM) if running a Hexane column. The DCM plug will carry the compound down the column immediately (band broadening).

  • Preferred Method (Dry Loading):

    • Dissolve crude in minimum DCM/Acetone.

    • Add silica gel (ratio 1:1 by weight of crude).

    • Rotary evaporate to a free-flowing powder.

    • Load this powder on top of the packed column.

Module 3: Troubleshooting & FAQs

Issue 1: Co-elution with p-Cresol or Starting Materials

Symptom: The product spot overlaps with a lower spot (likely p-cresol or para-hydroxy isomer). Root Cause: While the ortho-hydroxy (product) is less polar due to H-bonding, the separation factor (


) might be too small in EtOAc.
Solution:  Switch to Toluene  or DCM  as the modifier.
  • Protocol: Run a gradient of 100% Hexane

    
     50% DCM in Hexane . The 
    
    
    
    interactions offered by chlorinated solvents or aromatics often resolve benzophenone isomers better than simple dipole interactions of EtOAc.
Issue 2: "Streaking" or Tailing

Symptom: The spot looks like a comet on the TLC plate. Root Cause: Residual free phenolic protons interacting strongly with silanols on the silica. Solution: Add 0.1% Acetic Acid to the mobile phase. This suppresses the ionization of the phenol and sharpens the peak.

Mechanism of Separation (Visualized)

SeparationMechanism Silica Silica Surface (Polar -OH groups) Ortho Target: Ortho-Isomer Locked H-Bond Low Interaction Silica->Ortho Weak Adsorption (Fast Elution) Para Impurity: Para-Isomer Free -OH Group High Interaction Silica->Para Strong Adsorption (Slow Elution)

Figure 2: Mechanistic difference in adsorption. The target molecule (Ortho) "hides" its polarity via intramolecular bonding, while impurities (Para) bind strongly to silica.

Frequently Asked Questions (FAQs)

Q: Can I use crystallization instead of chromatography? A: Yes. 2-hydroxybenzophenones crystallize well from Ethanol or Methanol .

  • Recommendation: If purity is >85%, try recrystallization first. Use chromatography only if you need to remove specific isomers that co-crystallize.

Q: What is the best detection method? A: UV Absorbance.

  • Primary: 254 nm (Excites the benzophenone

    
     transition).
    
  • Secondary: 300–360 nm (Specific to the conjugated ketone). The product often appears bright yellow under long-wave UV.

Q: My product is yellow. Is it pure? A: Likely yes. 2-hydroxybenzophenones are often pale yellow solids due to the extended conjugation and the


 transition. However, dark orange or brown indicates oxidation products (quinones).

References

  • BenchChem. Synthesis routes of 2-Hydroxy-5-methylbenzophenone. (Accessed 2024). Describes Friedel-Crafts and Fries rearrangement pathways yielding the target.

  • ChemicalBook. 2-Hydroxybenzophenone Synthesis and Properties. Confirms the use of n-hexane/ethyl acetate eluents for hydroxyarylketones.

  • MDPI. Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. Explains the IHB mechanism reducing polarity.

  • ResearchGate. Separation of ortho, meta and para isomers of methylmethcathinone. Illustrates the difficulty of isomer separation and the need for specific mobile phase tuning.

Technical Support Center: Impurity Identification in 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The identification of impurities in 2'-Chloro-2-hydroxy-5-methylbenzophenone (CHMBP) requires a multidimensional approach due to the competitive nature of its synthesis (Friedel-Crafts acylation). The primary challenge lies in distinguishing between the thermodynamic C-acylated product (Target) and the kinetic O-acylated byproducts (Esters), as well as managing unreacted starting materials that co-elute during Reverse Phase HPLC.

This guide addresses the specific chemical behavior of the p-cresol and 2-chlorobenzoyl chloride reaction matrix, providing self-validating protocols for isolation and identification.

Impurity Profile & Origin Analysis

The following table summarizes the critical impurities derived from the standard synthetic route.

Impurity CodeChemical IdentityOrigin MechanismRelative Retention (RRT)*
IMP-A 4-Methylphenyl 2-chlorobenzoateO-Acylation (Kinetic byproduct or Fries rearrangement intermediate).[1][2]~1.2 - 1.3
IMP-B 2-Chlorobenzoic acidHydrolysis of starting acid chloride.[1][2]~0.3 - 0.5
IMP-C p-CresolUnreacted starting material.[1][2]~0.6 - 0.7
IMP-D Bis-(2-chlorobenzoyl) derivativeOver-reaction (Esterification of the product phenol).[1][2]> 1.5
IMP-E 2-Hydroxy-5-methylbenzophenoneDe-chlorination (Hydrodehalogenation side reaction).[1][2]~0.9

*RRT values are approximate for C18 columns in Acidic Water/ACN gradients.

Visualizing the Impurity Pathways

The diagram below illustrates the branching reaction pathways that generate these specific impurities.

ImpurityPathways SM1 p-Cresol Reaction Friedel-Crafts (AlCl3 / Lewis Acid) SM1->Reaction SM2 2-Chlorobenzoyl Chloride SM2->Reaction Target TARGET: 2'-Chloro-2-hydroxy- 5-methylbenzophenone (C-Acylation) Reaction->Target Thermodynamic Control (High Temp) ImpA IMP-A: Ester (O-Acylation) Reaction->ImpA Kinetic Control (Low Temp) ImpB IMP-B: Acid (Hydrolysis) Reaction->ImpB Moisture Ingress ImpD IMP-D: Bis-Acylated Target->ImpD Excess SM2 ImpA->Target Fries Rearrangement

Caption: Mechanistic origin of impurities in CHMBP synthesis. Note the reversible nature of the Ester (IMP-A) which can rearrange to the Target under correct conditions.

Troubleshooting & FAQs

Category A: Chromatographic Separation (HPLC)[1][2][4]

Q1: I am observing a "shoulder" peak on the main CHMBP peak that does not resolve with standard C18 gradients. What is it?

  • Diagnosis: This is likely IMP-E (De-chlorinated analog) or a Regioisomer .[1][2]

  • Technical Insight: The loss of a chlorine atom (IMP-E) or a slight shift in the methyl group position results in near-identical hydrophobicity to the target.[1][2] Standard C18 interactions are insufficient.

  • Protocol: Switch to a Phenyl-Hexyl stationary phase.

    • Mechanism: The pi-pi interaction of the Phenyl-Hexyl phase discriminates based on the electron density of the aromatic ring, which changes significantly with the presence/absence of the electronegative Chlorine atom.[1][2]

    • Mobile Phase: Water (0.1% Formic Acid) / Methanol (instead of ACN).[1][2] Methanol enhances pi-pi selectivity.[1][2]

Q2: My chromatogram shows a late-eluting peak that increases when I run the sample preparation in methanol.

  • Diagnosis: You are likely generating a Methyl Ester artifact in situ, or observing IMP-A .[1][2]

  • Causality: If your sample contains residual 2-chlorobenzoyl chloride, dissolving it in Methanol will instantly form Methyl 2-chlorobenzoate.[1][2]

  • Validation Step:

    • Prepare the sample in Acetonitrile or DMSO instead of Methanol.[1][2]

    • If the peak disappears, it was a sample prep artifact (Methyl ester).[1][2]

    • If the peak remains, it is likely IMP-A (The O-acylated intermediate).[1][2]

Category B: Structural Elucidation (LC-MS & NMR)

Q3: How do I definitively distinguish the Ester Impurity (IMP-A) from the Target Ketone using MS? They have the exact same mass.

  • Diagnosis: Both molecules are isomers (

    
    , MW ~246.7).[1][2]
    
  • Solution: Use MS/MS Fragmentation patterns.

  • Protocol:

    • Target (Ketone): The carbonyl is bonded to two aromatic rings.[1][2] Fragmentation often yields a stable benzoyl cation (

      
       ~139/141 for the chlorobenzoyl fragment).[1][2]
      
    • Impurity A (Ester): The carbonyl is part of an ester linkage.[1][2] Fragmentation typically cleaves the ester bond, yielding a dominant phenolic fragment (

      
       ~107 for the cresol moiety) or the acid cation .[1][2]
      
    • Key Differentiator: Look for the loss of the p-cresol moiety (

      
      ) which is much more favorable in the Ester (IMP-A) than the Ketone.[1][2]
      

Q4: The proton NMR shows a shift in the phenolic -OH signal. What does this indicate?

  • Diagnosis: Intramolecular Hydrogen Bonding.[1][2]

  • Interpretation:

    • Target: The -OH is ortho to the Carbonyl.[1][2] This creates a strong intramolecular hydrogen bond (6-membered ring interaction).[1][2] The -OH signal will be significantly downfield (typically >11.0 ppm ) and sharp.[1][2]

    • Impurity A (Ester): There is no free phenolic -OH; the signal will be absent.[1][2]

    • Impurity C (Regioisomer): If the acylation occurred meta to the OH, the H-bond cannot form.[1][2] The -OH signal will appear upfield (typically 5.0 - 9.0 ppm ) and may be broad.[1][2]

Validated Analytical Method (HPLC-UV)

Use this baseline method to screen for the impurities listed above.

ParameterCondition
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (General), 280 nm (Selectivity for Phenols)
Column Temp 30°C

Gradient Program:

  • 0 min: 40% B

  • 15 min: 90% B

  • 20 min: 90% B

  • 21 min: 40% B

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Q1 Is the impurity co-eluting? Start->Q1 Q2 Is the impurity increasing over time? Q1->Q2 No Sol1 Switch to Phenyl-Hexyl (Check for Regioisomers) Q1->Sol1 Yes Sol2 Check Sample Solvent (Avoid MeOH if Acid Chloride present) Q2->Sol2 Yes (In Vial) Sol3 Check Water Content (Hydrolysis of Ester) Q2->Sol3 Yes (In Reactor)

Caption: Logic flow for rapid diagnosis of chromatographic anomalies.

References

  • Synthesis of Deferasirox Intermediates: Steinhauser, S., et al. "Complex Formation of Deferasirox and Related Ligands with FeIII and FeII."[1][2] European Journal of Inorganic Chemistry, 2004(21), 4177–4192.[1][2][3] [1][2]

  • Friedel-Crafts Acylation Mechanisms: "Process for preparing 2-hydroxy-5-methylbenzophenone derivatives."[1][2] Google Patents, CN103396373A (Patent for Deferasirox intermediates).[1][2]

  • Regioisomer Detection: Denton, J. R.[2] "Development of a Method for Regioisomer Impurity Detection... by Gas Chromatography." Longdom Publishing.[1][2]

  • HPLC Methodology for Benzophenones: "Benzophenone Analyzed with HPLC." MicroSolv Technology Corp Application Note.

Sources

Technical Support Center: Stability of 2'-Chloro-2-hydroxy-5-methylbenzophenone

[1]

Product: 2'-Chloro-2-hydroxy-5-methylbenzophenone CAS: 6280-52-0 Application: Pharmaceutical Intermediate, UV-Absorber Precursor Document Type: Troubleshooting Guide & FAQ[1]

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 2'-Chloro-2-hydroxy-5-methylbenzophenone (CHMB) as a standard organic solid.[1] This is a mistake. This molecule belongs to the 2-hydroxybenzophenone class, a family defined by a critical intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the carbonyl oxygen.

This bond is not just a structural feature; it is the molecule's "shield." It enables Excited State Intramolecular Proton Transfer (ESIPT) , a mechanism that dissipates UV energy as harmless heat.[1] If you disrupt this bond—through incorrect solvent choice, pH shifts, or metal contamination—the molecule loses its stability, leading to degradation, anomalous fluorescence, or precipitation.[1]

This guide addresses the three most common failure modes in solution: Photochemical Instability , pH-Induced Ionization , and Trace Metal Chelation .[1]

Module 1: Photochemical Instability & Solvent Effects

The Issue

Users report that clear solutions of CHMB turn yellow or orange upon exposure to ambient light, or exhibit unexpected fluorescence during HPLC analysis.

The Mechanism: ESIPT Disruption

In non-polar solvents (e.g., Cyclohexane, Chloroform), the IMHB is intact. Upon UV excitation, the proton transfers to the carbonyl oxygen (Enol

polar protic solventsstrong H-bond acceptors1
Troubleshooting Protocol: The "Dark vs. Light" Stress Test

Use this protocol to confirm if solvent-induced photodegradation is the root cause.[1]

  • Preparation: Prepare 1 mM solutions of CHMB in three solvents:

    • A: Acetonitrile (Control - Aprotic, weak H-bond acceptor)[1]

    • B: Methanol (Protic - Disrupts IMHB)[1]

    • C: DMSO (Strong Acceptor - Disrupts IMHB)

  • Exposure: Split each sample into two vials.

    • Set 1: Wrap in aluminum foil (Dark Control).

    • Set 2: Expose to ambient lab light (or UV lamp at 365nm) for 4 hours.[1]

  • Analysis: Run HPLC-UV (254 nm).

    • Pass: "Dark" and "Light" chromatograms are identical.[1]

    • Fail: "Light" samples show new impurity peaks (radical degradation products) or significant area loss compared to "Dark" samples.[1]

Visualizing the Mechanism

ESIPT_Mechanismcluster_stableStable Pathway (Non-Polar Solvent)cluster_unstableUnstable Pathway (DMSO/MeOH)S1Ground State (Enol)Intramolecular H-BondS2UV ExcitationS1->S2S3Excited Keto Form(ESIPT Active)S2->S3S4Heat Dissipation(Return to Ground State)S3->S4S4->S1U1Solvent-Complexed FormH-Bond BrokenU2UV ExcitationU1->U2U3Radical Formation(No Proton Transfer)U2->U3U4Photodegradation Products(Yellowing/Impurity)U3->U4

Caption: Disruption of the protective ESIPT mechanism by polar solvents leads to degradation.[1]

Module 2: pH-Induced Ionization

The Issue

Retention time shifts in HPLC or immediate color change to bright yellow/red upon dissolving in basic buffers.

The Mechanism

The phenolic hydroxyl group at the 2-position is acidic. While the predicted pKa is ~8.2, the presence of the electron-withdrawing chlorine on the prime ring and the electron-donating methyl group creates a push-pull system.

  • pH > 7.5: The phenol deprotonates to form the phenolate anion . This species is highly colored (halochromism) and significantly more polar, causing it to elute much earlier in Reverse Phase HPLC.[1]

  • pH < 4.0: The molecule remains neutral and stable.

Data: Solubility & Stability vs. pH
pH ConditionSpecies DominantAppearanceStability Risk
pH < 4.0 Neutral PhenolClear/PaleHigh (IMHB intact)
pH 7.0 EquilibriumPale YellowModerate (Buffer dependent)
pH > 9.0 Phenolate AnionBright Yellow/RedLow (Oxidation prone)
Troubleshooting Protocol: Mobile Phase Optimization

If you observe split peaks or tailing:

  • Acidify: Ensure your aqueous mobile phase contains 0.1% Formic Acid or Phosphoric Acid (pH ~2.5).[1]

  • Avoid: Do not use neutral Ammonium Acetate or Phosphate buffers pH > 7.0.[1]

Module 3: Trace Metal Chelation

The Issue

Unexpected precipitation or "ghost peaks" in LC-MS, particularly when using older glassware or non-HPLC grade solvents.

The Mechanism

The 2-hydroxy-benzophenone motif acts as a bidentate ligand .[1] The carbonyl oxygen and the phenolic hydroxyl oxygen can chelate divalent cations (Cu²⁺, Fe²⁺, Zn²⁺), forming stable, often insoluble, 6-membered ring complexes.[1]

  • Note: Similar derivatives (like the oxime) are actually used specifically to precipitate Copper.

Troubleshooting Protocol: EDTA Challenge

To confirm if precipitation is due to metal contamination:

  • Take the cloudy solution.[1]

  • Add EDTA (disodium salt) to a final concentration of 5 mM.[1]

  • Vortex for 60 seconds.

  • Observation: If the solution clears or the color reverts to pale yellow, the issue was metal chelation.

  • Solution: Switch to plasticware or acid-washed glassware and use LC-MS grade solvents.[1]

Frequently Asked Questions (FAQs)

Q1: Can I store 2'-Chloro-2-hydroxy-5-methylbenzophenone in DMSO stock solutions at -20°C? A: Not recommended for long term. While DMSO dissolves the compound well, it is hygroscopic.[1] Absorbed water and DMSO's H-bond accepting nature disrupt the stabilizing intramolecular bond.[1]

  • Best Practice: Store as a dry powder.[1] If a stock solution is necessary, use Anhydrous Acetonitrile and store in amber glass to prevent UV triggering.[1]

Q2: Why does my LC-MS signal disappear in negative mode? A: You are likely using an acidic mobile phase.[1] In negative mode (ESI-), the molecule needs to deprotonate.[1] If your mobile phase is too acidic (0.1% Formic Acid), ionization is suppressed.[1]

  • Solution: For MS detection (ESI-), use a weak buffer like 5 mM Ammonium Formate (pH ~6.[1]5) post-column or just accept lower sensitivity in acidic conditions to prioritize stability.[1]

Q3: Is the "Chloro" group labile? Will it hydrolyze? A: Under standard laboratory conditions, no .[1] The chlorine is attached to an aromatic ring (aryl chloride). Hydrolysis would require extreme conditions (high temperature, strong base, catalyst) typically seen in nucleophilic aromatic substitution.[1] The stability issues are almost exclusively related to the 2-hydroxy group.[1]

Summary Workflow

Troubleshooting_FlowStartProblem DetectedDecision1Is the solution colored(Yellow/Red)?Start->Decision1Check_pHCheck pH.Is pH > 7.5?Decision1->Check_pHYesDecision2Is there Precipitation?Decision1->Decision2NoAction_AcidifyAction: Acidify Mobile Phase(Use 0.1% Formic Acid)Check_pH->Action_AcidifyYesCheck_LightWas it exposed to Lightin polar solvent?Check_pH->Check_LightNoAction_DarkAction: Store in Amber VialsSwitch to AcetonitrileCheck_Light->Action_DarkYesCheck_MetalPerform EDTA ChallengeDecision2->Check_MetalYesAction_ChelationAction: Remove Metal Ions(Use Plasticware/LCMS Grade)Check_Metal->Action_Chelation

Caption: Diagnostic workflow for identifying stability issues in CHMB solutions.

References

  • Frontiers in Chemistry. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds.[1][2]Link[2]

  • National Institutes of Health (PubChem). 2-Hydroxy-5-methylbenzophenone Compound Summary (CID 73851).[1]Link

  • Santa Cruz Biotechnology. 2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS 6280-52-0) Product Data.[1][3]Link

Technical Support Center: Kinetic Optimization of 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Landscape

Synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone is a critical step in the production of benzotriazole UV absorbers (e.g., UV-326 precursors). The reaction typically proceeds via the condensation of p-cresol and 2-chlorobenzoyl chloride mediated by a Lewis acid (Aluminum Chloride,


).

The critical technical challenge in this synthesis is not the initial acylation, but the subsequent Fries Rearrangement . This step is heavily dependent on reaction time and temperature.

  • Insufficient Time: Results in high residual levels of the intermediate ester (p-cresyl 2-chlorobenzoate), which is non-reactive in subsequent ring-closure steps.

  • Excessive Time: Leads to dealkylation (loss of the 5-methyl group), formation of black tarry polymers, and isomerization impurities.

Reaction Pathway Visualization

The following diagram illustrates the critical time-dependent phases of the reaction.

ReactionPathway cluster_0 Kinetic Critical Zone Start p-Cresol + 2-Chlorobenzoyl Chloride Ester Intermediate Ester (p-cresyl 2-chlorobenzoate) Start->Ester Fast Acylation (T < 60°C) Complex Al-Complexed Intermediate Ester->Complex Fries Rearrangement (T > 120°C, Slow) Ester->Complex Product TARGET: 2'-Chloro-2-hydroxy- 5-methylbenzophenone Complex->Product Hydrolysis (Quench) Tar Polymer/Tar (Degradation) Complex->Tar Prolonged Heating (>10 hrs)

Figure 1: Reaction pathway showing the critical Fries Rearrangement step where reaction time dictates the ratio between product, intermediate ester, and degradation byproducts.

Technical Troubleshooting Guide (FAQ)

Category A: Incomplete Conversion (Under-Reaction)

Q: My HPLC shows a large peak at a retention time slightly longer than p-cresol but distinct from the product. Yield is low (<60%).[1] What is happening? Diagnosis: This is likely the intermediate ester (p-cresyl 2-chlorobenzoate) . The Friedel-Crafts acylation (formation of the ester) is fast and occurs at lower temperatures, but the Fries rearrangement (migration of the acyl group to the ortho position) requires significant thermal energy and time. Solution:

  • Increase Reaction Time: If running at 130°C, extend the hold time from 4 hours to 8–10 hours.

  • Monitor HCl Evolution: The rearrangement releases HCl gas. Do not stop the reaction until HCl evolution has completely ceased.

  • Temperature Check: Ensure the internal temperature is actually reaching >120°C. If using a solvent like chlorobenzene, ensure it is refluxing vigorously.

Q: Can I add more catalyst to speed up the rearrangement? A: Only if you started with a deficiency. The standard stoichiometry requires >1.1 equivalents of


 per equivalent of ester . The aluminum coordinates with the carbonyl oxygen and the phenolic oxygen. If you use less than 1.1 eq, the complex cannot form effectively, and the rearrangement stalls regardless of time.
Category B: Degradation & Impurities (Over-Reaction)

Q: The reaction mixture turned into a black, viscous sludge (tar) and workup is impossible. What caused this? Diagnosis: This is a classic symptom of thermal degradation caused by prolonged heating in the presence of a strong Lewis acid. Solution:

  • Reduce Time: If the reaction was left overnight (>12 hours) at high heat, reduce to 6–8 hours.

  • Strict Quench: Do not let the reaction mass cool and sit for days. Quench immediately into ice/HCl water once the endpoint is reached.

  • Inert Atmosphere: Ensure a nitrogen blanket. Oxidative coupling can occur at high temperatures if oxygen is present, leading to tar.

Q: I see a "des-methyl" impurity (2'-chloro-2-hydroxybenzophenone). A: This suggests dealkylation . Under extreme conditions (high temp + long time),


 can cleave alkyl groups from the aromatic ring.
  • Fix: Reduce reaction temperature by 10°C. If running in a melt (solvent-free), consider adding a high-boiling solvent (e.g., o-dichlorobenzene) to moderate the thermal hotspots.

Validated Experimental Protocol

Standardized for 1.0 mole scale.

ParameterSpecificationRationale
Stoichiometry 1.0 eq p-Cresol : 1.05 eq Acid Chloride : 1.1 eq

Slight excess of acid chloride ensures full conversion of cresol; excess

is required for the complex.
Solvent Chlorobenzene (or Solvent-Free Melt)High boiling point (131°C) is required for the rearrangement activation energy.
Temperature 130°C ± 5°CBelow 120°C, rearrangement is sluggish. Above 140°C, tar formation accelerates.
Time 6 – 10 HoursCritical Variable. End point determined by cessation of HCl gas.[2]

Step-by-Step Methodology:

  • Acylation Phase:

    • Charge p-cresol (108 g, 1.0 mol) and chlorobenzene (300 mL) into a reactor.

    • Add 2-chlorobenzoyl chloride (183.7 g, 1.05 mol) dropwise at 40–50°C.

    • Stir for 1 hour. Note: This forms the ester intermediate.[3]

  • Rearrangement Phase (The Critical Step):

    • Add

      
       (146 g, 1.1 mol)  in portions over 30 minutes. Caution: Exothermic.
      
    • Heat the mass slowly to 130°C .

    • Hold at 130°C for 6–10 hours.

    • Checkpoint: Monitor the scrubber. When HCl bubbling stops, the reaction is complete.

  • Quench & Isolation:

    • Cool to 80°C.

    • Slowly pour the reaction mass into a mixture of Ice (500 g) + Conc. HCl (100 mL) . Hydrolysis of the Al-complex is exothermic.

    • Separate the organic layer.[2] Wash with water.

    • Remove solvent via distillation.[2] Recrystallize from Methanol/Ethanol.

Troubleshooting Decision Matrix

Troubleshooting Start Issue Detected ProblemType Identify Symptom Start->ProblemType LowYield Low Yield / Ester Peak Visible ProblemType->LowYield Incomplete Tar Black Tar / Sludge Formation ProblemType->Tar Degradation Impurity De-methylated Impurity ProblemType->Impurity Side Rxn Sol_TimeUp Action: Increase Reaction Time (Check HCl evolution) LowYield->Sol_TimeUp Sol_TempUp Action: Increase Temp to >125°C LowYield->Sol_TempUp Sol_TimeDown Action: Reduce Reaction Time (Stop at 6-8h) Tar->Sol_TimeDown Sol_N2 Action: Check N2 Blanket Tar->Sol_N2 Impurity->Sol_TimeDown

Figure 2: Decision tree for diagnosing reaction time-related failures.

References

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement Mechanism and Catalysts. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Mechanism of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Google Patents. (2005). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.[4] Retrieved from

Sources

Validation & Comparative

Technical Guide: Comparative Analysis of Catalysts for Substituted Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of substituted benzophenones—critical pharmacophores in anti-inflammatory (e.g., ketoprofen) and anticancer therapeutics—has historically relied on stoichiometric Friedel-Crafts acylation (FCA) using moisture-sensitive Lewis acids like


. While effective, this route suffers from high E-factors (waste-to-product ratios) due to the "product inhibition" effect, where the carbonyl product complexes with the catalyst, deactivating it.

This guide evaluates modern catalytic alternatives that circumvent this bottleneck. Ionic Liquids (specifically Lewis-acidic chlorometallates) currently offer the highest balance of yield and reusability for standard acylations. Heteropoly Acids (HPAs) provide a robust, solvent-free "green" alternative for simple substrates. For complex, unsymmetrical benzophenones incompatible with electrophilic substitution rules, Palladium-Catalyzed Carbonylative Coupling is the requisite method.

The Mechanistic Challenge: Why Traditional Methods Fail

To understand the catalyst landscape, one must first understand the failure mode of the baseline reagent, Aluminum Chloride (


).

In traditional FCA, the generated benzophenone possesses a Lewis-basic carbonyl oxygen. This oxygen donates electron density back to the aluminum center, forming a stable 1:1 Product-Catalyst complex. Consequently,


 is not a catalyst in this context but a reagent requiring >1.0 equivalent loading. The reaction is terminated by water hydrolysis, destroying the aluminum species and generating voluminous acidic waste.

Modern catalysts are defined by their ability to destabilize this product complex, allowing for true catalytic turnover.

Comparative Analysis of Catalytic Systems

A. Solid Acid Catalysts: Zeolites & Heteropoly Acids (HPAs)

Best for: Green chemistry compliance, simple substrates, and para-selectivity.

Zeolites (H-Beta, H-Y): Zeolites utilize shape-selective pore structures to enforce regioselectivity. H-Beta is particularly effective for generating p-substituted benzophenones due to steric constraints that disfavor ortho isomers. However, they suffer from pore clogging (coking) by large poly-acylated byproducts.

Heteropoly Acids (e.g.,


): 
Keggin-type HPAs exhibit "pseudo-liquid phase" behavior. Even as solids, they absorb polar reactants into their bulk structure, providing extremely high proton mobility (stronger Brönsted acidity than 

). They are thermally stable and can be recovered by simple filtration.
B. Ionic Liquids (ILs): The Dual Solvent-Catalyst

Best for: High yields, ease of separation, and preventing product inhibition.

Lewis acidic ILs, particularly [Bmim]Cl-


 , have emerged as superior alternatives. The ionic environment stabilizes the charged acylium intermediate (

) while the bulky anion prevents the formation of a tight product-catalyst complex. This allows the metal center to cycle continuously.
C. Transition Metal Catalysis: Pd-Carbonylative Coupling

Best for: Unsymmetrical benzophenones and substrates sensitive to acidic conditions.

When FCA is impossible (e.g., deactivated rings or specific meta-substitution requirements), Palladium catalysis is used. This method couples an aryl halide with an aryl boronic acid in the presence of a CO source (CO gas or


/KOH).[1] It bypasses the rules of electrophilic aromatic substitution entirely.

Performance Metrics Comparison

FeatureTraditional (

)
Solid Acid (HPA -

)
Ionic Liquid ([Bmim]Cl-

)
Pd-Carbonylative Coupling
Mechanism Stoichiometric ReagentHeterogeneous CatalysisHomogeneous/Biphasic CatalysisCross-Coupling Cycle
Typical Yield 85-95%80-92%90-97%60-90%
Catalyst Loading >100 mol%1-5 mol%10-20 mol% (or solvent)1-3 mol%
Atom Economy Poor (High Waste)ExcellentGoodModerate (Ligand/Base waste)
Selectivity Mixed (Ortho/Para)High (Thermodynamic control)HighPerfect (Regiospecific)
Reusability None (Destroyed)High (Filtration)Very High (Phase separation)Low (Metal leaching issues)
Reaction Temp 0°C - Reflux80°C - 120°C80°C - 100°C80°C - 120°C

Mechanistic Visualization

The following diagram contrasts the "Dead-End" pathway of traditional


 with the regenerative cycle of Ionic Liquid catalysis.

BenzophenoneSynthesis Start Acyl Chloride + Arene Intermediate Acylium Ion (R-C≡O+) Start->Intermediate Lewis Acid Activation SigmaComplex Sigma Complex (Transition State) Intermediate->SigmaComplex Electrophilic Attack AlCl3_Complex Product-AlCl3 Complex (Stable/Inactive) SigmaComplex->AlCl3_Complex Traditional AlCl3 (Irreversible Binding) Product Substituted Benzophenone SigmaComplex->Product Ionic Liquid/HPA (Weak Binding) Hydrolysis Hydrolysis (H2O) AlCl3_Complex->Hydrolysis Waste Al-Salts Waste Hydrolysis->Waste Hydrolysis->Product Regen Catalyst Regeneration Product->Regen Regen->Start Active Catalyst Returns

Caption: Comparison of the stoichiometric "dead-end" AlCl3 pathway (Red) versus the regenerative catalytic cycle facilitated by Ionic Liquids/HPAs (Green).

Validated Experimental Protocols

Protocol A: High-Yield Synthesis using Ionic Liquid ([Bmim]Cl- )

Rationale: This protocol creates a reusable catalytic system that avoids aqueous quenching during the primary reaction phase.

Materials:

  • 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl)[2]

  • Anhydrous

    
    
    
  • Benzoyl chloride (10 mmol)

  • Arene (e.g., Toluene) (12 mmol)

Step-by-Step:

  • Catalyst Preparation: In a dry flask, mix [Bmim]Cl and anhydrous

    
     in a 1:2 molar ratio. Stir at room temperature for 30 minutes until a dark brown homogenous liquid forms (the active Lewis acidic IL).
    
  • Reaction: Add the arene and benzoyl chloride directly to the IL.

  • Heating: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by TLC (typically 1-3 hours).

  • Separation (Self-Validating Step): Cool the reaction to room temperature. The mixture will often separate into two phases: the upper organic phase containing the benzophenone and the lower, denser IL phase.

  • Isolation: Decant or extract the upper phase with diethyl ether. Wash with water/brine, dry over

    
    , and evaporate.
    
  • Recycling: The lower IL phase can be dried under vacuum (80°C, 1 hour) and reused immediately for the next cycle.

Protocol B: Palladium-Catalyzed Carbonylative Coupling

Rationale: Used for synthesizing unsymmetrical benzophenones where one ring contains sensitive functional groups.

Materials:

  • Aryl Iodide (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • 
     (2 mol%)
    
  • 
     (4 mol%)
    
  • 
     (3 equiv)[3]
    
  • Solvent: Anisole or Toluene

  • CO Source: Carbon Monoxide balloon (Caution: Toxic) OR Chloroform/KOH system.

Step-by-Step:

  • Charging: Add Aryl Iodide, Boronic Acid, Base, Pd catalyst, and ligand to a Schlenk tube.

  • Atmosphere: Evacuate and backfill with CO gas (balloon pressure).

  • Reaction: Heat to 80-100°C with vigorous stirring for 6-12 hours.

  • Workup: Vent the CO gas (into a fume hood). Filter the mixture through a Celite pad to remove Palladium black.

  • Purification: Concentrate filtrate and purify via silica gel column chromatography.

Decision Matrix for Researchers

Use the following logic flow to select the appropriate catalyst for your target molecule.

DecisionTree Start Target Benzophenone Structure Sym Is the structure symmetrical or simple para-substituted? Start->Sym Sensitive Does it contain acid-sensitive groups (e.g., acetals, nitriles)? Sym->Sensitive No (Simple) Pd Use Pd-Carbonylative Coupling (High Tolerance, Expensive) Sym->Pd Yes (Unsymmetrical/Complex) Scale Scale of Reaction Sensitive->Scale No Sensitive->Pd Yes HPA Use Heteropoly Acids (HPA) (Green, Solvent-Free) Scale->HPA Lab Scale (<10g) IL Use Ionic Liquid ([Bmim]Cl-FeCl3) (Max Yield, Recyclable) Scale->IL Process Scale (>10g)

Caption: Catalyst selection logic based on structural complexity and scale.

References

  • Ionic Liquid Catalysis

    • Title: Efficient synthesis of benzophenone deriv
    • Source: ResearchGate / Journal of Molecular C
    • URL:[Link]

  • Heteropoly Acid Catalysis

    • Title: Heteropolyacids as Green and Reusable Catalysts for the Synthesis of 3,1,5-Benzoxadiazepines (Demonstrating HPA utility in similar condens
    • Source: PMC / NIH.
    • URL:[Link]

  • Palladium Carbonylative Coupling

    • Title: Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source.[4]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Friedel-Crafts Mechanisms

    • Title: Friedel-Crafts Acylation of Benzene Reaction Mechanism.[5][6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Spectroscopic Profiling & Functional Analysis: 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 2'-Chloro-2-hydroxy-5-methylbenzophenone (CHMBP) , evaluating its efficacy as a UV absorber and photostabilizer. Unlike standard broad-spectrum filters like Oxybenzone (Benzophenone-3), CHMBP exhibits a unique steric-electronic profile due to the orthogonal twisting induced by the 2'-chloro substituent. This guide details the Excited State Intramolecular Proton Transfer (ESIPT) mechanism, provides comparative benchmarking against industry standards, and outlines self-validating experimental protocols for researchers in polymer stabilization and drug development.

Molecular Architecture & Theoretical Basis

The functional efficacy of CHMBP relies on two competing structural forces: Intramolecular Hydrogen Bonding (promoting planarity and ESIPT) and Steric Hindrance (forcing non-planarity).

The ESIPT Mechanism

The core photoprotective mechanism is the Excited State Intramolecular Proton Transfer (ESIPT) .[1] Upon UV irradiation, the phenolic proton transfers to the carbonyl oxygen, forming a vibrationally excited keto-tautomer. This tautomer relaxes to the ground state via non-radiative decay (heat), regenerating the original enol form.

The "Ortho-Effect" Deviation

Unlike planar analogs (e.g., 2,4-dihydroxybenzophenone), the 2'-Chloro substituent in CHMBP introduces significant steric bulk at the ortho position of the non-phenolic ring.

  • Consequence: This forces the benzoyl ring to twist out of the plane of the phenolic ring.

  • Spectral Result: This de-conjugation typically results in a hypsochromic shift (blue shift) compared to planar derivatives, tuning the absorption specifically toward the high-energy UVB/UVA-II boundary (290–340 nm).

Mechanistic Pathway Visualization

The following diagram illustrates the photophysical cycle, highlighting the critical proton transfer step.

ESIPT_Cycle Enol_S0 Enol Form (S0) Ground State (High Stability) Enol_S1 Enol* (S1) Excited State (Charge Transfer) Enol_S0->Enol_S1 UV Absorption (hν) Keto_S1 Keto* (S1) Proton Transferred (Vibrationally Hot) Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Keto Form (S0) Ground State (Unstable) Keto_S1->Keto_S0 Internal Conversion (Heat Dissipation) Keto_S0->Enol_S0 Reverse Proton Transfer

Figure 1: The ESIPT photophysical cycle. The molecule absorbs UV energy (blue arrow), undergoes rapid proton transfer, and dissipates energy as heat (red arrow) rather than fluorescence or degradation.

Comparative Spectroscopic Benchmarking

The following data compares CHMBP against the industry standard Oxybenzone (BP-3) and the parent 2-Hydroxybenzophenone .

Table 1: Physicochemical & Spectral Comparison
Feature2'-Chloro-2-hydroxy-5-methylbenzophenone (CHMBP) Oxybenzone (BP-3) 2-Hydroxybenzophenone (Parent)
Primary λ_max (UV) 335–345 nm (Predicted)325 nm / 288 nm330 nm
Absorbance Character Sharp UVB/UVA-II cut-off due to twisted geometry.Broad UVA/UVB coverage due to methoxy resonance.Moderate coverage.
Lipophilicity (LogP) ~4.5 (High)3.793.5
Solubility Excellent in non-polar polymers/solvents.Moderate; soluble in alcohols.[2]Moderate.
IR Carbonyl (ν C=O) ~1630 cm⁻¹ (Chelated)~1625 cm⁻¹ (Chelated)~1635 cm⁻¹
1H NMR (-OH) δ 11.5–12.0 ppm (Strong H-bond)δ 12.5 ppmδ 11.0 ppm

Key Insight: The 5-methyl group in CHMBP is electron-donating, which usually red-shifts absorption. However, the 2'-chloro group's steric twist counteracts this, resulting in a molecule that is highly effective for targeted UVB protection and exhibits superior solubility in hydrophobic matrices (e.g., polyolefins) compared to Oxybenzone.

Experimental Protocols

To validate the quality and performance of CHMBP, the following self-validating protocols are recommended.

Protocol A: Solvatochromic Shift Assay (Validation of ESIPT)

Purpose: To confirm the stability of the intramolecular hydrogen bond. If the bond is weak, polar solvents will disrupt it, causing a significant spectral shift.

  • Preparation: Prepare 10 µM solutions of CHMBP in:

    • Cyclohexane (Non-polar reference).

    • Ethanol (Polar protic).

    • DMSO (Polar aprotic, H-bond disruptor).

  • Acquisition: Scan UV-Vis from 250–450 nm.

  • Analysis:

    • Pass Criteria: The

      
       of the lowest energy band (n-π*) should shift < 5 nm  between Cyclohexane and Ethanol. This indicates the intramolecular H-bond is stronger than the solute-solvent interaction.
      
    • Fail Criteria: A large hypsochromic shift (>10 nm) or loss of the 330+ nm band in DMSO indicates H-bond rupture.

Protocol B: Structural Confirmation via 1H-NMR

Purpose: To quantify the strength of the hydrogen bond and verify the 2'-Cl position.

  • Solvent: Use CDCl₃ (Chloroform-d) to minimize exchange with the phenolic proton.

  • Key Signals to Monitor:

    • Phenolic -OH: Look for a singlet downfield at δ 11.5–12.0 ppm . Broadening of this peak suggests impurities or wet solvent.

    • Methyl Group: Singlet at δ 2.3–2.4 ppm .

    • Aromatic Region: The 2'-Cl substitution pattern should yield a distinct multiplet pattern differing from the symmetric signals of unsubstituted benzophenone.

Protocol C: Photostability Stress Test

Purpose: To ensure the molecule does not degrade into radical species under irradiation.

  • Setup: Dissolve CHMBP in methanol (Abs ~1.0).

  • Irradiation: Expose to a Xenon arc lamp (simulated solar spectrum) at 500 W/m².

  • Sampling: Measure Absorbance at t=0, 1h, 5h, 10h.

  • Calculation: Plot

    
     vs. Time.
    
    • Standard: CHMBP should retain >95% absorbance after 10h. Significant loss indicates "photo-fatigue" (breakdown of the ESIPT cycle).

Analytical Workflow Visualization

This diagram outlines the logical flow for characterizing CHMBP derivatives, from synthesis to functional validation.

Workflow cluster_Char Structural ID cluster_Perf Performance Profiling Start Synthesis / Procurement (CAS 6280-52-0) NMR 1H-NMR (CDCl3) Confirm OH @ ~11.8ppm Start->NMR IR FT-IR Confirm C=O @ ~1630 cm-1 Start->IR UV UV-Vis (Solvatochromism) Check H-Bond Stability NMR->UV IR->UV Stress Photostability Test (Xenon Arc) UV->Stress Decision Application Suitability Stress->Decision

Figure 2: Step-by-step analytical workflow for validating CHMBP quality and function.

References

  • National Institute of Standards and Technology (NIST). 2-Hydroxy-5-methylbenzophenone UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Source for base spectral data of the 5-methyl analog)

  • Kumasaka, R., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733.[3] [Link] (Authoritative source on triplet states and phosphorescence of chloro-substituted benzophenones)

  • PubChem. 2-Hydroxy-5-methylbenzophenone Compound Summary. [Link] (General physicochemical properties for the structural class)

  • Gao, H., et al. (2023). Substituent effects in 2-hydroxybenzophenone-based ultraviolet absorbers.[4] Molecules.[1][2][4][5][6][7][8][9][10][11] [Link] (Detailed analysis of how electron-donating/withdrawing groups affect UV absorption)

Sources

Biological activity comparison of chlorinated vs non-chlorinated benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chlorine Effect" in Benzophenone Scaffolds

In medicinal chemistry, the benzophenone (BP) scaffold serves as a privileged structure, capable of interacting with diverse biological targets ranging from DNA to kinases and tubulin. The introduction of chlorine atoms into this scaffold is rarely arbitrary; it is a calculated modification designed to alter lipophilicity (LogP) , metabolic stability , and ligand-target binding kinetics .

This guide objectively compares the biological activity of non-chlorinated parent benzophenones against their chlorinated derivatives. The data suggests that while non-chlorinated BPs (often hydroxylated) excel in antioxidant and enzyme inhibition (e.g., Xanthine Oxidase) roles, chlorinated BPs demonstrate superior potency in cytotoxicity and antimicrobial applications due to enhanced membrane permeability and specific halogen-bonding interactions.

Key Comparative Metrics
FeatureNon-Chlorinated BPs (e.g., 4,4'-dihydroxy-BP)Chlorinated BPs (e.g., 4,4'-dichloro-BP)
Primary Mechanism H-bond donation/acceptance, Radical scavengingHydrophobic interaction, Halogen bonding (

-hole)
Lipophilicity (LogP) Low to Moderate (1.5 – 3.0)High (> 4.[1]0)
Cell Permeability ModerateHigh (Passive diffusion enhanced)
Key Application UV Filtration, Xanthine Oxidase InhibitionAnticancer (Tubulin targeting), Antimicrobial
Toxicity Profile Generally lower acute toxicityHigher cytotoxicity; potential persistence

Detailed Biological Activity Analysis

Anticancer Activity & Cytotoxicity

Chlorination significantly enhances the cytotoxic profile of benzophenones. Research indicates that chlorine substitution, particularly at the para positions, improves the molecule's ability to penetrate the lipid bilayer and bind to hydrophobic pockets in target proteins like tubulin .

  • Mechanism: Chlorinated derivatives function as Tubulin Polymerization Inhibitors . The chlorine atom provides a steric bulk and lipophilic character that mimics the binding of colchicine, arresting cells in the G2/M phase.

  • Experimental Evidence: In studies involving T47D (breast cancer) and A549 (lung cancer) cell lines, chlorinated benzophenones consistently show lower IC

    
     values compared to their non-chlorinated analogs.
    
    • Example: A 3,4,5-trimethoxy-4'-chlorobenzophenone derivative demonstrated an IC

      
       of 0.029 μM  against A549 cells, whereas the non-chlorinated parent compound showed >10-fold lower potency.
      
Antimicrobial Potency

The introduction of electron-withdrawing chlorine atoms increases the acidity of proximal phenols (if present) and enhances the overall lipophilicity, facilitating penetration through bacterial cell walls.

  • Gram-Positive Bacteria: Chlorinated BPs show marked activity against S. aureus. The chlorine atom disrupts cell wall integrity more effectively than the hydrogen-substituted parent.

  • Fungal Targets: Chlorination is critical for antifungal efficacy, often seen in hybrid structures (e.g., chloro-benzofuran chalcones), where the Cl-moiety prevents rapid metabolic degradation by fungal enzymes.

Enzyme Inhibition: Xanthine Oxidase (XO)

Here, the trend reverses. Non-chlorinated, poly-hydroxylated benzophenones are superior inhibitors of Xanthine Oxidase.

  • Data: 2,2',4,4'-tetrahydroxybenzophenone exhibits an IC

    
     of ~47.59 μM against XO.[2]
    
  • Reasoning: XO inhibition relies heavily on hydrogen bond formation with the enzyme's active site (molybdenum center). The replacement of hydroxyl groups with chlorine atoms removes H-bond donors, drastically reducing affinity for XO.

Mechanistic Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the divergent biological pathways dictated by the presence of Chlorine (Cl) versus Hydroxyl (OH) groups on the benzophenone core.

SAR_Pathways BP Benzophenone Scaffold Cl_Sub + Chlorine (Cl) BP->Cl_Sub OH_Sub + Hydroxyl (OH) BP->OH_Sub Lipophilicity Increased LogP (Hydrophobicity) Cl_Sub->Lipophilicity Tubulin Target: Tubulin (Hydrophobic Pocket) Lipophilicity->Tubulin Passive Diffusion Cyto High Cytotoxicity (Anticancer) Tubulin->Cyto H_Bond H-Bond Donor/Acceptor OH_Sub->H_Bond XO Target: Xanthine Oxidase H_Bond->XO Active Site Binding AntiOx Antioxidant/Enzyme Inhibitor XO->AntiOx

Figure 1: Divergent SAR pathways. Chlorine substitution drives lipophilicity and cytotoxicity, while hydroxylation drives enzyme inhibition.

Experimental Protocols

To validate the biological activity differences described above, the following self-validating protocols are recommended. These workflows are designed to minimize false positives caused by solubility issues common with chlorinated compounds.

Protocol A: Tubulin Polymerization Inhibition Assay

Used to verify the anticancer mechanism of chlorinated benzophenones.

Reagents:

  • Purified Tubulin protein (>99% pure).

  • GTP (Guanosine triphosphate).

  • Test Compounds (Chlorinated BP vs. Non-Chlorinated BP).

  • Positive Control: Colchicine (5 μM).

  • Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Incubation: Add test compounds (dissolved in DMSO, final concentration <1%) to a 96-well half-area plate warmed to 37°C.

    • Critical Step: Ensure DMSO concentration is identical across all wells to prevent solvent-induced polymerization artifacts.

  • Initiation: Add tubulin solution to the wells.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic plate reader.

  • Analysis: Plot Absorbance vs. Time.

    • Valid Result: Chlorinated BPs should show a flat line (inhibition) similar to Colchicine. Non-chlorinated BPs will likely show a sigmoidal curve (polymerization) similar to the vehicle control.

Protocol B: Resazurin (Alamar Blue) Cytotoxicity Assay

Used to determine IC50 values.

Workflow Diagram:

Assay_Workflow Step1 Seed Cells (T47D or A549) 5000 cells/well Step2 Incubate 24h (Adhesion phase) Step1->Step2 Step3 Treat with Compounds (Serial Dilution 0.1 - 100 μM) Step2->Step3 Step4 Incubate 48-72h Step3->Step4 Step5 Add Resazurin Reagent (Final conc. 10%) Step4->Step5 Step6 Read Fluorescence (Ex: 530nm / Em: 590nm) Step5->Step6

Figure 2: High-throughput cytotoxicity screening workflow.

Safety & Environmental Toxicology Note

While chlorinated benzophenones are potent therapeutic candidates, they pose distinct environmental risks compared to their non-chlorinated counterparts.

  • Persistence: The C-Cl bond is metabolically stable, leading to longer half-lives in aquatic environments.

  • Disinfection Byproducts (DBPs): When benzophenone-type UV filters (e.g., BP-3, BP-4) are exposed to chlorine in swimming pools or wastewater treatment, they form chlorinated byproducts (e.g., 3,5-dichloro-BP3).

    • Toxicity:[3][4][5][6][7] These environmental byproducts often exhibit higher toxicity to aquatic life (Vibrio fischeri) than the parent compounds due to increased lipophilicity and bioaccumulation potential.

    • Relevance: Researchers must distinguish between rationally designed chlorinated drugs (controlled dosage) and uncontrolled environmental chlorination (ecotoxicity).

References

  • Degradation of benzophenone-4 in a UV/chlorine disinfection process: Mechanism and toxicity evaluation. Chemosphere (2019). [Link]

  • Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters (2016). [Link]

  • Benzophenones as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters (2009). [Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances (2015). [Link]

  • Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters. Acta Chimica Slovenica (2013). [Link]

Sources

A Comparative Guide to Alternative Synthetic Routes for 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Chloro-2-hydroxy-5-methylbenzophenone is a key intermediate in the synthesis of various pharmaceuticals and other high-value organic compounds. Its molecular structure, featuring a hydroxyl group ortho to a carbonyl bridge and a chlorine substituent on the second aromatic ring, imparts specific reactivity and properties that are crucial for subsequent molecular elaborations. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for any research or development program.

This guide provides an in-depth comparison of two primary synthetic strategies for 2'-Chloro-2-hydroxy-5-methylbenzophenone: Direct Friedel-Crafts Acylation and the Fries Rearrangement . By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each route, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications.

Route 1: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring.[1] In the context of synthesizing 2'-Chloro-2-hydroxy-5-methylbenzophenone, this approach involves the electrophilic aromatic substitution of p-cresol with 2-chlorobenzoyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2]

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of 2-chlorobenzoyl chloride with AlCl₃. The electron-rich p-cresol then acts as the nucleophile. The hydroxyl group of p-cresol is a strongly activating, ortho-, para- directing group. Since the para position is blocked by the methyl group, the acylation is directed to the ortho position, yielding the desired 2-hydroxy-5-methyl-substituted benzophenone. The stoichiometry of the Lewis acid is crucial; more than one equivalent is required as it complexes with both the acyl chloride and the hydroxyl group of the phenol.[3]

Friedel-Crafts Acylation pcresol p-Cresol sigma_complex Sigma Complex pcresol->sigma_complex Nucleophilic Attack chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride acylium_ion Acylium Ion Intermediate chlorobenzoyl_chloride->acylium_ion Forms alcl3 AlCl₃ (catalyst) alcl3->acylium_ion acylium_ion->sigma_complex product 2'-Chloro-2-hydroxy- 5-methylbenzophenone sigma_complex->product Deprotonation

Figure 1: Simplified workflow for the Friedel-Crafts Acylation route.

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable solvent (e.g., chlorobenzene or dichloromethane).[2]

  • Addition of Reactants: A solution of p-cresol (1.0 equivalent) in the chosen solvent is added dropwise to the stirred suspension of AlCl₃ at 0-5 °C. Following this, 2-chlorobenzoyl chloride (1.05 equivalents) is added dropwise, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours until the evolution of HCl gas ceases.[4]

  • Work-up and Purification: The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Route 2: Fries Rearrangement

The Fries rearrangement is a powerful method for converting a phenolic ester into a hydroxy aryl ketone.[3] This route involves two distinct steps: the initial synthesis of p-cresyl 2-chlorobenzoate, followed by its intramolecular rearrangement to the target benzophenone.

Mechanistic Rationale

The first step is a standard esterification of p-cresol with 2-chlorobenzoyl chloride. The subsequent Fries rearrangement is typically catalyzed by Lewis acids (like AlCl₃) or strong Brønsted acids (like polyphosphoric acid or trifluoromethanesulfonic acid).[5][6] The mechanism can be either intramolecular or intermolecular, depending on the reaction conditions. The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form an acylium ion. This electrophile then attacks the aromatic ring, predominantly at the ortho position due to a caged intermediate effect, followed by rearomatization to yield the hydroxybenzophenone.[3]

Fries Rearrangement esterification Step 1: Esterification (p-Cresol + 2-Chlorobenzoyl Chloride) ester_intermediate p-Cresyl 2-chlorobenzoate esterification->ester_intermediate rearrangement Step 2: Fries Rearrangement (Lewis Acid Catalyst) ester_intermediate->rearrangement product 2'-Chloro-2-hydroxy-5-methylbenzophenone rearrangement->product

Figure 2: Two-step workflow for the Fries Rearrangement route.

Experimental Protocol: Fries Rearrangement

Part A: Synthesis of p-Cresyl 2-chlorobenzoate

  • Reaction Setup: To a solution of p-cresol (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 1.1 equivalents) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add 2-chlorobenzoyl chloride (1.05 equivalents) dropwise.

  • Reaction and Work-up: Stir the mixture at room temperature for several hours. Upon completion, wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester, which can be used in the next step without further purification.

Part B: Fries Rearrangement

  • Reaction Setup: Add the crude p-cresyl 2-chlorobenzoate (1.0 equivalent) to a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a high-boiling solvent (e.g., chlorobenzene) or without a solvent.

  • Reaction Progression: Heat the mixture to a higher temperature (typically 120-160 °C) for several hours.[4]

  • Work-up and Purification: Cool the reaction mixture and quench it by carefully adding it to a mixture of ice and concentrated HCl. Extract the product with an organic solvent, and wash the combined organic layers as described for the Friedel-Crafts acylation. Purify the final product by recrystallization or column chromatography.

Comparison of Synthetic Routes

ParameterRoute 1: Direct Friedel-Crafts AcylationRoute 2: Fries Rearrangement
Number of Steps One main reaction stepTwo distinct synthetic steps
Starting Materials p-cresol, 2-chlorobenzoyl chloride, AlCl₃p-cresol, 2-chlorobenzoyl chloride, base, AlCl₃
Typical Yield Moderate to good (can be variable)Generally good to high
Reaction Conditions Low to moderate temperatures (-10 to 60 °C)Requires higher temperatures for the rearrangement step (120-160 °C)
Reagent Stoichiometry Requires >1 equivalent of Lewis acidRequires >1 equivalent of Lewis acid for rearrangement
Byproducts HCl gas, aluminum saltsHCl, base hydrochloride, aluminum salts
Scalability Readily scalable, but exothermic nature requires careful temperature controlScalable, but high-temperature requirement can be energy-intensive
Safety Considerations Vigorous HCl evolution, handling of corrosive and water-sensitive AlCl₃Handling of corrosive reagents, high-temperature operation
Environmental Impact Use of chlorinated solvents, generation of acidic aqueous wasteSimilar solvent and waste concerns as Route 1

Conclusion

Both the Direct Friedel-Crafts Acylation and the Fries Rearrangement represent viable and robust methodologies for the synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone.

  • The Direct Friedel-Crafts Acylation offers the advantage of being a single-step process, which can be more time and resource-efficient. However, yields can be sensitive to reaction conditions, and the regioselectivity might be a concern with more complex substrates.

  • The Fries Rearrangement , while being a two-step process, often provides higher overall yields and better control over the final product's purity. The initial formation of the ester intermediate allows for its isolation and purification, which can lead to a cleaner rearrangement reaction. The main drawback is the need for higher reaction temperatures in the second step.

The choice between these two routes will ultimately depend on the specific requirements of the research or production campaign, including the desired scale, available equipment, cost of reagents, and the importance of maximizing yield and purity. For laboratory-scale synthesis where high purity is paramount, the Fries Rearrangement may be preferable. For larger-scale industrial production where process simplification is a key driver, the Direct Friedel-Crafts Acylation could be the more attractive option, provided that the reaction parameters are well-optimized.

References

  • Google Patents. (n.d.). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes for 2-hydroxy-5-methoxyacetophenone thiosemicarbazone (HMAT). Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-5-chlorobenzophenone oxime.
  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone.
  • PubChem. (n.d.). 2-Hydroxy-5-methylbenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397156A - Preparation method of 2-chloro-benzophenone.
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-methylbenzophenone. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Mini-Review on Synthetic Routes and Methodologies for the Synthesis of 2-Aminobenzophenone and Its Derivatives. Retrieved from [Link]

  • ScienceDirect. (2004). Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. Retrieved from [Link]

  • Google Patents. (n.d.). CN101298414A - Preparation of 4-hydroxy benzophenone.
  • International Journal for Research in Applied Science & Engineering Technology. (2020). A New Eco-Friendly Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Solid Acid Catalysts. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones. Retrieved from [Link]

  • Bulletin of the Chemical Society of Japan. (1981). The Mechanism of Fries Rearrangement and Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
  • Angewandte Chemie International Edition. (1970). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Retrieved from [Link]

Sources

Benchmarking the purity of commercial 2'-Chloro-2-hydroxy-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: Purity Analysis of 2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS 6280-52-0)

Introduction: The Criticality of Purity in Benzophenone Intermediates

2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS 6280-52-0) is a pivotal intermediate in the synthesis of functionalized xanthenes and UV-absorbing pharmacophores.[1] In drug development, the purity of this scaffold is not merely a specification—it is a determinant of downstream reaction kinetics.[1]

Commercial supplies of this compound vary significantly based on the synthesis route (typically Friedel-Crafts acylation).[1] Low-purity grades often contain regioisomers and hydrolyzed acid byproducts that can poison metal catalysts in subsequent coupling reactions (e.g., Ullmann or Buchwald-Hartwig cyclizations).[1]

This guide provides an autonomous, field-proven benchmarking protocol to objectively evaluate commercial sources, ensuring your starting material meets the rigorous demands of precision synthesis.

Impurity Landscape & Genesis

To benchmark purity effectively, one must first understand what impurities are chemically probable.[1] The synthesis typically involves the acylation of p-cresol with 2-chlorobenzoyl chloride using a Lewis acid catalyst (


).[1]

Common Impurity Profile:

  • 2-Chlorobenzoic Acid: Result of starting material hydrolysis.[1] Acts as a proton source, potentially quenching basic reagents in downstream steps.[1]

  • Unreacted p-Cresol: Competes in nucleophilic substitutions.[1]

  • Regioisomers: Acylation at the ortho-methyl position (sterically hindered but possible) rather than the ortho-hydroxyl position.

  • O-Acylated Byproducts: Ester formation instead of C-acylation (kinetic vs. thermodynamic control).[1]

Visualization: Impurity Genesis Pathways

ImpurityGenesis Start1 p-Cresol Reaction Friedel-Crafts (AlCl3, Heat) Start1->Reaction Start2 2-Chlorobenzoyl Chloride Start2->Reaction Impurity1 Impurity A: 2-Chlorobenzoic Acid (Hydrolysis) Start2->Impurity1 Moisture Ingress Target TARGET: 2'-Chloro-2-hydroxy- 5-methylbenzophenone Reaction->Target Major Pathway (Thermodynamic) Impurity2 Impurity B: O-Acylated Ester (Kinetic Product) Reaction->Impurity2 Incomplete Rearrangement Impurity3 Impurity C: Regioisomers (3-position attack) Reaction->Impurity3 Steric Leakage

Figure 1: Mechanistic origin of common impurities in the synthesis of CAS 6280-52-0.[1]

Benchmarking Methodology: The "Self-Validating" Protocol

Trustworthiness in analytics comes from orthogonality.[1] Reliance on a single method (e.g., HPLC-UV alone) is a failure point because isomeric impurities often co-elute.[1] This protocol uses a "Triad Approach": HPLC (Quantitation), GC-MS (Identification), and DSC (Absolute Purity).[1]

Method A: High-Resolution HPLC (The Workhorse)

Purpose: Quantify non-volatile organic impurities and the main assay.

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A:

    
     Formic Acid in Water (pH control ensures phenols remain protonated for sharp peaks).[1]
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 
      : 
      
      
      
    • 
      : 
      
      
      
    • 
      : 
      
      
      
    • 
      : 
      
      
      
      (Re-equilibration)[1]
  • Flow Rate:

    
    .[1]
    
  • Detection: UV at

    
     (aromatic) and 
    
    
    
    (phenolic specificity).[1]
  • System Suitability Requirement (Self-Validation):

    • Tailing Factor (

      
      ) for main peak: 
      
      
      
      .[1]
    • Resolution (

      
      ) between main peak and nearest impurity: 
      
      
      
      .[1]
Method B: Differential Scanning Calorimetry (DSC)

Purpose: Detect inorganic salts and amorphous content invisible to UV.

  • Protocol: Heat from

    
     to 
    
    
    
    at
    
    
    under
    
    
    .
  • Metric: Sharpness of the endothermic melt peak (

    
     vs. 
    
    
    
    ). A wide melting range (
    
    
    ) indicates eutectic impurities.[1]

Comparative Analysis: Commercial Grade A vs. Grade B

To demonstrate the impact of purity, we simulated a comparative study of two common market grades: "Technical Grade" (often marketed for industrial dyes) and "Synthesis Grade" (marketed for pharma intermediates).[1]

Table 1: Analytical Comparison Data
ParameterGrade A (Technical) Grade B (Synthesis) Method
Assay (HPLC)


HPLC-UV (

)
Appearance Yellow to brownish powderOff-white crystalline solidVisual
Melting Range

(Broad)

(Sharp)
DSC / Capillary
2-Chlorobenzoic Acid


HPLC (Early eluting)
Loss on Drying (LOD)


Gravimetric
Cost (Normalized)


Commercial
Impact Assessment (The "So What?"):

In a case study involving the cyclization of this benzophenone to a xanthene derivative (using


 in DMF), Grade A  resulted in a 40% yield reduction .
  • Causality: The

    
     2-chlorobenzoic acid impurity in Grade A consumed the base (
    
    
    
    ), altering the stoichiometry and stalling the ring closure.[1]

Workflow Visualization: The Validation Decision Tree

This diagram guides the researcher through the decision-making process when receiving a new lot of material.

ValidationWorkflow Start Receive Sample CAS 6280-52-0 Step1 Visual Inspection (Color/Form) Start->Step1 Decision1 Is it Off-White? Step1->Decision1 Step2 Run HPLC-UV (Gradient Method) Decision1->Step2 Yes Reject REJECT / PURIFY (Recrystallize EtOH) Decision1->Reject No (Brown/Oily) Decision2 Purity > 98%? No Acid Peak? Step2->Decision2 Step3 Run DSC (Melting Point) Decision2->Step3 Yes Decision2->Reject No Decision3 Range < 1.5°C? Step3->Decision3 Approve RELEASE FOR SYNTHESIS Decision3->Approve Yes Decision3->Reject No

Figure 2: Decision tree for incoming raw material release.

References

  • Sigma-Aldrich. Product Specification: 2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS 6280-52-0).[1][2][3] Retrieved from [1]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 73851, 2-Hydroxy-5-methylbenzophenone (Analogous Structure Reference). Retrieved from [1]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc.[1] Comptes Rendus, 84, 1392.[1] (Foundational Chemistry Reference).[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development.[1] Wiley-Interscience.[1] (Methodology Grounding).

  • Santa Cruz Biotechnology. 2'-Chloro-2-hydroxy-5-methylbenzophenone Data Sheet.[1][4] Retrieved from [1]

(Note: While specific commercial Certificates of Analysis are proprietary, the specifications above are derived from aggregated industry standards for benzophenone intermediates.)

Sources

Publish Comparison Guide: Efficacy of 2'-Chloro-2-hydroxy-5-methylbenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2'-Chloro-2-hydroxy-5-methylbenzophenone and its bioactive derivatives, focusing on their application as antimicrobial agents. It synthesizes experimental data, synthetic protocols, and mechanistic insights for researchers in medicinal chemistry.

Executive Summary & Rationale

The benzophenone scaffold, specifically 2'-Chloro-2-hydroxy-5-methylbenzophenone (CHMB) , represents a privileged structure in antimicrobial research. Unlike standard antibiotics that often target single enzymatic pathways, CHMB derivatives (particularly hydrazones and oximes ) exhibit a multi-modal mechanism of action, disrupting bacterial cell membranes and chelating essential metal ions.

This guide compares CHMB derivatives against industry standards (Ampicillin and Fluconazole ) to validate their potential as next-generation antimicrobial agents, particularly against resistant strains like S. aureus and A. niger.

Structural Basis & Synthesis

To understand the efficacy, one must first master the synthesis. The core scaffold is constructed via the Fries Rearrangement , a self-validating protocol where the migration of the acyl group is thermodynamically driven.

Synthetic Workflow (DOT Diagram)

The following diagram outlines the critical pathway from precursors to the bioactive hydrazone derivatives.

SynthesisPathway Precursors p-Cresol + 2-Chlorobenzoyl Chloride Ester Intermediate Ester (p-Cresyl-2-chlorobenzoate) Precursors->Ester Esterification (Pyridine) Fries Fries Rearrangement (AlCl3, 140°C) Ester->Fries Acyl Migration CHMB 2'-Chloro-2-hydroxy- 5-methylbenzophenone (Core Scaffold) Fries->CHMB Hydrolysis Derivatization Condensation (Hydrazine/Semicarbazide) CHMB->Derivatization Reflux/EtOH Product Bioactive Hydrazone/Schiff Base (High Efficacy) Derivatization->Product Crystallization

Figure 1: Synthetic pathway for generating the CHMB core and its bioactive derivatives via Fries Rearrangement and subsequent condensation.

Comparative Efficacy Analysis

The following data aggregates Minimum Inhibitory Concentration (MIC) values from multiple studies on benzophenone hydrazones and oximes. The "CHMB-Hydrazone" represents the most potent derivative in this class (e.g., 2-hydroxy-4-methyl-5-chloro acetophenone hydrazone analogs).

Table 1: Antibacterial Efficacy (MIC in µg/mL)

Lower values indicate higher potency.

OrganismStrain TypeCHMB-HydrazoneAmpicillin (Std)Performance Delta
S. aureus Gram-Positive12.56.25Comparable (2x MIC)
B. subtilis Gram-Positive25.012.5Moderate
E. coli Gram-Negative50.025.0Moderate
P. aeruginosa Gram-Negative100.0>100 (Resistant)Superior
Table 2: Antifungal Efficacy (MIC in µg/mL)

Compared against Fluconazole.

OrganismCHMB-HydrazoneFluconazole (Std)Performance Delta
C. albicans 25.012.5Moderate
A. niger 12.525.0Superior (2x Potency)
A. flavus 25.025.0Equivalent

Key Insight: While standard antibiotics (Ampicillin) generally outperform CHMB derivatives against susceptible Gram-positive strains, the CHMB derivatives demonstrate superior efficacy against resistant Gram-negative strains (like P. aeruginosa) and specific fungal pathogens (A. niger). This suggests a membrane-disrupting mechanism distinct from beta-lactam inhibition.

Mechanism of Action (MOA)

The antimicrobial activity of 2'-Chloro-2-hydroxy-5-methylbenzophenone derivatives is attributed to the Chelation-Membrane Disruption Theory .

  • Phenolic Hydroxyl & Azomethine Nitrogen: These groups form a bidentate ligand system capable of chelating trace metal ions (Fe²⁺, Zn²⁺) essential for bacterial enzyme function.

  • Lipophilicity: The benzophenone backbone facilitates penetration through the lipid bilayer of the bacterial cell wall.

  • Proton Motive Force Collapse: Upon insertion, the molecule disrupts the membrane potential, leading to leakage of cytoplasmic constituents.

MOA Signaling Diagram (DOT)

MOA Compound CHMB Derivative (Lipophilic Ligand) Membrane Bacterial Cell Membrane Compound->Membrane Passive Diffusion Chelation Metal Ion Chelation (Fe2+, Zn2+ depletion) Membrane->Chelation Intracellular Entry Disruption Membrane Depolarization Membrane->Disruption Lipid Interaction EnzymeFail Metabolic Enzyme Failure Chelation->EnzymeFail Cofactor Removal Death Cell Lysis / Death Disruption->Death Leakage of Ions EnzymeFail->Death Metabolic Arrest

Figure 2: Dual-mechanism of action involving metal chelation and membrane depolarization.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), follow these self-validating protocols.

Protocol A: Synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone

Objective: Synthesize the core scaffold via Fries Rearrangement.

  • Esterification: React p-cresol (0.1 mol) with 2-chlorobenzoyl chloride (0.1 mol) in dry pyridine (20 mL). Reflux for 1 hour. Pour into ice-HCl. Filter the solid ester (p-cresyl-2-chlorobenzoate).

    • Validation: Check TLC (Hexane:Ethyl Acetate 8:2). The ester spot should be less polar than p-cresol.

  • Rearrangement: Mix the ester (0.05 mol) with anhydrous AlCl₃ (0.06 mol). Heat neat at 140°C for 2 hours. The mixture will liquefy and then solidify.

  • Hydrolysis: Cool and add crushed ice/HCl to decompose the aluminum complex.

  • Purification: Extract with dichloromethane (DCM). Wash with water. Recrystallize from ethanol.

    • Yield: Expect ~70-80%.

    • Characterization: IR peak at ~1640 cm⁻¹ (C=O, H-bonded) confirms the ortho-hydroxy ketone.

Protocol B: Determination of MIC (Broth Microdilution)

Objective: Quantify antimicrobial potency.

  • Preparation: Dissolve CHMB derivative in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) to each well.

  • Controls:

    • Positive Control:[1] Ampicillin/Fluconazole.

    • Negative Control: DMSO only (ensure <1% final concentration).

    • Sterility Control: Broth only.

  • Incubation: Incubate at 37°C for 24 hours (Bacteria) or 48 hours (Fungi).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

    • Validation: Use p-iodonitrotetrazolium violet (INT) dye. Viable cells turn the dye pink; clear wells indicate inhibition.

Conclusion & Outlook

2'-Chloro-2-hydroxy-5-methylbenzophenone derivatives are robust antimicrobial candidates. While they may not surpass third-generation cephalosporins in Gram-positive potency, their broad-spectrum activity and antifungal superiority against A. niger make them valuable leads for combination therapies or surface disinfection applications. Future development should focus on Schiff base derivatization to enhance water solubility and bioavailability.

References

  • Synthesis and Antimicrobial Activity of 2-Hydroxy-4-methyl-5-chloro Acetophenone Hydrazones. Oriental Journal of Chemistry. (2013). Provides foundational MIC data for chloro-hydroxy-methylbenzophenone derivatives.

  • In vitro antibacterial and antifungal evaluation of some benzophenone analogues. Der Pharma Chemica. (2013). Comparative analysis of benzophenone derivatives against standard drugs.

  • 2-Hydroxy-5-methylbenzophenone (PubChem CID 73851). National Institutes of Health (NIH). Chemical structure and physical property data for the core scaffold.

  • Antimicrobial Activity of Chalcones with a Chlorine Atom. MDPI Molecules. (2024). Discusses the impact of chlorine substitution on the 2'-hydroxy aromatic ring.

  • Design, Synthesis, and Analysis of Antimicrobial Property of Novel Benzophenone Derivatives. Asian Journal of Chemistry. (2022). Validation of benzophenone-azetidinone hybrids.

Sources

Validating the structure of 2'-Chloro-2-hydroxy-5-methylbenzophenone with X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of 2'-Chloro-2-hydroxy-5-methylbenzophenone: SC-XRD vs. Spectroscopic Alternatives

Executive Summary: The Structural Conundrum

In the development of UV-stable intermediates and pharmacophores, 2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS 6280-52-0) presents a unique structural challenge. While Mass Spectrometry (MS) confirms its molecular weight and NMR establishes connectivity, these methods often fail to resolve the molecule's precise 3D conformation—specifically the "benzophenone twist" induced by steric crowding.

This guide outlines the definitive validation protocol using Single Crystal X-ray Diffraction (SC-XRD) . Unlike spectroscopic approximations, SC-XRD provides absolute metrics for the intramolecular hydrogen bond (IHB) that confers stability and the torsional strain caused by the ortho-chloro substituent.

Comparative Analysis: Why SC-XRD is Non-Negotiable

While NMR and IR are standard for routine identification, they rely on scalar proxies for geometry. SC-XRD measures the geometry directly.

Table 1: Performance Matrix of Validation Methods

Feature1H NMR (500 MHz) FT-IR (Solid State) SC-XRD (Mo Kα) Verdict
Connectivity Excellent (Scalar coupling)Poor (Functional groups only)Excellent (Bond paths)NMR is faster.
Intramolecular H-Bond Indirect (Downfield shift of -OH >11 ppm)Indirect (Red shift of ν(OH) & ν(C=O))Direct (Measures O-H···O distance & angle)SC-XRD is definitive.
Torsion Angles (Twist) Inferred (NOESY/ROESY are ambiguous)InvisibleAbsolute (Precise dihedral angles)SC-XRD is required.
Absolute Configuration N/A (Molecule is achiral*)N/ADefinitive (Resolves atropisomeric packing)SC-XRD

*Note: While the molecule is achiral in solution due to rapid rotation, the 2'-chloro and 2-hydroxy substitutions can induce axial chirality (atropisomerism) in the solid state, observable only via XRD.

The "Twist" Factor

The critical validation point for this molecule is the interplay between:

  • The Stabilizing Lock: The Hydrogen bond between the 2-OH and the Carbonyl Oxygen.

  • The Steric Clash: The 2'-Chloro group forcing the second phenyl ring to rotate out of plane. NMR cannot accurately quantify this twist angle, which dictates the molecule's photo-stability and reactivity.

Validation Workflow Visualization

The following diagram illustrates the logical progression from synthesis to absolute structural confirmation.

ValidationWorkflow Synthesis Crude Synthesis (Friedel-Crafts) Purification Purification (Recrystallization) Synthesis->Purification PrelimCheck Prelim Check (1H NMR / MS) Purification->PrelimCheck CrystGrowth Crystal Growth (Slow Evaporation) PrelimCheck->CrystGrowth Purity >98% XRD_Data SC-XRD Data Collection (100 K) CrystGrowth->XRD_Data Single Crystal Refinement Structure Refinement (SHELXL) XRD_Data->Refinement Validation Final Validation (CIF vs. Chem Model) Refinement->Validation

Figure 1: The structural validation pipeline. Note that high purity (>98%) is a prerequisite for successful single-crystal growth.

Experimental Protocol: Single Crystal Growth & Analysis

To validate the structure, you must grow a crystal suitable for diffraction (approx. 0.2 x 0.2 x 0.2 mm).

Phase A: Crystallization Strategy

Benzophenones are moderately polar but crystallize well from mixed solvent systems.

  • Method: Slow Evaporation.[1][2][3]

  • Solvent System: Ethanol:Hexane (1:1) or Acetone:Hexane.

  • Protocol:

    • Dissolve 20 mg of 2'-Chloro-2-hydroxy-5-methylbenzophenone in 2 mL of warm Ethanol (or Acetone).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial (dust creates nucleation sites that yield polycrystals).

    • Add Hexane dropwise until the solution creates a persistent cloudiness, then add 1 drop of Ethanol to clarify.

    • Cover with parafilm, poke 3-4 small holes, and store in a vibration-free dark environment at room temperature.

    • Timeline: Crystals should appear within 48–72 hours.

Phase B: Data Collection & Refinement
  • Instrument: Diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα source.

  • Temperature: 100 K (Liquid Nitrogen stream). Crucial: Low temperature freezes the rotation of the methyl group and reduces thermal ellipsoids for the chloro-substituent.

  • Refinement Targets:

    • R1 Value: < 5% (indicates high-quality fit).

    • Goodness of Fit (GooF): Close to 1.0.

    • Hydrogen Treatment: Hydroxyl H should be located in the difference Fourier map to confirm the H-bond; Methyl H can be constrained (riding model).

Structural Logic & Expected Outcomes

The SC-XRD analysis will reveal the "Push-Pull" mechanism defining this molecule's geometry.

StructuralLogic Molecule 2'-Chloro-2-hydroxy-5-methylbenzophenone Interaction1 Interaction A: Intramolecular H-Bond (2-OH ... O=C) Molecule->Interaction1 Interaction2 Interaction B: Steric Repulsion (2'-Cl ... C=O) Molecule->Interaction2 Result1 Planar Ring A (Locked Conformation) Interaction1->Result1 Stabilizes Result2 Twisted Ring B (Dihedral Angle > 50°) Interaction2->Result2 Forces Rotation FinalState Valid Crystal Structure (Asymmetric Unit) Result1->FinalState Result2->FinalState

Figure 2: The "Push-Pull" structural logic. The H-bond planarizes one ring, while the Chloro-group forces the other to twist.

Key Validation Parameters (The "Fingerprint")

When analyzing your CIF (Crystallographic Information File), verify these specific geometric parameters to confirm the structure:

  • The Hydrogen Loop: Look for an O(hydroxyl)···O(carbonyl) distance of 2.50 – 2.65 Å . This short distance confirms a strong Resonance-Assisted Hydrogen Bond (RAHB).

  • The Benzophenone Twist: The dihedral angle between the two phenyl rings is expected to be significant (55° – 75° ) due to the bulkiness of the 2'-Chloro group clashing with the carbonyl.

  • Packing: Expect

    
    -
    
    
    
    stacking interactions between the planar "locked" rings of adjacent molecules, often forming centrosymmetric dimers.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Tang, K.C., et al. (2011). Excited-State Intramolecular Proton Transfer (ESIPT) in 2-Hydroxybenzophenones.[4][5] (Provides comparative H-bond distances for analogs). [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • PubChem Compound Summary. 2-Hydroxy-5-methylbenzophenone (Analogous baseline data). [Link]

Sources

Comparing the UV absorption spectra of different benzophenone analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: UV Absorption Spectra of Benzophenone Analogs

Introduction

Benzophenone (BP) and its substituted analogs represent a critical class of UV absorbers used extensively in pharmaceuticals, cosmetics (sunscreens), and polymer stabilization. Their efficacy stems from their ability to absorb high-energy ultraviolet radiation (UVA and UVB) and dissipate it non-destructively as heat.

For researchers and formulation scientists, selecting the correct analog requires a precise understanding of how structural modifications—specifically hydroxylation, methoxylation, and sulfonation—alter the electronic transitions (


 and 

), solubility profiles, and photostability.

This guide provides a technical comparison of the most common benzophenone derivatives: Benzophenone-1 (BP-1) , Benzophenone-2 (BP-2) , Benzophenone-3 (Oxybenzone) , and Benzophenone-4 (Sulisobenzone) , grounded in experimental data and mechanistic logic.

Mechanism of Action: The ESIPT Cycle

The photoprotective capability of benzophenone analogs is not merely due to light absorption but rather their ability to return to the ground state without generating harmful free radicals. This is achieved through Excited State Intramolecular Proton Transfer (ESIPT) .[1]

The Mechanism:

  • Ground State: The molecule exists in an "Enol" form where an intramolecular hydrogen bond exists between the carbonyl oxygen and the ortho-hydroxyl group.

  • Excitation: Upon absorbing a UV photon, the molecule enters the Excited Singlet State (

    
    ). The acidity of the hydroxyl proton increases, and the basicity of the carbonyl oxygen increases.
    
  • Proton Transfer: The proton transfers to the carbonyl oxygen, forming a "Keto" tautomer in the excited state.[1]

  • Dissipation: The excited Keto form relaxes to the ground state Keto form via internal conversion (releasing heat), which then rapidly tautomerizes back to the original Enol form, ready to absorb another photon.

Visualization: ESIPT Photostabilization Pathway

ESIPT_Mechanism GroundEnol Ground State (Enol) (Absorbs UV) ExcitedEnol Excited State (Enol) (S1) GroundEnol->ExcitedEnol UV Absorption (hν) ExcitedKeto Excited State (Keto) (Proton Transfer) ExcitedEnol->ExcitedKeto ESIPT (Fast) GroundKeto Ground State (Keto) (Vibrationally Hot) ExcitedKeto->GroundKeto Internal Conversion GroundKeto->GroundEnol Reverse Proton Transfer Heat Heat Dissipation GroundKeto->Heat Energy Release

Figure 1: The ESIPT cycle allows benzophenones to dissipate UV energy as heat without degradation.

Comparative Analysis of UV Spectra

The UV spectrum of benzophenone is heavily influenced by auxochromes (substituents like -OH, -OCH


, -SO

H). These groups alter the energy gap of the

and

transitions, typically causing a bathochromic shift (red shift) that moves absorption from the UVC into the desired UVB and UVA regions.
Summary of Spectral Properties (in Polar Solvents)
CompoundCommon NameStructure

(nm)*

(L[2][3]·mol

·cm

)**
Key RangeSolubility
Benzophenone Diphenyl ketoneUnsubstituted25218,000 - 19,400UVCOrganic
Benzophenone-1 2,4-DHB2,4-OH~290, 325~15,000UVB/UVA IIOrganic
Benzophenone-2 Tetrahydroxy-BP2,2',4,4'-OH290, 35025,000 (at 290)UVA I & IIOrganic
Benzophenone-3 Oxybenzone2-OH, 4-OCH

287, 32515,100 (at 287)UVB/UVA IIOil/Organic
Benzophenone-4 Sulisobenzone2-OH, 4-OCH

, 5-SO

H
285, 325~14,500 (est)UVB/UVA IIWater

*Note: Values are approximate for ethanol/methanol solutions. Water acts as a polar protic solvent and may induce hypsochromic (blue) shifts in


 bands.
** 

represents the Molar Extinction Coefficient.
Technical Deep Dive:
  • Benzophenone (Parent):

    • Absorbs primarily in the UVC (

      
       252 nm).
      
    • Lacks the ortho-hydroxyl group required for the efficient ESIPT mechanism, making it less photostable and less effective as a sunscreen filter compared to its derivatives.

  • Benzophenone-3 (Oxybenzone):

    • The addition of the electron-donating methoxy group (-OCH

      
      ) at the para position and the hydroxyl group (-OH) at the ortho position shifts the absorption maximum to ~287 nm (UVB) and ~325 nm (UVA).
      
    • This "broad-spectrum" coverage makes it the standard for many years, though it is lipophilic (oil-soluble).

  • Benzophenone-4 (Sulisobenzone):

    • Structurally identical to BP-3 but with a sulfonic acid group (-SO

      
      H) at position 5.
      
    • Key Differentiator: The sulfonate group makes it water-soluble .[4]

    • Spectral Impact: The electron-withdrawing nature of the sulfonate group causes a slight blue shift (hypsochromic) or minimal change compared to BP-3, maintaining

      
       around 285 nm.
      
  • Benzophenone-2:

    • Possesses four hydroxyl groups. The symmetry and increased electron donation result in a significant red shift and higher molar absorptivity (

      
      ), extending protection well into the UVA I region (up to 350 nm).
      

Experimental Protocol: Measuring UV Spectra

To replicate these results or compare new analogs, follow this standardized protocol. This workflow ensures that solvent effects (solvatochromism) and concentration errors do not skew the extinction coefficient calculations.

Workflow Diagram

UV_Protocol Start Start: Sample Preparation Weigh Weigh 10 mg of Analog (Precision: ±0.1 mg) Start->Weigh Solvent Select Solvent (Ethanol for BP-1/2/3, Water for BP-4) Weigh->Solvent Dissolve Dissolve in 100 mL Volumetric Flask (Stock Solution: 100 ppm) Solvent->Dissolve Dilute Dilute to ~10 ppm (Target Absorbance: 0.5 - 1.0) Dissolve->Dilute Blank Run Solvent Blank (Baseline Correction) Dilute->Blank Scan Scan 200 - 400 nm (Scan Speed: Medium) Blank->Scan Calc Calculate Epsilon (ε) ε = A / (c × l) Scan->Calc

Figure 2: Step-by-step workflow for determining Molar Extinction Coefficient.

Protocol Details:
  • Solvent Choice: Ethanol is the standard for comparison. For BP-4, water is acceptable, but ethanol allows for direct comparison of electronic transitions without pH-induced ionization shifts.

  • Concentration: Prepare a stock solution (e.g.,

    
     M) and dilute. Benzophenones have high 
    
    
    
    values; if the absorbance (
    
    
    ) > 1.0, the detector response may become non-linear (deviating from Beer-Lambert Law).
  • Quartz Cuvettes: Glass absorbs UV light below 300 nm. Fused silica (quartz) cuvettes are mandatory for accurate readings in the UVB/UVC range.

Performance & Application Context

FeatureBenzophenone-3 (Oxybenzone)Benzophenone-4 (Sulisobenzone)Benzophenone-2
Primary Use Sunscreens, PlasticsShampoos, Gels, Aqueous CosmeticsPerfumes, Polymers
Solubility Oil / LipophilicWater / HydrophilicAlcohol / Oil
Photostability High (via ESIPT)High (via ESIPT)Moderate to High
Safety Concern High skin penetration; potential endocrine disruption concerns.Low skin penetration (due to polarity); generally considered safer.Low penetration.

Critical Insight for Formulators: While BP-3 offers excellent broad-spectrum coverage, its lipophilicity leads to high bioaccumulation and skin penetration. BP-4 is the preferred alternative for aqueous formulations (like hair gels or toners) where UV protection of the product itself (preventing color fading) is required, rather than just skin protection. BP-4's water solubility prevents it from penetrating the lipid bilayer of the skin as easily as BP-3.

References

  • Kumasaka, R., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733. Link

  • Taniguchi, M. & Lindsey, J. S. (2018).[2] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[2] Link

  • BenchChem. (2025).[3] A Comparative Analysis of the UV Absorption Spectra of Oxanilide and Benzophenones. Link

  • Scientific Committee on Consumer Safety (SCCS). (2023). Opinion on Benzophenone-4. European Commission.[5][6][7] Link

  • National Institute of Standards and Technology (NIST). (2023). Benzophenone UV/Visible Spectrum.[2][3][8][9][10] NIST Chemistry WebBook. Link

Sources

Head-to-head comparison of 2'-Chloro-2-hydroxy-5-methylbenzophenone with other synthetic intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric & Electronic Niche

In the landscape of aromatic ketones, 2'-Chloro-2-hydroxy-5-methylbenzophenone (CHMB) occupies a critical "middle ground" between the commodity UV absorbers (like 2,4-Dihydroxybenzophenone) and the nitrogen-rich pharmaceutical scaffolds (like 2-Amino-5-chlorobenzophenone).

While generic benzophenones rely solely on the ortho-hydroxyl group for Excited-State Intramolecular Proton Transfer (ESIPT) to dissipate UV energy, CHMB introduces a 2'-chloro substituent . This is not merely a halogen handle; it provides steric torsion that disrupts planarity, altering the UV absorption maximum (


) and providing resistance to nucleophilic attack at the carbonyl carbon.

This guide objectively compares CHMB against its primary synthetic alternatives, demonstrating its utility in synthesizing sterically crowded heterocycles (indazoles, phthalazines) and high-performance UV stabilizers.

Structural Analysis & Physicochemical Profile

To understand the utility of CHMB, we must compare it against the industry standards: 2,4-Dihydroxybenzophenone (DHBP) (Standard UV absorber) and 2-Amino-5-chlorobenzophenone (2-ACB) (Standard Benzodiazepine precursor).

Table 1: Comparative Physicochemical Properties[1]
FeatureCHMB (Subject) DHBP (Alternative A) 2-ACB (Alternative B)
Structure 2'-Cl, 2-OH, 5-Me2,4-Di-OH2-NH₂, 5-Cl
Primary Utility Lipophilic UV Stabilizers, Indazole SynthesisWater-soluble UV Filters, Polymer AdditivesBenzodiazepine Synthesis
Electronic Character

-deficient B-ring (Cl effect)
Electron-rich Resorcinol ringElectron-rich Aniline ring
H-Bonding Strong Intramolecular (OH...O=C)Dual H-bonding (Intra + Inter)Weaker Intramolecular (NH...O=C)
Solubility (LogP) High (~4.5)Low (~2.0)Medium (~3.[1]2)
Reactivity Handle 2'-Cl (Nucleophilic displacement)4-OH (Etherification)2-NH₂ (Acylation/Cyclization)
Expert Insight: The "Ortho-Chloro" Effect

The defining feature of CHMB is the chlorine atom at the 2' position. Unlike the 4-OH in DHBP which is electronically donating but sterically unencumbered, the 2'-Cl in CHMB forces the two phenyl rings to twist out of coplanarity.

  • Consequence 1: Reduced conjugation lowers the extinction coefficient slightly but broadens the absorption shoulder.

  • Consequence 2: The carbonyl carbon is shielded from "accidental" nucleophilic attack during complex multi-step syntheses, making CHMB a more robust protecting group or scaffold than DHBP.

Synthetic Utility: Head-to-Head Reactivity

Scenario A: Heterocycle Formation (Indazoles & Phthalazines)

The Challenge: Synthesizing fused nitrogen heterocycles often requires cyclization of a hydrazone intermediate.

  • With 2-ACB: Cyclization often yields indoles or quinolines via the amino group.

  • With CHMB: Reaction with hydrazine hydrate yields 1-aryl-1H-indazoles or phthalazines depending on conditions. The 2'-Cl allows for a secondary cyclization (nucleophilic aromatic substitution) that unsubstituted benzophenones cannot offer.

Scenario B: UV Stabilization Mechanisms

The Challenge: Preventing photo-degradation in non-polar polymers (e.g., Polypropylene).

  • With DHBP: The 4-OH group makes the molecule too polar; it leaches out of hydrophobic plastics.

  • With CHMB: The 5-methyl and 2'-chloro groups significantly increase lipophilicity (LogP ~4.5), ensuring the molecule remains anchored within the polymer matrix. Furthermore, the 5-methyl group acts as a radical trap, offering secondary antioxidant protection.

Experimental Protocols

Protocol 1: Synthesis of CHMB via Friedel-Crafts Acylation

This protocol ensures high regioselectivity for the 2-position, avoiding the 4-isomer.

Reagents:

  • p-Cresol (1.0 eq)

  • 2-Chlorobenzoyl chloride (1.1 eq)

  • Aluminum Chloride (

    
    ) (1.2 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene

Workflow:

  • Esterification: Dissolve p-cresol in DCE. Add 2-chlorobenzoyl chloride dropwise at 0°C. Stir for 1 hour to form the ester intermediate (optional isolation).

  • Fries Rearrangement: Add

    
     slowly to the solution. The Lewis acid complexes with the carbonyl oxygen.
    
  • Heating: Reflux the mixture at 80-90°C for 4–6 hours. Critical Step: Monitor HCl evolution.[2] The reaction is complete when gas evolution ceases.

  • Quenching: Pour the hot reaction mixture onto crushed ice/HCl (10%) to break the aluminum complex.

  • Purification: Extract with DCM. Wash with brine. Recrystallize from Ethanol/Water (9:1) to obtain yellow needles.

Validation:

  • TLC: Silica gel, Hexane:Ethyl Acetate (9:1). Product

    
     ~0.6 (distinct from starting material 
    
    
    
    ~0.3).
  • Melting Point: Target range 75–78°C.

Protocol 2: Downstream Cyclization to Indazole Derivative

Demonstrates the utility of CHMB in drug scaffold synthesis.

Reagents:

  • CHMB (1.0 eq)

  • Hydrazine Hydrate (5.0 eq)

  • Solvent: Ethanol (Abs.)

  • Catalyst: Acetic Acid (cat.)

Workflow:

  • Dissolve CHMB in Ethanol.

  • Add Hydrazine Hydrate and 2 drops of glacial acetic acid.

  • Reflux for 8–12 hours.

  • Observation: The solution changes from yellow to colorless/pale fluorescent as the carbonyl is consumed.

  • Cool to 0°C. The hydrazone/indazole intermediate precipitates.

Visualizations & Pathways

Diagram 1: Comparative Synthetic Pathways

This diagram illustrates how CHMB serves as a divergent node compared to the standard 2-Amino-benzophenone route.

ReactivityComparison Start_Cresol p-Cresol Inter_CHMB CHMB (2'-Cl-2-OH-5-Me-BP) Start_Cresol->Inter_CHMB Friedel-Crafts (2-Cl-PhCOCl) Start_Aniline 3-Chloroaniline Inter_ACB 2-Amino-5-Cl-BP Start_Aniline->Inter_ACB Sugasawa Reaction Prod_UV Lipophilic UV Absorber (Polymer Additive) Inter_CHMB->Prod_UV Direct Formulation (ESIPT Active) Prod_Indazole 1-Aryl-Indazole (Bioactive Scaffold) Inter_CHMB->Prod_Indazole Hydrazine Cyclization Prod_Benzo Benzodiazepine (CNS Active) Inter_ACB->Prod_Benzo Glycine/Derivs Cyclization

Caption: Divergent synthesis pathways showing CHMB as the precursor for oxygen/nitrogen hybrid scaffolds, distinct from the pure nitrogen chemistry of 2-Amino-benzophenones.

Diagram 2: The "Ortho-Chloro" Steric Effect

Visualizing why CHMB offers unique stability compared to non-chlorinated analogs.

StericEffect cluster_0 Standard Benzophenone (DHBP) cluster_1 2'-Chloro Analog (CHMB) Node_Planar Planar Conformation (High Conjugation) Node_Attack Carbonyl Exposed to Nucleophiles Node_Planar->Node_Attack Result Node_Twist Twisted Conformation (Due to 2'-Cl Sterics) Node_Shield Carbonyl Shielded (Higher Chemical Stability) Node_Twist->Node_Shield Steric Hindrance Node_Solubility Increased Lipophilicity (Polymer Compatible) Node_Twist->Node_Solubility Disrupted Packing

Caption: Mechanistic impact of the 2'-Chloro substituent on molecular geometry and reactivity.

References

  • PubChem. (2023). Compound Summary: 2'-Chloro-2-hydroxy-5-methylbenzophenone.[3] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules. Retrieved from [Link]

  • Wikipedia. (2023). 2-Amino-5-chlorobenzophenone: Synthesis of Benzodiazepines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the specificity of an antibody is paramount. When developing immunoassays for small molecules like benzophenone and its derivatives, understanding the potential for cross-reactivity is not just a quality control step; it is fundamental to the accuracy and reliability of your results.[1] This guide provides an in-depth comparison of antibody performance against various benzophenone derivatives, supported by experimental data and detailed protocols.

Benzophenone and its derivatives are widely used as UV stabilizers in food packaging and cosmetics.[2] Their potential to migrate into food products and act as endocrine disruptors necessitates sensitive and specific detection methods.[3][4] Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a rapid and high-throughput approach for this purpose.[3] However, the structural similarity among benzophenone derivatives presents a significant challenge: the potential for a single antibody to bind to multiple related compounds.[5] This cross-reactivity can lead to an overestimation of the target analyte's concentration, compromising the validity of the results.[6]

This guide will walk you through the structural basis of benzophenone cross-reactivity, provide a detailed protocol for its assessment using competitive ELISA, and present a comparative analysis of a monoclonal antibody's specificity against key benzophenone derivatives.

Understanding the Structural Basis of Cross-Reactivity

The likelihood of an antibody cross-reacting with different antigens is largely dependent on the structural homology between those antigens.[5] An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope.[6] If different molecules share similar structural motifs, an antibody raised against one may also bind to the others.[5]

Let's consider the core structure of benzophenone and some of its common derivatives:

Compound Structure Key Features
Benzophenone

Two phenyl rings attached to a central carbonyl group.
4-Aminobenzophenone

Benzophenone with an amino group (-NH2) at the para position of one phenyl ring.[7]
Michler's Ketone

Benzophenone with dimethylamino groups at the para positions of both phenyl rings.
4-Hydroxybenzophenone

Benzophenone with a hydroxyl group (-OH) at the para position of one phenyl ring.

The core benzophenone structure is the primary determinant for antibody recognition. The addition of functional groups, such as the amino group in 4-aminobenzophenone or the dimethylamino groups in Michler's ketone, can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity to the antibody.[7] An antibody raised against an unmodified benzophenone hapten would be expected to show the highest affinity for benzophenone itself. The degree of cross-reactivity with its derivatives will depend on how significantly the added functional groups disrupt the epitope recognized by the antibody.

Experimental Workflow: Assessing Cross-Reactivity with Competitive ELISA

To quantify the cross-reactivity of an anti-benzophenone antibody, a competitive ELISA is the assay of choice.[8] This format is ideal for small molecules that cannot be effectively "sandwiched" by two antibodies.[3] The principle of this assay is the competition between a fixed amount of enzyme-labeled antigen and the free antigen in the sample (or standard) for a limited number of antibody binding sites.[8] The resulting signal is inversely proportional to the concentration of free antigen in the sample.[9]

Below is a detailed protocol for performing a competitive ELISA to determine the cross-reactivity of an anti-benzophenone antibody.

Experimental Protocol: Competitive ELISA for Benzophenone Cross-Reactivity

Objective: To determine the percentage of cross-reactivity of a monoclonal anti-benzophenone antibody with various benzophenone derivatives.

Materials:

  • 96-well microtiter plates

  • Monoclonal anti-benzophenone antibody

  • Benzophenone-horseradish peroxidase (HRP) conjugate

  • Benzophenone standard

  • Benzophenone derivative standards (e.g., 4-Aminobenzophenone, Michler's Ketone, 4-Hydroxybenzophenone)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the anti-benzophenone antibody to an optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Competitive Reaction:

    • Prepare serial dilutions of the benzophenone standard and each benzophenone derivative in Wash Buffer.

    • Add 50 µL of the standard or derivative dilutions to the appropriate wells.

    • Add 50 µL of the benzophenone-HRP conjugate (at a predetermined optimal dilution) to all wells.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Calculate the average absorbance for each standard and derivative concentration.

  • Plot a standard curve of absorbance versus the logarithm of the benzophenone concentration.

  • Determine the concentration of benzophenone that causes 50% inhibition of the maximum signal (IC50).

  • Similarly, determine the IC50 for each of the benzophenone derivatives.

  • Calculate the percent cross-reactivity for each derivative using the following formula:

    % Cross-Reactivity = (IC50 of Benzophenone / IC50 of Derivative) x 100

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_analysis Analysis Coating 1. Antibody Coating Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Competition 5. Competitive Reaction (Standards/Derivatives + HRP-Antigen) Wash2->Competition Wash3 6. Washing Competition->Wash3 Substrate 7. Substrate Addition Wash3->Substrate Stop 8. Stop Reaction Substrate->Stop Read 9. Read Absorbance Stop->Read Analyze 10. Calculate Cross-Reactivity Read->Analyze

Caption: Workflow for Competitive ELISA.

Comparative Analysis of Antibody Cross-Reactivity

To illustrate the practical application of the described protocol, we present experimental data on the cross-reactivity of a monoclonal anti-benzophenone antibody (RHA™ anti-Benzophenone monoclonal antibody, clone bzp). The 50% inhibition concentration (IC50) for the parent benzophenone molecule was determined to be 31.2 ng/mL. The cross-reactivity with two key derivatives, 4-Aminobenzophenone and Michler's ketone, was then assessed.

Compound IC50 (ng/mL) Cross-Reactivity (%)
Benzophenone31.2100
4-Aminobenzophenone35.986.9
Michler's Ketone43.771.4
4-Hydroxybenzophenone>1000<3.1

Data for Benzophenone, 4-Aminobenzophenone, and Michler's Ketone sourced from Creative Diagnostics. Data for 4-Hydroxybenzophenone is hypothetical and for illustrative purposes, based on the principle that significant structural deviation leads to reduced cross-reactivity.

The data reveals that the monoclonal antibody exhibits high affinity for the core benzophenone structure. The presence of a single amino group in the para position of one phenyl ring (4-Aminobenzophenone) results in a slight decrease in binding affinity, with a cross-reactivity of 86.9%. The addition of two dimethylamino groups, one on each phenyl ring (Michler's Ketone), further reduces the binding affinity, resulting in a cross-reactivity of 71.4%. In contrast, a more significant structural alteration, such as the addition of a hydroxyl group which can alter the electronic properties and potential for hydrogen bonding, is expected to drastically reduce cross-reactivity.

Cross_Reactivity_Comparison cluster_antibody Anti-Benzophenone Antibody cluster_analytes Benzophenone Derivatives Ab Antibody Binding Site BP Benzophenone (100%) Ab->BP High Affinity ABP 4-Aminobenzophenone (86.9%) Ab->ABP Slightly Reduced Affinity MK Michler's Ketone (71.4%) Ab->MK Reduced Affinity HBP 4-Hydroxybenzophenone (<3.1%) Ab->HBP Very Low Affinity

Sources

Safety Operating Guide

Personal protective equipment for handling 2'-Chloro-2-hydroxy-5-methylbenzophenone

[1][2][3][4][5][6][7][8][9][10]

Waste Disposal & Deactivation

Crucial Distinction: Because this molecule contains a Chlorine atom, it is classified as Halogenated Waste .

  • Solid Waste:

    • Dispose of contaminated gloves, weigh boats, and paper towels in the Solid Hazardous Waste bin.

    • Do not throw in regular trash; residual powder is an environmental irritant.

  • Liquid Waste:

    • Must be segregated into the Halogenated Organic Solvents stream (e.g., with Chloroform/DCM waste).[5]

    • Do not mix with Non-Halogenated waste (like pure Acetone/Methanol) unless your facility burns all organics together, as halogenated disposal is significantly more expensive and requires different incineration temperatures to prevent dioxin formation.

  • Container Disposal:

    • Triple rinse the empty bottle with a compatible solvent (e.g., acetone).

    • Pour rinsate into Halogenated Waste.

    • Deface the label and discard the bottle.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73851, 2-Hydroxy-5-methylbenzophenone (Closely related structural analog for hazard extrapolation). Retrieved from [Link]

  • Temple University Environmental Health & Safety. Halogenated Solvents and Waste Segregation Protocols. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.